molecular formula C34H52N7O15+ B15552922 Echinocandin B nucleus

Echinocandin B nucleus

Cat. No.: B15552922
M. Wt: 798.8 g/mol
InChI Key: BLKJKIJFNJAQIZ-UMDMRRTDSA-O
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Echinocandin B nucleus is a useful research compound. Its molecular formula is C34H52N7O15+ and its molecular weight is 798.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H52N7O15+

Molecular Weight

798.8 g/mol

IUPAC Name

[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]azanium

InChI

InChI=1S/C34H51N7O15/c1-12-10-41-24(25(12)47)32(54)39-30(52)20(46)9-18(35)28(50)36-21(13(2)42)33(55)40-11-17(45)8-19(40)29(51)38-23(31(53)37-22(14(3)43)34(41)56)27(49)26(48)15-4-6-16(44)7-5-15/h4-7,12-14,17-27,30,42-49,52H,8-11,35H2,1-3H3,(H,36,50)(H,37,53)(H,38,51)(H,39,54)/p+1/t12-,13+,14+,17+,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,30+/m0/s1

InChI Key

BLKJKIJFNJAQIZ-UMDMRRTDSA-O

Origin of Product

United States

Foundational & Exploratory

The Core of a Potent Antifungal: A Technical Guide to the Discovery and Isolation of the Echinocandin B Nucleus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, production, and isolation of the Echinocandin B nucleus, a critical precursor in the synthesis of the powerful antifungal agent, anidulafungin. Echinocandins represent a vital class of antifungal drugs due to their unique mechanism of action, targeting the fungal cell wall component β-(1,3)-D-glucan, which is absent in mammalian cells. This guide provides a comprehensive overview of the experimental protocols, quantitative data, and logical workflows involved in obtaining this essential molecule.

Discovery and Mechanism of Action

Echinocandin B is a naturally occurring lipopeptide first isolated from the fungus Aspergillus nidulans in 1974.[1][2] It consists of a cyclic hexapeptide core linked to a linoleoyl side chain.[2] This class of antifungals exhibits potent activity against a broad range of fungal pathogens, including Candida and Aspergillus species.[3]

The primary target of echinocandins is the enzyme β-(1,3)-D-glucan synthase, a key component in the biosynthesis of the fungal cell wall.[3][4] By non-competitively inhibiting this enzyme, echinocandins disrupt the integrity of the cell wall, leading to osmotic instability and ultimately, fungal cell death.[5] This specific mode of action confers a high therapeutic index, as mammalian cells lack a cell wall.

The core cyclic peptide, known as the this compound, is the pharmacologically active moiety responsible for this inhibitory activity. The fatty acid side chain, while influencing physicochemical properties, is not essential for the antifungal mechanism. In fact, removal of the natural linoleoyl side chain and replacement with a synthetic side chain led to the development of anidulafungin, a semi-synthetic echinocandin with an improved pharmacological profile.[3] The isolation of the this compound is, therefore, a pivotal step in the production of this life-saving drug.

Signaling Pathway of β-(1,3)-D-Glucan Synthase Inhibition

The following diagram illustrates the mechanism of action of the this compound on the fungal cell wall synthesis pathway.

G Mechanism of Action of this compound cluster_membrane Fungal Cell Membrane Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Catalyzes polymerization Cell_Lysis Cell Lysis UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->Glucan_Synthase Binds to active site Cell_Wall Fungal Cell Wall (Structural Integrity) Glucan_Polymer->Cell_Wall Incorporation ECB_Nucleus Echinocandin B Nucleus ECB_Nucleus->Glucan_Synthase Binds to allosteric site Inhibition Non-competitive Inhibition

Caption: Inhibition of fungal cell wall synthesis by the this compound.

Production and Isolation of Echinocandin B

The production of Echinocandin B is achieved through fermentation of Aspergillus nidulans. Subsequent extraction and purification steps are required to isolate the compound from the fermentation broth.

Fermentation of Aspergillus nidulans

Optimized fermentation conditions are crucial for maximizing the yield of Echinocandin B. Various media compositions and process parameters have been investigated to enhance production.

Experimental Protocol: Shake Flask Fermentation of Aspergillus nidulans

  • Inoculum Preparation:

    • Prepare a seed medium containing (per liter): 10 g glucose, 10 g glycerin, and 25 g soybean cake powder. Adjust the pH to 6.8–7.0.[2]

    • Inoculate the seed medium with spores of Aspergillus nidulans.

    • Incubate at 25 °C for 2 days with shaking at 220 rpm.[6]

  • Production Fermentation:

    • Prepare the fermentation medium. A variety of media have been reported to yield high titers of Echinocandin B (see Table 1).

    • Transfer the seed culture (typically 3% v/v) to the production medium in shake flasks.[6]

    • Incubate at 25 °C for an extended period (e.g., up to 14 days) with shaking at 200-230 rpm.[3][7] The optimal temperature for production has been identified as 25°C, while a higher temperature of 30°C in the initial days can accelerate biomass growth.[8]

Table 1: Optimized Fermentation Media for Echinocandin B Production

ComponentConcentration (g/L)Reference
Medium A [2]
Peanut Oil20
Glycerin10
Peptone8.6
Soybean Meal Powder40
Tomato Powder15
K₂HPO₄·3H₂O8.4
MgSO₄·7H₂O0.5
Medium B (High Yield) [6]
Mannitol97
Glycerin10
Peanut Oil20
Peptone40
Tomato Powder15
K₂HPO₄·3H₂O8
MgSO₄·7H₂O0.5
MnSO₄·H₂O0.2
FeSO₄·7H₂O0.05
CaCl₂0.5
CuSO₄·5H₂O0.6
Medium C (Optimized Carbon Source) [9]
Methyl Oleate(varied)
Tween 80(varied)
Other components similar to standard media

Table 2: Reported Echinocandin B Fermentation Titers

Strain / ConditionTiter (mg/L)Reference
A. nidulans Mutant Strain ZJB120731656.3 ± 40.3[10]
Optimized Medium with Fructose1978.2[2]
Optimized Medium with Precursors and Biotin2701.6 ± 31.7[10]
Addition of Methyl Oleate2123[9]
Addition of Tween 802584[9]
Addition of Talcum Powder3148[8]
Engineered Strain Overexpressing ecdB (50-L bioreactor)2234.5[4]
Extraction and Purification of Echinocandin B

Following fermentation, Echinocandin B is extracted from the mycelia and purified from the broth.

Experimental Protocol: Extraction and Purification of Echinocandin B

  • Mycelial Extraction:

    • Separate the mycelia from the fermentation broth by centrifugation (e.g., 5000 rpm for 20 minutes).[7]

    • Extract the mycelia with an organic solvent such as ethanol (B145695) or methanol (B129727).[6][7]

  • Solvent Extraction (from broth):

    • Acidify the fermentation broth and filter to obtain the mycelium.[11]

    • Extract the mycelium with a polar organic solvent.[12]

    • Alternatively, extract the whole broth with a water-immiscible organic solvent like iso-butanol.[13]

  • Chromatographic Purification:

    • Concentrate the crude extract.

    • Perform column chromatography using a macroporous resin (e.g., HP-20) or reversed-phase silica (B1680970) gel.[7][11]

    • Elute with a gradient of an organic solvent (e.g., ethanol or methanol in water).

    • Monitor the fractions by HPLC and combine the fractions containing pure Echinocandin B.

    • Concentrate the pure fractions to obtain the final product.

Table 3: Purification Yield and Purity of Echinocandin B

Purification StepPurity (%)Recovery Yield (%)Reference
Macroporous Resin Chromatography (HP-20)88.5 (from 23.2)87.1
Reversed-Phase Silica Gel Chromatography>95Not specified[11]
Macroporous Resin and Fraclite 800 Resin>98>65[12]

Isolation of the this compound

The this compound is obtained by removing the linoleoyl side chain. While chemical deacylation is challenging, enzymatic deacylation has proven to be an efficient method.[3]

Enzymatic Deacylation

An acylase enzyme from Actinoplanes utahensis or Streptomyces species is commonly used to catalyze the cleavage of the amide bond linking the fatty acid side chain to the cyclic peptide core.[3]

Experimental Protocol: Enzymatic Deacylation of Echinocandin B

  • Enzyme Source Preparation:

    • Cultivate Actinoplanes utahensis or a suitable Streptomyces species in a production medium to induce acylase expression.[3]

    • The enzyme is typically membrane-associated.[3] The reaction can be carried out using whole cells or a cell-free supernatant containing the enzyme.[3]

  • Deacylation Reaction:

    • Dissolve Echinocandin B in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).[3]

    • Add the enzyme source (whole cells or supernatant) to the Echinocandin B solution.

    • Incubate the reaction mixture under optimized conditions. Optimal conditions have been reported to be pH 7.0 and a temperature of 26 °C, with a substrate concentration of around 4 g/L.[3]

    • Monitor the reaction progress by HPLC to detect the formation of the this compound.[3]

  • Purification of this compound:

    • After the reaction is complete, remove the microbial cells by centrifugation.

    • Purify the this compound from the supernatant using chromatographic methods, such as macroporous resin (e.g., XAD-18) followed by hydrophilic C18 silica gel chromatography.

Table 4: Optimized Conditions for Enzymatic Deacylation of Echinocandin B

ParameterOptimal ValueReference
pH7.0[3]
Temperature26 °C[3]
Substrate Concentration~4 g/L[3]
Bioconversion Rate (Streptomyces sp. BICC-8848)up to 55%[3]
Bioconversion Yield (A. utahensis with overexpressed deacylase)4.21 g/L
Characterization of the this compound

The structure and purity of the isolated this compound are confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to monitor the progress of the deacylation reaction and to assess the purity of the final product.[3]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the nucleus, confirming the removal of the linoleoyl side chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific public data for the this compound is scarce, 1H and 13C NMR data for closely related echinocandin derivatives provide a reference for the characteristic signals of the cyclic peptide core.[6]

Table 5: Spectroscopic Data for a Closely Related Echinocandin Derivative (Compound 3a) [6]

13C NMR (125 MHz, CD3OD) δ (ppm)
172.7, 172.1, 171.4, 171.1, 168.9, 168.0, 159.1, 157.1, 145.3, 143.7, 140.4, 137.5, 136.9, 132.4, 132.2, 131.2, 128.2, 127.8, 127.4, 126.9, 126.5, 126.3, 122.8, 114.8, 114.5, 79.8, 75.5, 74.4, 74.2, 69.9, 68.8, 68.3, 67.9, 67.7, 66.8, 66.4, 61.1, 57.3, 55.8, 55.7, 54.9, 51.6, 50.8, 37.7, 37.3, 34.0, 29.4, 28.8, 28.0, 25.4, 22.2, 18.7, 18.3, 13.0, 9.9

Note: This data is for a derivative and should be used as a reference for the core peptide signals.

Experimental Workflows

The following diagrams provide a visual representation of the key experimental workflows described in this guide.

G Workflow for Echinocandin B Production and Purification Inoculum Aspergillus nidulans Inoculum Preparation Fermentation Shake Flask Fermentation Inoculum->Fermentation Harvest Harvesting (Centrifugation) Fermentation->Harvest Mycelia Mycelia Harvest->Mycelia Broth Fermentation Broth Harvest->Broth Extraction Solvent Extraction (Ethanol/Methanol) Mycelia->Extraction Broth->Extraction Crude_Extract Crude Echinocandin B Extract Extraction->Crude_Extract Purification Chromatographic Purification (Macroporous Resin/Silica Gel) Crude_Extract->Purification Pure_ECB Pure Echinocandin B Purification->Pure_ECB

Caption: Overall workflow for the production and purification of Echinocandin B.

G Workflow for this compound Isolation Pure_ECB Pure Echinocandin B Deacylation Enzymatic Deacylation Reaction Pure_ECB->Deacylation Enzyme_Source Enzyme Source (Actinoplanes utahensis) Enzyme_Source->Deacylation Reaction_Mixture Reaction Mixture Deacylation->Reaction_Mixture Separation Separation (Centrifugation) Reaction_Mixture->Separation Supernatant Supernatant with ECB Nucleus Separation->Supernatant Purification Chromatographic Purification (e.g., XAD-18, C18) Supernatant->Purification ECB_Nucleus Pure Echinocandin B Nucleus Purification->ECB_Nucleus Analysis Analysis (HPLC, MS, NMR) ECB_Nucleus->Analysis

Caption: Workflow for the enzymatic deacylation of Echinocandin B and purification of its nucleus.

Conclusion

The discovery and isolation of the this compound represent a significant achievement in the field of antifungal drug development. The methodologies outlined in this guide, from the fermentation of Aspergillus nidulans to the enzymatic deacylation and subsequent purification, provide a robust framework for obtaining this crucial pharmaceutical intermediate. The quantitative data presented highlights the continuous efforts to optimize production yields, paving the way for more efficient and cost-effective manufacturing of life-saving echinocandin antifungals. Further research into the genetic engineering of producing strains and the discovery of more efficient deacylating enzymes will continue to advance this important area of medicinal chemistry and biotechnology.

References

The Architecture of Antifungal Power: A Technical Guide to the Biosynthesis of the Echinocandin B Nucleus in Aspergillus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinocandin B, a potent lipopeptide antifungal agent, serves as a crucial precursor for the semi-synthetic drug anidulafungin. Produced by filamentous fungi of the genus Aspergillus, its unique cyclic hexapeptide core, the echinocandin B nucleus, is the cornerstone of its therapeutic efficacy, targeting fungal cell wall integrity by inhibiting β-(1,3)-glucan synthase.[1][2] This in-depth technical guide delineates the intricate biosynthetic pathway of the this compound in Aspergillus species, primarily focusing on Aspergillus nidulans. It provides a comprehensive overview of the genetic framework, enzymatic machinery, and regulatory networks that govern the assembly of this complex natural product. Furthermore, this guide furnishes detailed experimental protocols for key analytical and genetic manipulation techniques, alongside a compilation of quantitative data to aid in the optimization of production and future drug development endeavors.

The Genetic Blueprint: The ani Gene Cluster

The biosynthesis of echinocandin B is orchestrated by a dedicated set of genes co-located in a specific region of the fungal chromosome, known as a biosynthetic gene cluster (BGC). In Aspergillus nidulans NRRL 8112, this is designated as the 'ani' cluster.[1][3] A homologous and largely collinear cluster, initially identified as two separate subclusters (Ecd and Hty), has been characterized in Aspergillus pachycristatus NRRL 11440.[1][3] The discovery and annotation of these clusters have been pivotal in elucidating the biosynthetic pathway at a molecular level.

The ani gene cluster in A. nidulans and its counterpart in A. pachycristatus harbor the genes encoding all the necessary enzymatic machinery for the synthesis of the this compound and its subsequent modifications. This includes the core non-ribosomal peptide synthetase (NRPS), tailoring enzymes such as oxygenases, and enzymes for the biosynthesis of non-proteinogenic amino acid precursors.[4]

The Assembly Line: Biosynthesis of the this compound

The formation of the this compound is a multi-step process, initiated with the synthesis of a lipid side chain and the sequential addition of amino acid building blocks by a large, multi-domain enzyme complex.

Initiation: The Linoleoyl Side Chain

The biosynthesis is initiated by the activation of linoleic acid, which forms the N-acyl side chain of echinocandin B. This reaction is catalyzed by a long-chain fatty acyl-CoA ligase, EcdI (also known as AniI). EcdI activates linoleate (B1235992) as linoleyl-AMP, which is then transferred to the first module of the non-ribosomal peptide synthetase.[5]

Elongation and Modification: The Non-Ribosomal Peptide Synthetase (NRPS)

The core of the this compound is a cyclic hexapeptide assembled by a six-module NRPS enzyme, EcdA (AniA).[4][5] Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid. The domain organization of a typical NRPS module includes:

  • Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-AMP.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a 4'-phosphopantetheine (B1211885) arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids on adjacent modules.

The six amino acid residues incorporated into the this compound are L-ornithine, L-threonine, 4-hydroxy-L-proline, 3,4-dihydroxy-L-homotyrosine, another L-threonine, and 3-hydroxy-4-methyl-L-proline.[5] Many of these are non-proteinogenic and require specific tailoring enzymes for their synthesis and modification, with the genes for these enzymes located within the ani/ecd-hty cluster.

Termination: Cyclization and Release

Following the sequential addition of all six amino acid residues, a terminal condensation-like (CT) domain within EcdA catalyzes the cyclization and release of the hexapeptide from the NRPS enzyme, forming the stable this compound.

Regulatory Networks Controlling Echinocandin B Biosynthesis

The production of echinocandin B is tightly regulated at the transcriptional level by a combination of pathway-specific and global regulatory factors that respond to environmental cues.

Pathway-Specific Regulation

A key transcriptional activator, AniJ (also referred to as EcdJ), is encoded within the ani gene cluster.[4][6] Overexpression of aniJ has been shown to significantly upregulate the expression of all other genes within the ani cluster, leading to a substantial increase in echinocandin B production.[6] This identifies AniJ as a crucial positive regulator specific to the echinocandin B biosynthetic pathway.

Global Regulation by Environmental Signals

The biosynthesis of secondary metabolites in fungi is often influenced by environmental factors such as pH and the availability of carbon and nitrogen sources. These signals are transduced through global regulatory proteins that can affect the expression of multiple biosynthetic gene clusters.

  • pH Regulation: The PacC transcription factor is a key regulator in the fungal response to ambient pH.[7][8] In Aspergillus, PacC mediates the expression of genes that allow adaptation to different pH conditions. It is known to influence the production of various secondary metabolites, and while its direct interaction with the ani cluster promoter is yet to be fully detailed, the pH of the fermentation medium is a critical parameter for echinocandin B production.[1][7]

  • Nitrogen Regulation: The availability and type of nitrogen source are also crucial for echinocandin B biosynthesis. AreA is a wide-domain transcription factor that mediates nitrogen metabolite repression in Aspergillus.[9] It controls the expression of genes involved in the utilization of different nitrogen sources and has a broad impact on secondary metabolism. The choice of nitrogen source in the fermentation medium significantly affects the yield of echinocandin B.[10][11]

Quantitative Data on Echinocandin B Production

The yield of echinocandin B is highly dependent on the producing strain, fermentation conditions, and genetic modifications. The following tables summarize key quantitative data from various studies to provide a baseline for production optimization.

Table 1: Fermentation Parameters for Echinocandin B Production by Aspergillus nidulans

ParameterConditionEchinocandin B Titer (mg/L)Reference
Carbon Source Mannitol (97 g/L)~618[12]
Methyl Oleate~723[12]
Fructose (100 g/L)1978.2[13]
Starch (optimized)2425.9[14]
Nitrogen Source Peptone (8.6 g/L), Soybean Meal (40 g/L)-[13]
Cottonseed Powder (seed medium)-[10]
Precursor Amino Acids Tyrosine supplementationIncreased by 13.5%[15]
Leucine supplementationIncreased by 11.4%[15]
Ornithine supplementationSuppressed production[15]
Threonine supplementationSuppressed production[15]
pH 7.0-[13]
Temperature 25 °COptimal[16]
Genetic Modification Overexpression of aniJ534.5[6]
Co-overexpression of aniA and aniJ624.6[6]
Fed-batch fermentation of engineered strain1500[6]

Table 2: Gene Expression Changes in Response to aniJ Overexpression

GeneFold Change in Expression (vs. Wild Type)Reference
aniA (NRPS)~8[6]
aniB~10[6]
aniC~12[6]
aniD~7[6]
aniE~15[6]
aniF~9[6]
aniG~11[6]
aniH~6[6]
aniI (Acyl-AMP ligase)~13[6]
aniJ (Regulator)~20[6]
aniK~14[6]
aniL~5[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of echinocandin B biosynthesis.

Quantification of Echinocandin B by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies described for the analysis of echinocandin B from fermentation broths.[12][13]

  • Sample Preparation:

    • Harvest mycelia from the fermentation broth by centrifugation.

    • Extract the mycelia with an equal volume of methanol (B129727) at 4°C for 2 hours with agitation.

    • Clarify the methanol extract by centrifugation.

    • Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of methanol and water (containing 0.1% formic acid) is often used. An isocratic system of methanol, acetonitrile, and water (e.g., 70:10:20 v/v/v) can also be effective.[13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV detector at 210 nm or 222 nm.[12][13]

    • Quantification: Calculate the concentration of echinocandin B by comparing the peak area of the sample to a standard curve generated with purified echinocandin B.

Gene Knockout and Overexpression using CRISPR/Cas9 in Aspergillus nidulans

This protocol provides a general workflow based on established CRISPR/Cas9 systems for Aspergillus.[17][18][19]

  • Design and Construction of the CRISPR/Cas9 Plasmid:

    • Design a 20 bp single-guide RNA (sgRNA) targeting the gene of interest. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.

    • Synthesize complementary oligonucleotides encoding the sgRNA spacer.

    • Anneal the oligos and clone them into a Cas9 expression vector for Aspergillus. These vectors typically contain the cas9 gene under a strong constitutive promoter (e.g., gpdA or tef1), the sgRNA expression cassette under a U6 promoter, and a selectable marker (e.g., ptrA for pyrithiamine (B133093) resistance or an auxotrophic marker).

  • Preparation of Repair Template (for gene replacement or overexpression):

    • For gene knockout, a short double-stranded DNA oligo with homology arms flanking the target site can be used to introduce a small insertion or deletion upon repair.

    • For gene replacement or promoter swapping (for overexpression), a larger repair template containing the desired sequence (e.g., a strong constitutive promoter) flanked by long homology arms (at least 1 kb) should be generated by PCR.

  • Transformation of Aspergillus nidulans Protoplasts:

    • Generate protoplasts from young A. nidulans mycelia using a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum).

    • Transform the protoplasts with the CRISPR/Cas9 plasmid and the repair template (if applicable) using a PEG-CaCl2 mediated method.

    • Plate the transformed protoplasts on selective regeneration medium.

  • Verification of Transformants:

    • Isolate genomic DNA from putative transformants.

    • Screen for the desired modification by diagnostic PCR using primers flanking the target region.

    • Confirm the modification by Sanger sequencing of the PCR product.

Heterologous Expression of Biosynthetic Genes in Aspergillus oryzae

Aspergillus oryzae is a well-established host for the heterologous expression of fungal secondary metabolite gene clusters.[13][20][21][22]

  • Vector Construction:

    • Clone the gene or entire gene cluster of interest into an A. oryzae expression vector. These vectors typically contain a strong promoter (e.g., amyB or pgk), a terminator, and a selectable marker.

    • For large gene clusters, multiple genes can be assembled into a single vector using techniques like yeast homologous recombination.[13]

  • Transformation of Aspergillus oryzae :

    • Prepare protoplasts from A. oryzae mycelia.

    • Transform the protoplasts with the expression plasmid(s) using a PEG-mediated protocol.

    • Select for transformants on appropriate selective media.

  • Analysis of Metabolite Production:

    • Cultivate the transformants in a suitable production medium.

    • Extract the secondary metabolites from the mycelia and/or culture broth.

    • Analyze the extracts for the production of the target compound using HPLC, LC-MS, or other appropriate analytical techniques.

In Vitro Assay for NRPS Adenylation (A) Domain Activity

The ATP-pyrophosphate (PPi) exchange assay is a classic method to determine the substrate specificity of NRPS A-domains.[5]

  • Protein Expression and Purification:

    • Clone the A-domain of interest into an expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His6-tag).

    • Express the protein in a suitable host like E. coli BL21(DE3).

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • ATP-PPi Exchange Assay:

    • The reaction mixture should contain the purified A-domain, the amino acid substrate to be tested, ATP, and radiolabeled [³²P]PPi in a suitable buffer.

    • Initiate the reaction by adding the enzyme or ATP.

    • Incubate the reaction at an optimal temperature (e.g., 30°C).

    • Quench the reaction at different time points by adding a solution that precipitates the PPi (e.g., perchloric acid).

    • The assay measures the incorporation of [³²P]PPi into ATP, which is dependent on the presence of the specific amino acid substrate. The amount of [³²P]ATP formed is quantified by separating it from the unincorporated [³²P]PPi (e.g., by charcoal binding and scintillation counting).

Visualizations: Pathways and Workflows

Biosynthetic Pathway of the this compound

EchinocandinB_Biosynthesis Linoleic_Acid Linoleic Acid EcdI EcdI (AniI) Acyl-AMP Ligase Linoleic_Acid->EcdI Linoleyl_AMP Linoleyl-AMP EcdA EcdA (AniA) NRPS Linoleyl_AMP->EcdA L_Ornithine L-Ornithine L_Ornithine->EcdA L_Threonine1 L-Threonine L_Threonine1->EcdA L_Proline L-Proline Hydroxylases Hydroxylases (e.g., EcdG, EcdH, EcdK) L_Proline->Hydroxylases L_Homotyrosine_pre L-Homotyrosine Precursors Hty_enzymes Hty Enzymes L_Homotyrosine_pre->Hty_enzymes L_Homotyrosine L-Homotyrosine L_Homotyrosine->Hydroxylases L_Threonine2 L-Threonine L_Threonine2->EcdA L_Leucine L-Leucine L_Leucine->Hydroxylases Hydroxy_Proline 4-Hydroxy-L-proline Hydroxy_Proline->EcdA Dihydroxy_Homotyrosine 3,4-Dihydroxy- L-homotyrosine Dihydroxy_Homotyrosine->EcdA Hydroxy_Methyl_Proline 3-Hydroxy-4-methyl- L-proline Hydroxy_Methyl_Proline->EcdA EcdI->Linoleyl_AMP EchinoB_Nucleus Echinocandin B Nucleus EcdA->EchinoB_Nucleus Cyclization & Release Hty_enzymes->L_Homotyrosine Hydroxylases->Hydroxy_Proline Hydroxylases->Dihydroxy_Homotyrosine Hydroxylases->Hydroxy_Methyl_Proline

Caption: Biosynthetic pathway of the this compound.

Regulatory Network of Echinocandin B Biosynthesis

EchinocandinB_Regulation Ambient_pH Ambient pH PacC PacC Ambient_pH->PacC signals to Nitrogen_Source Nitrogen Source AreA AreA Nitrogen_Source->AreA signals to ani_cluster ani Gene Cluster (aniA, aniB, aniC, ...) PacC->ani_cluster regulates AreA->ani_cluster regulates AniJ AniJ (EcdJ) Pathway-specific Transcription Factor AniJ->ani_cluster positively regulates EchinocandinB Echinocandin B Production ani_cluster->EchinocandinB encodes enzymes for

Caption: Regulatory network of echinocandin B biosynthesis.

Experimental Workflow for CRISPR/Cas9-mediated Gene Editing

CRISPR_Workflow cluster_design Design Phase cluster_construction Construction Phase cluster_transformation Transformation & Screening cluster_verification Verification Design_sgRNA 1. Design sgRNA (Target + PAM) Clone_sgRNA 3. Clone sgRNA into Cas9 Vector Design_sgRNA->Clone_sgRNA Design_Template 2. Design Repair Template (Homology Arms) Amplify_Template 4. Amplify Repair Template (PCR) Design_Template->Amplify_Template Transformation 6. Co-transform Plasmid & Template (PEG-CaCl2) Clone_sgRNA->Transformation Amplify_Template->Transformation Protoplasting 5. Generate Aspergillus Protoplasts Protoplasting->Transformation Selection 7. Plate on Selective Regeneration Medium Transformation->Selection Screening 8. Screen Transformants (Diagnostic PCR) Selection->Screening Sequencing 9. Sanger Sequence PCR Product Screening->Sequencing Phenotype 10. Analyze Phenotype (e.g., HPLC) Sequencing->Phenotype

Caption: Workflow for CRISPR/Cas9 gene editing in Aspergillus.

References

An In-Depth Technical Guide to the Physicochemical Properties of the Echinocandin B Nucleus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of the Echinocandin B nucleus, a crucial intermediate in the synthesis of semi-synthetic antifungal agents such as Anidulafungin.

Introduction

Echinocandins are a class of potent antifungal drugs that target the fungal cell wall by inhibiting the enzyme β-(1,3)-D-glucan synthase, a component not present in mammalian cells.[1][2] Echinocandin B is a naturally occurring lipopeptide produced by fermentation of fungi like Aspergillus nidulans and Aspergillus rugulosus.[3][4] The this compound is the cyclic hexapeptide core of Echinocandin B, obtained by enzymatic cleavage of its N-linked linoleoyl side chain.[4][5] This nucleus is the foundational scaffold for synthesizing next-generation echinocandin drugs with improved pharmacological profiles, including enhanced solubility and reduced toxicity.[6][7] Understanding its physicochemical properties is therefore critical for the development of new and effective antifungal therapies.

Physicochemical Properties

The fundamental physicochemical characteristics of the this compound are summarized below. These properties are essential for its handling, formulation, and further chemical modification.

Table 1: Quantitative Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₃₄H₅₁N₇O₁₅[8]
C₃₄H₅₁N₇O₁₅ ∙ HCl (Hydrochloride salt)[1]
Molecular Weight 797.8 g/mol [8]
834.27 g/mol (Hydrochloride salt)[1]
Exact Mass 797.34431395 Da[8]
Monoisotopic Mass 797.34431395 Da[8]
Appearance White or off-white powder[9]
XLogP3-AA -4.6[8]
Hydrogen Bond Donor Count 14[8]
Hydrogen Bond Acceptor Count 17[10]
Topological Polar Surface Area 365 Ų[8]
Storage Conditions -20°C in a tight container[1][11]

Solubility & Stability: The parent compound, Echinocandin B, has poor water solubility.[12][13] Consequently, the nucleus is often modified to improve this characteristic.[6] The stability of the this compound hydrochloride is influenced by several factors. The amide bonds within its cyclic structure are susceptible to hydrolysis, particularly in acidic or basic conditions and high humidity.[14] Additionally, the hydroxyl groups can undergo oxidation, a process accelerated by heat and light.[14] Therefore, storage at low temperatures (-20°C) in a dry, tightly sealed container is crucial to prevent degradation.[1][11][14]

Experimental Protocols & Methodologies

Determining the physicochemical properties of complex cyclic peptides like the this compound requires a suite of analytical techniques. While specific experimental reports for the nucleus are proprietary, the following section outlines standard methodologies used for characterizing such molecules.

3.1. Structure Elucidation and Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the three-dimensional structure of cyclic peptides in solution. Variable temperature ¹H NMR can provide evidence of intramolecular hydrogen bonding, a key factor influencing membrane permeability.[15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of the nucleus.[16]

  • Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral centers within a cyclic peptide by comparing experimental spectra to computationally predicted spectra.[16]

3.2. Solubility Determination

  • Protocol: A standard method involves preparing saturated solutions of the compound in various solvents (e.g., water, ethanol, DMSO). The solutions are agitated at a constant temperature until equilibrium is reached. After centrifugation to remove undissolved solid, the concentration of the dissolved compound in the supernatant is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

3.3. Permeability Assessment

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This in vitro assay is used to predict passive intestinal absorption.

    • Methodology: A filter plate is coated with a lipid-infused artificial membrane, separating a donor well from an acceptor well. The this compound is added to the donor well. The plate is incubated, and the concentration of the compound that has diffused into the acceptor well is measured over time, typically by LC-MS.[17] This provides a permeability coefficient that correlates with in vivo absorption.

3.4. Stability Studies

  • Protocol: To assess stability, the this compound is subjected to stress conditions, including varying pH levels (e.g., pH 2, 7, 9), elevated temperatures (e.g., 40°C, 60°C), and high humidity (e.g., 75% RH). Samples are collected at different time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and identify any degradation products.

Biological Activity & Production Workflow

Mechanism of Action: The biological activity of echinocandins stems from their ability to non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex.[2][18] This enzyme is crucial for synthesizing β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[18][19] Inhibition of this process disrupts cell wall integrity, leading to osmotic instability and ultimately cell lysis.[1]

Production Workflow: The this compound is not typically produced by direct fermentation but is derived from Echinocandin B. The process involves a key enzymatic deacylation step, which is a critical part of the manufacturing process for semi-synthetic drugs like Anidulafungin.[4][20]

G Workflow: Enzymatic Production of this compound cluster_0 Fermentation & Isolation cluster_1 Bioconversion A Aspergillus nidulans Fermentation B Isolation & Purification A->B Produces Echinocandin B Complex C Echinocandin B B->C Yields Purified Substrate D Enzymatic Deacylation (Echinocandin B Deacylase) C->D E This compound D->E F Linoleoyl Side Chain (Byproduct) D->F G Semi-synthesis of Anidulafungin E->G Serves as Precursor

Caption: Enzymatic conversion of Echinocandin B to its nucleus.

Conclusion

The this compound is a complex cyclic peptide whose physicochemical properties dictate its potential as a scaffold for novel antifungal agents. Its molecular structure, moderate polarity, and susceptibility to hydrolysis and oxidation are key considerations for drug design and formulation. The methodologies outlined provide a framework for the detailed characterization required to advance the development of next-generation echinocandins with improved efficacy, solubility, and stability.

References

The Cyclic Hexapeptide Core: A Cornerstone of Modern Antifungal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, has underscored the urgent need for novel therapeutic agents. Within the arsenal (B13267) of antifungal drugs, a class of compounds characterized by a cyclic hexapeptide core has emerged as a cornerstone of modern therapy. This technical guide provides a comprehensive overview of the pivotal role of this cyclic hexapeptide scaffold, with a primary focus on the echinocandin class of antifungals. We will delve into the intricate relationship between the core structure and antifungal efficacy, elucidate the mechanism of action, present key quantitative data, and provide detailed experimental methodologies to facilitate further research and development in this critical area.

The Central Role of the Cyclic Hexapeptide Core in Antifungal Activity

The antifungal activity of the echinocandin family, which includes prominent members such as Caspofungin, Micafungin, and Anidulafungin, is intrinsically linked to their unique cyclic hexapeptide structure.[1] This core scaffold serves as the foundational framework upon which a lipophilic side chain is appended, creating a molecule with potent and selective antifungal properties.[1] The cyclic nature of the peptide is crucial for maintaining a specific three-dimensional conformation that allows for high-affinity binding to its molecular target.[2] Modifications to the amino acid residues within the hexapeptide ring can significantly impact the compound's antifungal potency, spectrum of activity, and pharmacokinetic properties, highlighting the core's direct involvement in the drug-target interaction.[2]

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

The primary mechanism by which cyclic hexapeptide antifungals, specifically the echinocandins, exert their effect is through the non-competitive inhibition of β-(1,3)-D-glucan synthase.[3][4] This enzyme is a critical component in the biosynthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[5][6] Notably, this enzyme is absent in mammalian cells, providing a high degree of selectivity and a favorable safety profile for this class of drugs.[6][7]

By inhibiting β-(1,3)-D-glucan synthase, these cyclic hexapeptides disrupt the formation of the fungal cell wall, leading to osmotic instability and ultimately cell lysis.[1][8] This action is fungicidal against most Candida species and fungistatic against Aspergillus species.[3][9] The interaction with the Fks1p subunit of the β-(1,3)-D-glucan synthase complex is a key step in this inhibitory process.[10]

G Cyclic_Hexapeptide Cyclic Hexapeptide (e.g., Echinocandin) Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) Cyclic_Hexapeptide->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Fungal_Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Fungal_Cell_Wall Maintains Cell_Lysis Osmotic Instability & Cell Lysis Fungal_Cell_Wall->Cell_Lysis Loss of Integrity Leads to

Figure 1. Mechanism of action of cyclic hexapeptide antifungals.

Quantitative Assessment of Antifungal Activity

The in vitro potency of cyclic hexapeptide antifungals is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC ranges for approved echinocandins against various clinically relevant fungal pathogens.

Table 1: In Vitro Activity of Caspofungin against Candida Species

Candida SpeciesMIC Range (µg/mL)
C. albicans0.015 - 2
C. glabrata0.03 - 8
C. parapsilosis0.12 - 4
C. tropicalis0.03 - 4
C. krusei0.06 - 4
Data compiled from multiple sources.[11][12]

Table 2: In Vitro Activity of Micafungin against Various Fungi

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.0078 - 0.125
Candida glabrata0.0078 - 0.0625
Aspergillus fumigatus0.0078 - 0.015
Aspergillus flavus0.0078 - 0.015
Histoplasma capsulatum (mycelial)0.0078 - 0.0625
Data compiled from multiple sources.[13][14]

Table 3: In Vitro Activity of Anidulafungin against Candida and Aspergillus Species

Fungal SpeciesMIC Range (µg/mL)
Candida albicans≤0.015 - 0.5
Candida glabrata≤0.015 - 0.25
Candida parapsilosis0.12 - 2
Aspergillus fumigatus≤0.015
Aspergillus flavus≤0.015
Data compiled from multiple sources.[15][16]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of the antifungal properties of cyclic hexapeptides.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a widely accepted standard for determining the in vitro susceptibility of fungi to antifungal agents.

G Start Start: Prepare Fungal Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) Prepare_Drug Prepare Serial Dilutions of Cyclic Hexapeptide in Microtiter Plate Start->Prepare_Drug Inoculate Inoculate Microtiter Plate Wells with Fungal Suspension Prepare_Drug->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

Figure 2. Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Antifungal Stock Solution: Dissolve the cyclic hexapeptide in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Prepare two-fold serial dilutions of the antifungal stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

  • Preparation of Fungal Inoculum: Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.

β-(1,3)-D-Glucan Synthase Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of the cyclic hexapeptide on its target enzyme.

Methodology:

  • Preparation of Enzyme Extract: Prepare a crude membrane fraction containing β-(1,3)-D-glucan synthase from a susceptible fungal strain (e.g., Candida albicans). This is typically achieved by mechanical disruption of fungal cells followed by differential centrifugation to isolate the membrane fraction.

  • Assay Reaction: The standard reaction mixture contains a buffer (e.g., Tris-HCl), the enzyme preparation, the substrate UDP-[¹⁴C]glucose, and various concentrations of the cyclic hexapeptide inhibitor.

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching agent, such as hot trichloroacetic acid.

  • Quantification of Product: The resulting radiolabeled β-(1,3)-D-glucan product is insoluble and can be collected by filtration onto glass fiber filters. The amount of radioactivity incorporated into the glucan is then quantified using a scintillation counter.

  • Data Analysis: The inhibitory activity is expressed as the concentration of the compound required to inhibit 50% of the enzyme activity (IC₅₀).

Structure-Activity Relationships (SAR)

The antifungal efficacy of cyclic hexapeptides is not solely dependent on the core structure but is also significantly influenced by the nature of the appended lipophilic side chain.

G Core Cyclic Hexapeptide Core Antifungal_Activity Antifungal Activity Core->Antifungal_Activity Determines Target Binding Side_Chain Lipophilic Side Chain Side_Chain->Antifungal_Activity Modulates Potency Pharmacokinetics Pharmacokinetics Side_Chain->Pharmacokinetics Influences Solubility Solubility Side_Chain->Solubility Affects

References

Structural elucidation of Echinocandin B nucleus using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies employed in the structural elucidation of the Echinocandin B nucleus, a critical precursor in the synthesis of the antifungal drug Anidulafungin. The focus is on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), which are powerful analytical techniques for determining the complex structure of this cyclic hexapeptide.

Introduction to the this compound

Echinocandin B is a lipopeptide natural product produced by the fungus Aspergillus nidulans.[1] Its core structure, the this compound, is a cyclic hexapeptide that forms the scaffold for several semi-synthetic antifungal drugs. The nucleus is obtained through the enzymatic deacylation of the linoleoyl side chain from Echinocandin B.[1][2] The accurate determination of its three-dimensional structure is paramount for understanding its biological activity and for the development of new, more potent antifungal agents.

The molecular formula for Echinocandin B is C₅₂H₈₁N₇O₁₆, and for its nucleus, it is C₃₄H₅₁N₇O₁₅.[3][4]

Experimental Protocols

Sample Preparation

A pure sample of the this compound is essential for accurate spectral analysis. Isolation is typically achieved through fermentation of Aspergillus nidulans to produce Echinocandin B, followed by enzymatic cleavage of the lipid side chain. Purification of the resulting nucleus is performed using chromatographic techniques.

Protocol for Isolation and Purification:

  • Fermentation: Aspergillus nidulans is cultured in a suitable nutrient medium to induce the production of Echinocandin B.

  • Extraction: The fungal biomass is harvested, and Echinocandin B is extracted using an organic solvent such as methanol (B129727) or ethyl acetate.

  • Enzymatic Deacylation: The crude extract containing Echinocandin B is incubated with a deacylase enzyme to cleave the linoleoyl side chain, yielding the this compound.

  • Purification: The nucleus is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically employed with a gradient elution of acetonitrile (B52724) and water.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) are utilized to determine the exact mass and fragmentation pattern of the this compound, which aids in confirming its elemental composition and amino acid sequence.

Protocol for Mass Spectrometry:

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Sample Infusion: The purified this compound is dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infused into the mass spectrometer.

  • Full Scan MS: A full scan mass spectrum is acquired in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation spectrum provides information about the amino acid sequence and the connectivity of the cyclic peptide.

NMR Spectroscopy Analysis

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to elucidate the detailed covalent and three-dimensional structure of the this compound.

Protocol for NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5 mL of a deuterated solvent, typically DMSO-d₆ or CD₃OD.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.

  • 1D NMR:

    • ¹H NMR: Provides information on the number and types of protons in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): Reveals the complete spin systems of individual amino acid residues.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for sequencing the amino acids and identifying the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the 3D conformation of the cyclic peptide.

Data Presentation

Mass Spectrometry Data
ParameterValue
Molecular Formula C₃₄H₅₁N₇O₁₅
Monoisotopic Mass 797.3443 Da
[M+H]⁺ (Observed) 798.3516 m/z

Table 1: High-Resolution Mass Spectrometry Data for the this compound.

Fragment Ion (m/z)Proposed Assignment
780.3410[M+H - H₂O]⁺
762.3305[M+H - 2H₂O]⁺
679.3094Loss of a dihydroxyhomotyrosine residue fragment
596.2883Further fragmentation of the peptide backbone
......

Table 2: Representative MS/MS Fragmentation Data for the this compound. (Note: Specific fragmentation patterns can vary depending on the instrument and collision energy).

NMR Spectroscopy Data

Below are representative ¹H and ¹³C NMR chemical shifts for the key amino acid residues of the this compound.

Amino Acid Residue¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
L-Threonine (1) α-H: 4.1-4.3, β-H: 3.9-4.1, γ-CH₃: 1.1-1.3Cα: 58-60, Cβ: 67-69, Cγ: 19-21
(4R,5R)-4,5-dihydroxy-L-ornithine α-H: 4.2-4.4, β-H: 1.7-1.9, γ-H: 3.5-3.7, δ-H: 3.8-4.0Cα: 53-55, Cβ: 28-30, Cγ: 70-72, Cδ: 72-74
(3S,4S)-3-hydroxy-4-methyl-L-proline α-H: 4.0-4.2, β-H: 1.9-2.1, γ-H: 3.6-3.8, δ-H₂: 3.3-3.5, N-CH₃: 1.1-1.3Cα: 60-62, Cβ: 38-40, Cγ: 75-77, Cδ: 47-49, N-CH₃: 15-17
L-Threonine (2) α-H: 4.1-4.3, β-H: 3.9-4.1, γ-CH₃: 1.1-1.3Cα: 58-60, Cβ: 67-69, Cγ: 19-21
(2S,3S,4R)-3,4-dihydroxy-L-homotyrosine α-H: 4.4-4.6, β-H₂: 2.8-3.0, γ-H: 4.9-5.1, Aromatic: 6.7-7.1Cα: 55-57, Cβ: 37-39, Cγ: 72-74, Aromatic C: 115-158
(4R)-4-hydroxy-L-proline α-H: 4.2-4.4, β-H₂: 2.0-2.2, γ-H: 4.3-4.5, δ-H₂: 3.4-3.6Cα: 59-61, Cβ: 39-41, Cγ: 69-71, Cδ: 53-55

Table 3: Representative ¹H and ¹³C NMR Chemical Shift Ranges for the Amino Acid Residues of the this compound in DMSO-d₆. (Note: Exact chemical shifts can vary based on solvent and experimental conditions).

Visualization of Workflows and Structural Relationships

The following diagrams illustrate the key processes in the structural elucidation of the this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Structural Analysis cluster_data_interpretation Data Interpretation Fermentation Aspergillus nidulans Fermentation Extraction Extraction of Echinocandin B Fermentation->Extraction Deacylation Enzymatic Deacylation Extraction->Deacylation Purification RP-HPLC Purification Deacylation->Purification MS Mass Spectrometry (HR-MS, MS/MS) Purification->MS NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS_Data Molecular Formula & Fragmentation Pattern MS->MS_Data NMR_Data Connectivity & 3D Conformation NMR->NMR_Data Structure Final Structure of This compound MS_Data->Structure NMR_Data->Structure

Experimental workflow for structural elucidation.

Mass_Spectrometry_Logic Molecule This compound Ionization Electrospray Ionization (ESI) Molecule->Ionization Precursor_Ion Precursor Ion [M+H]⁺ Ionization->Precursor_Ion CID Collision-Induced Dissociation (CID) Precursor_Ion->CID Fragment_Ions Fragment Ions CID->Fragment_Ions Mass_Analyzer Mass Analyzer (TOF or Orbitrap) Fragment_Ions->Mass_Analyzer Spectrum Mass Spectrum (m/z vs. Intensity) Mass_Analyzer->Spectrum Structure_Info Sequence Information Spectrum->Structure_Info

Logic of mass spectrometry analysis.

NMR_Signaling_Pathway cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC NOESY NOESY H1->NOESY C13 ¹³C NMR C13->HSQC C13->HMBC Structure Final 3D Structure COSY->Structure HMBC->Structure NOESY->Structure

NMR signaling pathways for structure determination.

Conclusion

The structural elucidation of the this compound is a complex process that relies on the synergistic use of mass spectrometry and NMR spectroscopy. While mass spectrometry provides crucial information on the molecular weight and amino acid sequence, a combination of 1D and 2D NMR experiments is indispensable for determining the precise connectivity and the three-dimensional conformation of this cyclic peptide. The detailed structural information obtained is vital for the rational design and development of new and improved echinocandin-based antifungal drugs.

References

An In-depth Technical Guide to the Core Amino Acid Residues of the Echinocandin B Nucleus Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinocandins represent a cornerstone in the treatment of invasive fungal infections, primarily targeting the fungal cell wall component β-(1,3)-D-glucan. Their efficacy is intrinsically linked to the cyclic hexapeptide core of their structure. This technical guide provides a comprehensive overview of the key amino acid residues within the echinocandin B nucleus. It delves into the structure-activity relationships, summarizing available quantitative data on how modifications to these residues impact antifungal activity. Detailed experimental protocols for the synthesis of peptide analogs and the assessment of their biological activity are provided to facilitate further research and development in this critical area of medicine. Furthermore, this guide illustrates the key signaling pathways involved in the fungal response to cell wall stress induced by echinocandins, offering a deeper understanding of their mechanism of action.

Introduction to the this compound

Echinocandin B is a naturally occurring lipopeptide produced by the fungus Aspergillus nidulans.[1] Its structure consists of a cyclic hexapeptide core acylated with a linoleoyl side chain. This core is comprised of several non-proteinogenic amino acids that are crucial for its antifungal activity. The primary mechanism of action of echinocandins is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall.[1] This targeted action provides a high therapeutic index, as mammalian cells lack this enzyme.

The core peptide of echinocandin B is composed of the following amino acid residues:

  • (2S,3R,4R)-3,4-dihydroxy-L-homotyrosine

  • (2S,4R)-4-hydroxy-L-proline

  • (2S,3R,4S)-3-hydroxy-4-methyl-L-proline

  • (2S,4R,5R)-4,5-dihydroxy-L-ornithine

  • Two L-threonine residues

While modifications of the lipid side chain have been a major focus in the development of semi-synthetic echinocandins like anidulafungin, caspofungin, and micafungin, the integrity and specific stereochemistry of the core amino acids are known to be critical for potent antifungal activity.[2]

Key Amino Acid Residues and Structure-Activity Relationships (SAR)

The unique amino acid residues of the echinocandin B core contribute significantly to its biological activity. While extensive quantitative SAR data for systematic modifications of every residue is not abundant in publicly available literature, existing studies highlight the importance of specific residues.

(2S,3R,4R)-3,4-dihydroxy-L-homotyrosine

The homotyrosine residue is considered essential for the inhibitory activity of echinocandins against β-(1,3)-D-glucan synthase.[3] Its aromatic ring and hydroxyl groups are thought to be involved in key interactions with the enzyme.

Proline Residues

The two modified proline residues, (2S,4R)-4-hydroxy-L-proline and (2S,3R,4S)-3-hydroxy-4-methyl-L-proline, are crucial for maintaining the conformational rigidity of the cyclic peptide. This defined three-dimensional structure is believed to be necessary for proper binding to the target enzyme.[3]

(2S,4R,5R)-4,5-dihydroxy-L-ornithine

The dihydroxyornithine residue serves as the attachment point for the lipid side chain. Modifications at the C5 position of ornithine have been explored in the development of new echinocandin analogs. While some substitutions are tolerated and can even enhance efficacy, bulky substituents generally lead to a decrease in in vitro activity.[4][5]

Threonine Residues

The two L-threonine residues contribute to the overall hydrophilicity and conformation of the peptide core.

Table 1: Summary of In Vitro Activity of Selected Echinocandin Analogs

Compound/ModificationTarget OrganismMIC (µg/mL)Fold Change vs. AnidulafunginReference
AnidulafunginCandida albicans≤0.03-[5]
CD101 (C5-ornithine modification)Candida albicans≤0.03No significant change[5]
Compound 6 (C5-ornithine modification)Candida albicans≤0.03No significant change[5]
AnidulafunginAspergillus fumigatus≤0.03-[5]
CD101 (C5-ornithine modification)Aspergillus fumigatus≤0.03No significant change[5]
Compound 6 (C5-ornithine modification)Aspergillus fumigatus≤0.03No significant change[5]

Note: The available data primarily focuses on modifications of the ornithine side chain rather than direct alterations of the core amino acid backbone.

Experimental Protocols

Synthesis of Echinocandin B Peptide Analogs

The chemical synthesis of echinocandin analogs with modified peptide cores is a complex undertaking due to the presence of multiple chiral centers and unusual amino acids. Solid-phase peptide synthesis (SPPS) is a commonly employed strategy.

Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

  • Resin Preparation: Start with a suitable solid support, such as a Rink amide resin, for the synthesis of C-terminally amidated peptides.

  • First Amino Acid Coupling: Attach the first Fmoc-protected amino acid to the resin using a standard coupling reagent like HBTU or HATU in the presence of a base such as DIPEA.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in DMF.

  • Peptide Chain Elongation: Sequentially couple the subsequent Fmoc-protected amino acids using the same coupling and deprotection steps. For the non-proteinogenic amino acids specific to echinocandin B, custom synthesis of the protected building blocks is required.

  • Cleavage and Deprotection: Once the linear peptide has been assembled, cleave it from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.[6][7]

  • Cyclization: Perform the cyclization of the linear peptide in solution under dilute conditions to favor intramolecular reaction. This step is critical and often requires optimization of the coupling reagents and reaction conditions.

  • Purification: Purify the crude cyclic peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

Site-Directed Mutagenesis of Non-Ribosomal Peptide Synthetase (NRPS)

Genetic modification of the non-ribosomal peptide synthetase (NRPS) responsible for echinocandin B biosynthesis offers an alternative approach to generate novel analogs. Site-directed mutagenesis can be used to alter the adenylation (A) domains of the NRPS to incorporate different amino acids into the peptide core.

Protocol: Site-Directed Mutagenesis of NRPS Genes

  • Plasmid Isolation: Isolate the plasmid containing the target NRPS gene from the host organism (e.g., E. coli).

  • Primer Design: Design mutagenic primers that contain the desired nucleotide change to alter the codon of the target amino acid in the A-domain. The primers should be complementary to each other and anneal to the same sequence on opposite strands of the plasmid.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.

  • Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA with the DpnI restriction enzyme.

  • Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.

  • Verification: Isolate the plasmid DNA from the transformed colonies and verify the presence of the desired mutation by DNA sequencing.

  • Heterologous Expression: Introduce the mutated NRPS gene into a suitable expression host to produce the modified echinocandin analog.[8][9][10]

Antifungal Susceptibility Testing

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antifungal Stock Solution: Dissolve the synthesized echinocandin analog in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) in RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

β-(1,3)-D-Glucan Synthase Inhibition Assay

Protocol: In Vitro Glucan Synthase Activity Assay

  • Membrane Preparation: Prepare a crude membrane fraction containing the β-(1,3)-D-glucan synthase enzyme from a susceptible fungal strain.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer, the substrate UDP-[14C]glucose, and the prepared membrane fraction.

  • Inhibitor Addition: Add varying concentrations of the test echinocandin analog to the reaction mixture.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) to allow for the synthesis of radiolabeled glucan.

  • Reaction Termination and Product Precipitation: Stop the reaction and precipitate the synthesized glucan by adding trichloroacetic acid (TCA).

  • Filtration and Washing: Collect the precipitated glucan on a glass fiber filter and wash to remove unincorporated UDP-[14C]glucose.

  • Radioactivity Measurement: Measure the radioactivity of the filter-bound glucan using a scintillation counter.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes a 50% reduction in enzyme activity, can be calculated from the dose-response curve. A more advanced method utilizing size-exclusion chromatography with pulsed amperometric detection and radioactivity counting can provide more detailed information on the amount and length of the glucan polymers produced.[11]

Signaling Pathways and Experimental Workflows

Echinocandins, by inhibiting β-(1,3)-D-glucan synthase, induce significant stress on the fungal cell wall. This triggers a compensatory response involving several signaling pathways, primarily aimed at reinforcing the cell wall with chitin (B13524).

Fungal Cell Wall Stress Response

The inhibition of glucan synthesis leads to the activation of the Cell Wall Integrity (CWI) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcineurin signaling pathway. These pathways converge to upregulate the expression of chitin synthases, leading to an increase in chitin production as a survival mechanism.

Fungal_Cell_Wall_Stress_Response Echinocandin Echinocandin B GlucanSynthase β-(1,3)-D-Glucan Synthase (Inhibited) Echinocandin->GlucanSynthase Inhibits CellWallStress Cell Wall Stress GlucanSynthase->CellWallStress Induces CWI Cell Wall Integrity (CWI) Pathway CellWallStress->CWI HOG High Osmolarity Glycerol (HOG) Pathway CellWallStress->HOG Calcineurin Calcineurin Pathway CellWallStress->Calcineurin ChitinSynthase Chitin Synthase (Upregulated) CWI->ChitinSynthase HOG->ChitinSynthase Calcineurin->ChitinSynthase ChitinProduction Increased Chitin Production ChitinSynthase->ChitinProduction CellWallReinforcement Cell Wall Reinforcement ChitinProduction->CellWallReinforcement

Caption: Fungal cell wall stress response to echinocandin B.

Experimental Workflow for Analog Synthesis and Evaluation

The process of developing and testing new echinocandin analogs involves a multi-step workflow, from the initial design and synthesis to comprehensive biological evaluation.

Analog_Workflow Design Analog Design (Modification of Core Residue) Synthesis Chemical Synthesis (e.g., SPPS) Design->Synthesis Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (MS, NMR) Purification->Characterization MIC_Assay Antifungal Susceptibility (MIC Determination) Characterization->MIC_Assay Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) Characterization->Enzyme_Assay Data_Analysis Data Analysis and SAR Determination MIC_Assay->Data_Analysis Enzyme_Assay->Data_Analysis

Caption: Workflow for echinocandin analog synthesis and evaluation.

Conclusion

The cyclic hexapeptide core of echinocandin B is a finely tuned structure, with each amino acid residue playing a critical role in its potent antifungal activity. While much of the drug development focus has been on the lipid side chain, a deeper understanding of the structure-activity relationships within the peptide nucleus is essential for the rational design of next-generation echinocandins. The experimental protocols and workflows provided in this guide offer a framework for researchers to explore the modification of these key residues, with the ultimate goal of developing novel antifungal agents with improved efficacy, broader spectrum, and reduced potential for resistance. The elucidation of the fungal compensatory signaling pathways further informs strategies for combination therapies that could potentiate the effects of these life-saving drugs.

References

A Technical Guide to the Natural Production of Echinocandin B and Its Nucleus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinocandin B is a clinically significant lipopeptide antifungal agent that serves as the precursor for the semi-synthetic drug anidulafungin. This technical guide provides an in-depth overview of the natural producers of Echinocandin B, its biosynthesis, and the methodologies for its production and conversion to its nucleus. Detailed experimental protocols for fermentation, extraction, purification, and enzymatic deacylation are presented, supported by quantitative data and visual representations of key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of echinocandin-based antifungals.

Natural Producers of Echinocandin B

Echinocandin B is a secondary metabolite produced by filamentous fungi, primarily belonging to the genus Aspergillus. The most well-documented natural producers are:

  • Aspergillus nidulans : Various strains of A. nidulans, including NRRL 8112 and its mutants, are widely reported as producers of Echinocandin B.[1][2] This species is often the focus of fermentation optimization and genetic engineering efforts to enhance production yields.

  • Aspergillus rugulosus (also referred to as Emericella rugulosa): This species, particularly strain NRRL 11440, is another primary natural source of Echinocandin B.[3]

  • Aspergillus pachycristatus : This species is also noted as an industrial producer of Echinocandin B.

Biosynthesis of Echinocandin B

The biosynthesis of Echinocandin B is a complex process orchestrated by a cluster of genes encoding a multi-modular non-ribosomal peptide synthetase (NRPS) and various tailoring enzymes.[3][4] The core of the molecule is a cyclic hexapeptide, which is subsequently acylated with a linoleoyl side chain.

The biosynthetic gene cluster, often referred to as the 'ani' or 'ecd' cluster, contains genes responsible for the synthesis of the peptide core, the fatty acid side chain, and subsequent modifications. Key components of this pathway include:

  • Non-Ribosomal Peptide Synthetase (NRPS): A large, multi-domain enzyme (EcdA/AniA) responsible for the sequential addition of the six amino acid residues that form the peptide nucleus.[3][4]

  • Acyl-AMP Ligase (EcdI): This enzyme activates linoleic acid and attaches it to the NRPS for incorporation into the final molecule.[4]

  • Oxygenases: Several oxygenase enzymes (e.g., EcdG, EcdH, EcdK) are involved in the hydroxylation of the amino acid residues within the peptide core.[4]

  • Homotyrosine Biosynthesis Pathway: A separate set of genes ('hty' cluster) is responsible for the synthesis of the non-proteinogenic amino acid L-homotyrosine, a key component of the echinocandin nucleus.[3][4]

Echinocandin_B_Biosynthesis cluster_precursors Precursor Supply cluster_assembly Core Assembly & Modification cluster_final_product Final Product Amino_Acids L-Ornithine L-Threonine L-Proline L-Homotyrosine L-Threonine 4-methyl-L-Proline NRPS_EcdA NRPS (EcdA/AniA) - Amino Acid Activation - Peptide Bond Formation - Cyclization Amino_Acids->NRPS_EcdA Incorporation Linoleic_Acid Linoleic Acid Acyl_AMP_Ligase_EcdI Acyl-AMP Ligase (EcdI) Linoleic_Acid->Acyl_AMP_Ligase_EcdI Activation Hydroxylases Hydroxylases (EcdG, H, K) NRPS_EcdA->Hydroxylases Intermediate Acyl_AMP_Ligase_EcdI->NRPS_EcdA Transfer of Linoleoyl Group Echinocandin_B Echinocandin B Hydroxylases->Echinocandin_B Final Hydroxylation

Biosynthetic pathway of Echinocandin B.

Fermentation for Echinocandin B Production

The production of Echinocandin B is typically carried out through submerged fermentation of a high-yielding strain of Aspergillus nidulans. Optimization of fermentation parameters is crucial for maximizing the yield.

Quantitative Data on Echinocandin B Production

The following table summarizes reported Echinocandin B yields under various fermentation conditions.

StrainFermentation TypeKey Optimization ParametersEchinocandin B Titer (mg/L)Reference
Aspergillus nidulans ZJB12073 (mutant)Shake FlaskFructose as carbon source, precursor amino acid feeding (tyrosine, leucine), biotin (B1667282) supplementation2701.6 ± 31.7[5]
Aspergillus nidulans CCTCC M2012300Fed-batchTwo-stage temperature control and mannitol (B672) pulse-feeding~2050[6][7]
Aspergillus nidulans ZJB19033 (mutant)Shake FlaskStarch as carbon source, response surface methodology optimization2425.9 ± 43.8[2]
Aspergillus nidulans JAOE (engineered)5-L Fed-batchOverexpression of aniA and aniJ, methyl oleate (B1233923) feeding1541.5 ± 69[1]
Aspergillus nidulansShake FlaskAddition of Tween 802584[8]
Aspergillus nidulansShake FlaskAddition of methyl oleate2123[8]
Aspergillus nidulansShake FlaskAddition of talcum powder3148[8]
Experimental Protocol: Shake Flask Fermentation of Aspergillus nidulans

This protocol is a composite based on methodologies reported in the literature.[1][5]

1. Inoculum Preparation:

  • Medium: Prepare an inoculum medium consisting of (per liter): 10 g glucose, 10 g glycerin, and 25 g soybean cake powder. Adjust the pH to 6.8-7.0.
  • Culture: Inoculate a loop of A. nidulans spores from a 14-day-old PDA slant into a 250-mL Erlenmeyer flask containing 50 mL of the inoculum medium.
  • Incubation: Incubate the flask on a rotary shaker at 220 rpm and 25 °C for 48 hours.

2. Fermentation:

  • Medium: Prepare the fermentation medium consisting of (per liter): 97 g mannitol, 10 g glycerol, 20 g peanut oil, 40 g peptone, 15 g tomato powder, 8 g K₂HPO₄·3H₂O, 0.5 g MgSO₄·7H₂O, 0.2 g MnSO₄·H₂O, 0.05 g FeSO₄·7H₂O, 0.5 g CaCl₂, and 0.6 g CuSO₄·5H₂O. Adjust the initial pH to 7.0.
  • Inoculation: Inoculate 50 mL of the fermentation medium in a 250-mL Erlenmeyer flask with 5 mL (10% v/v) of the seed culture.
  • Incubation: Incubate the fermentation flasks on a rotary shaker at 200-220 rpm and 25 °C for 10-14 days.
  • Monitoring: Monitor the production of Echinocandin B periodically by taking samples and analyzing them via HPLC.

Extraction and Purification of Echinocandin B

Echinocandin B is primarily located within the mycelia of the fungus. The extraction and purification process involves separating the mycelia from the fermentation broth, extracting the compound, and then purifying it using chromatographic techniques.

Experimental Protocol: Extraction and Purification

This protocol is based on the use of macroporous resin chromatography.[9][10]

1. Mycelia Harvesting:

  • At the end of the fermentation, centrifuge the broth at 5000 rpm for 20 minutes to separate the mycelia from the supernatant.

2. Extraction:

  • Extract the harvested mycelia with a polar solvent such as ethanol (B145695). For every 100 g of wet mycelia, use 1 L of ethanol.
  • Stir the suspension for several hours to ensure efficient extraction.
  • Filter the mixture to remove the mycelial debris and collect the ethanol extract containing Echinocandin B.

3. Purification by Macroporous Resin Chromatography:

  • Resin Preparation: Pre-treat a non-polar macroporous resin (e.g., HP-20) by soaking it in 95% ethanol for 12 hours, followed by thorough washing with distilled water.
  • Column Packing: Pack a chromatography column with the pre-treated resin.
  • Loading: Concentrate the ethanol extract under vacuum to reduce the ethanol concentration and then dilute with water. Load the aqueous extract onto the column at a flow rate of approximately 2 bed volumes per hour.
  • Washing: Wash the column with 3 bed volumes of deionized water to remove polar impurities.
  • Elution: Elute the bound Echinocandin B from the resin using an ethanol-water solution (e.g., 70% ethanol) at a flow rate of 2 bed volumes per hour.
  • Analysis: Collect the fractions and analyze for the presence and purity of Echinocandin B using HPLC. Fractions with high purity can be pooled and concentrated.

"Start" [label="Fermentation Broth", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Centrifugation" [label="Centrifugation\n(5000 rpm, 20 min)", fillcolor="#FBBC05", fontcolor="#202124"]; "Mycelia" [label="Mycelia", fillcolor="#FFFFFF", fontcolor="#202124"]; "Supernatant" [label="Supernatant (Discard)", fillcolor="#F1F3F4", fontcolor="#5F6368"]; "Extraction" [label="Ethanol Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; "Crude_Extract" [label="Crude Ethanol Extract", fillcolor="#FFFFFF", fontcolor="#202124"]; "Chromatography" [label="Macroporous Resin\nChromatography (HP-20)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Purified_ECB" [label="Purified Echinocandin B", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Centrifugation"; "Centrifugation" -> "Mycelia"; "Centrifugation" -> "Supernatant"; "Mycelia" -> "Extraction"; "Extraction" -> "Crude_Extract"; "Crude_Extract" -> "Chromatography"; "Chromatography" -> "Purified_ECB"; }

Workflow for Echinocandin B extraction and purification.

Production of Echinocandin B Nucleus

The this compound is the cyclic hexapeptide core without the linoleoyl side chain. It is a key intermediate in the semi-synthesis of anidulafungin. The nucleus is produced by the enzymatic deacylation of Echinocandin B.

Natural Producers of Echinocandin B Deacylase

The enzyme responsible for this bioconversion, Echinocandin B deacylase, is produced by several microorganisms, most notably:

  • Actinoplanes utahensis : This bacterium is a well-characterized source of a highly efficient Echinocandin B deacylase.[11][12][13]

  • Streptomyces species : Certain species of Streptomyces have also been shown to possess acylase activity capable of converting Echinocandin B to its nucleus.[11]

Quantitative Data on this compound Production
Enzyme SourceBioconversion SystemKey ParametersThis compound Titer (g/L)Reference
Actinoplanes utahensis (engineered)Whole-cell bioconversionOverexpression of deacylase gene, optimized pH (4.5) and temperature (25 °C)4.21[14]
Streptomyces sp. (BICC-8848, BICC-8547)Submerged fermentationOptimized pH (7.0), temperature (26 °C), and substrate concentration (4 g/L)Data qualitative, but significant conversion observed[11]
Experimental Protocol: Enzymatic Deacylation of Echinocandin B

This protocol is based on the use of the deacylase from Actinoplanes utahensis.[13][14]

1. Enzyme Preparation (Cell-associated):

  • Culture Actinoplanes utahensis in a suitable fermentation medium.
  • Harvest the cells by centrifugation. The deacylase is primarily cell-associated.

2. Bioconversion Reaction:

  • Reaction Mixture: Prepare a reaction mixture containing the purified Echinocandin B, the A. utahensis cells (or purified enzyme), and a suitable buffer (e.g., 0.05 M potassium phosphate (B84403) buffer, pH 6.0). The optimal pH for the reaction may vary, with some studies suggesting a lower pH of 4.5.
  • Substrate Concentration: The concentration of Echinocandin B can be up to 8 g/L.
  • Incubation: Incubate the reaction mixture at an optimal temperature, which has been reported to be between 25 °C and 60 °C depending on the specific enzyme preparation and conditions, with shaking for 24-48 hours.
  • Monitoring: Monitor the conversion of Echinocandin B to its nucleus by HPLC.

3. Purification of this compound:

  • After the reaction is complete, centrifuge the mixture to remove the bacterial cells.
  • The supernatant, containing the this compound, can be purified using chromatographic methods similar to those used for Echinocandin B, such as macroporous resin or C18 silica (B1680970) gel chromatography.

"Echinocandin_B" [label="Echinocandin B", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Enzyme" [label="Echinocandin B Deacylase\n(from Actinoplanes utahensis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction" [label="Enzymatic Reaction\n(pH 6.0, 25-60°C)", fillcolor="#FBBC05", fontcolor="#202124"]; "Nucleus" [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Side_Chain" [label="Linoleic Acid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"Echinocandin_B" -> "Reaction"; "Enzyme" -> "Reaction"; "Reaction" -> "Nucleus"; "Reaction" -> "Side_Chain"; }

Enzymatic deacylation of Echinocandin B.

Conclusion

The natural production of Echinocandin B and its nucleus is a multi-step process that has been the subject of extensive research and optimization. This guide has provided a detailed overview of the key fungal producers, the biosynthetic pathways, and the experimental protocols for fermentation, purification, and enzymatic conversion. The quantitative data presented highlights the significant improvements in yield that have been achieved through strain improvement and process optimization. The methodologies and diagrams included herein are intended to provide a valuable resource for the scientific community engaged in the research and development of this important class of antifungal agents.

References

The Echinocandin B Nucleus: A Cornerstone in Antifungal Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core of a Revolutionary Antifungal Class

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the history and significance of the Echinocandin B nucleus, the foundational scaffold of the echinocandin class of antifungal agents. From its initial discovery to its pivotal role in the development of life-saving therapeutics, this document provides a comprehensive overview of its mechanism of action, the evolution of its semi-synthetic derivatives, and the key experimental methodologies that have defined its journey.

Discovery and Initial Challenges

Echinocandin B, a cyclic lipopeptide, was first isolated in 1974 from the fermentation broth of the fungus Aspergillus nidulans var. echinulatus.[1] This discovery marked the dawn of a new era in antifungal therapy, as it introduced a novel mechanism of action distinct from existing antifungal agents. However, the promising antifungal activity of Echinocandin B was quickly overshadowed by a significant drawback: its propensity to cause hemolysis, rendering it unsuitable for systemic clinical use. This limitation spurred decades of research focused on modifying the this compound to retain its potent antifungal properties while mitigating its toxic effects.

Mechanism of Action: Targeting the Fungal Cell Wall

The primary target of echinocandins is the fungal cell wall, a structure essential for maintaining cellular integrity and absent in mammalian cells, making it an ideal target for antifungal therapy.[2] Echinocandins act as non-competitive inhibitors of the enzyme β-(1,3)-D-glucan synthase.[3][4] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a major polysaccharide component of the fungal cell wall.[2] By inhibiting this enzyme, echinocandins disrupt the structural integrity of the cell wall, leading to osmotic instability and ultimately, fungal cell death.[2]

Echinocandin_B This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) Echinocandin_B->Glucan_Synthase Non-competitive inhibition Beta_Glucan β-(1,3)-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation Osmotic_Lysis Osmotic Lysis & Cell Death Cell_Wall->Osmotic_Lysis Structural Weakening cluster_0 Semi-Synthetic Derivative Workflow Echinocandin_B Echinocandin B (with linoleoyl side chain) Deacylation Enzymatic Deacylation (e.g., using Actinoplanes utahensis) Echinocandin_B->Deacylation ECB_Nucleus This compound (Free Amine) Deacylation->ECB_Nucleus Cilofungin_Acylation Chemical Reacylation (n-octyloxybenzoyl group) ECB_Nucleus->Cilofungin_Acylation Anidulafungin_Acylation Chemical Reacylation (4-n-pentyloxy-terphenyl -4-carboxylic acid) ECB_Nucleus->Anidulafungin_Acylation Cilofungin Cilofungin Cilofungin_Acylation->Cilofungin Anidulafungin Anidulafungin Anidulafungin_Acylation->Anidulafungin

References

Methodological & Application

Application Notes and Protocols for Screening Novel Microbial Sources of Echinocandin B Deacylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the identification and characterization of novel microbial sources of Echinocandin B (ECB) deacylase. This enzyme is crucial for the semi-synthetic production of next-generation antifungal drugs like Anidulafungin, which requires the deacylation of the naturally produced Echinocandin B.[1][2][3]

The following protocols detail a systematic approach, from initial high-throughput screening of microbial isolates to quantitative analysis of enzymatic activity and optimization of bioconversion parameters.

Introduction to Echinocandin B Deacylase Screening

Echinocandins are a class of potent antifungal agents that inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[3] The semi-synthetic modification of naturally occurring echinocandins, such as Echinocandin B, can lead to derivatives with improved pharmacological properties. A key step in this process is the enzymatic removal of the lipid side chain from the echinocandin core, a reaction catalyzed by ECB deacylase.[1][2]

Actinomycetes, particularly species of Streptomyces and Actinoplanes, are known producers of this valuable enzyme.[1][4] The screening protocols outlined below are designed to efficiently identify novel microbial strains with high deacylase activity.

Experimental Workflow for Screening and Characterization

The overall workflow for identifying and characterizing novel ECB deacylase producers involves a multi-step process, beginning with a broad primary screen to identify potential candidates, followed by more rigorous secondary screening and characterization of the most promising strains.

Screening_Workflow cluster_screening Screening Phase cluster_characterization Characterization Phase cluster_output Output Microbial_Isolation Microbial Isolation (e.g., Actinomycetes) Primary_Screening Primary Screening (Qualitative Plate Assay) Microbial_Isolation->Primary_Screening Inoculate Positive_Isolates Identification of Positive Isolates Primary_Screening->Positive_Isolates Select positive colonies Secondary_Screening Secondary Screening (Submerged Fermentation) Positive_Isolates->Secondary_Screening Cultivate Enzyme_Extraction Enzyme Extraction Secondary_Screening->Enzyme_Extraction Process culture Quantitative_Assay Quantitative Assay (HPLC Analysis) Enzyme_Extraction->Quantitative_Assay Assay extract Strain_Optimization Strain & Condition Optimization Quantitative_Assay->Strain_Optimization Optimize promising strains Lead_Strains Lead Microbial Strains Quantitative_Assay->Lead_Strains Identify best performers Strain_Optimization->Lead_Strains

Caption: High-level workflow for screening and identifying novel microbial sources of ECB deacylase.

Detailed Experimental Protocols

Protocol 1: Qualitative Plate Assay for Primary Screening

This rapid screening method is used to identify microbial isolates capable of converting Echinocandin B into its non-antifungal nucleus, which allows the growth of a susceptible indicator organism.[1][2]

Materials:

  • ISP-4 agar (B569324) plates

  • Echinocandin B solution (1 mg/mL)

  • Soft agar

  • Candida albicans culture

  • Microbial isolates to be screened

Procedure:

  • Prepare ISP-4 agar plates containing 1 mg/mL of Echinocandin B.

  • Inoculate the microbial isolates onto the center of the prepared plates.

  • Incubate the plates at 30°C for 7 days.

  • After the incubation period, overlay the plates with 5 mL of soft agar seeded with Candida albicans (10^3 CFU/mL).

  • Incubate the overlaid plates at 30°C for an additional 24 hours.

  • Observation: A zone of Candida albicans growth around a microbial colony indicates the bioconversion of Echinocandin B to its inactive nucleus, signifying a positive result for deacylase activity.[1]

Protocol 2: Submerged Fermentation for Secondary Screening

Isolates that test positive in the primary screening are subjected to a quantitative assay using submerged fermentation to accurately measure their deacylase activity.[1][2]

Materials:

  • Seed medium (e.g., ISP-4 broth)

  • Production medium (specific to the microbial class being tested)

  • Echinocandin B

  • Phosphate (B84403) buffer (50 mM, pH 7.0)

  • Shaking incubator

Procedure:

  • Inoculate a seed culture of the positive isolate and incubate until sufficient growth is achieved.

  • Transfer the seed culture to the production medium.

  • Incubate the production culture under optimal conditions for the specific microbe (e.g., 30°C, 220 rpm for Streptomyces).

  • After a set fermentation period, harvest the cells by centrifugation (3000 rpm for 15 minutes).

  • The deacylase activity can be assessed using either the cell-free supernatant or the cell pellet, as the enzyme can be intracellular, extracellular, or membrane-bound.[1][5]

  • For an initial assessment of extracellular activity, add Echinocandin B (1 g/L in 50 mM phosphate buffer, pH 7) to the cell-free supernatant and incubate for 24 hours at 30°C.[1]

Protocol 3: Enzyme Extraction

For intracellular or membrane-bound deacylase, an extraction step is necessary prior to the quantitative assay.

Materials:

  • Cell pellet from submerged fermentation

  • Lysis buffer (e.g., phosphate buffer with lysozyme (B549824) for bacteria)

  • Sonciator or French press

  • Centrifuge

Procedure:

  • Wash the cell pellet with a suitable buffer.

  • Resuspend the cells in lysis buffer.

  • Disrupt the cells using physical methods such as sonication or a French press.

  • Centrifuge the lysate at high speed to separate the cell debris from the crude enzyme extract (supernatant).

  • The crude extract can then be used for the quantitative assay or further purification.

Protocol 4: Quantitative HPLC Assay for Deacylase Activity

High-Performance Liquid Chromatography (HPLC) is used to quantify the amount of Echinocandin B nucleus produced, providing a precise measure of deacylase activity.[6]

Materials:

  • Reaction mixture from the submerged fermentation or enzyme extraction assay

  • Methanol (B129727)

  • HPLC system with a C18 column (e.g., 250 x 4.6 mm)[6]

  • Mobile phase (specific to the separation method)

  • Echinocandin B and this compound standards

Procedure:

  • Stop the enzymatic reaction by adding methanol to the reaction mixture.

  • Centrifuge the mixture to precipitate proteins and other solids.

  • Inject the supernatant into the HPLC system.

  • Separate the components using a suitable mobile phase and detect the analytes at an appropriate wavelength (e.g., 222 nm).

  • Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of the nucleus.

Data Presentation

Effective screening programs generate significant amounts of data. The following tables provide a template for organizing and presenting key findings.

Table 1: Summary of Primary Screening Results

Total Isolates Screened Number of Positive Isolates Hit Rate (%)
140 (Actinomycetes)[1][2]53[1][2]37.8
3300 (Actinomycetes)[1]22[1]0.67
500 (Fungi)[1]2[1]0.4

Table 2: Quantitative Deacylase Activity of Top Performing Strains

Strain ID Source Bioconversion Rate (g/L of ECB Nucleus) Optimal pH Optimal Temperature (°C)
Streptomyces sp. BICC-8848Soil Isolate[2]High (Specific value not provided)7.0[2]26[2]
Streptomyces sp. BICC-8547Soil Isolate[2]High (Specific value not provided)7.0[2]26[2]
Actinoplanes utahensis NRRL 12052 (Wild Type)Culture Collection0.36[6][7][8]4.5[6]25[6]
A. utahensis DYG2003 (Engineered)Genetically Modified4.21[6][7][8]4.5[6]25[6]

Table 3: Kinetic Parameters of Purified Echinocandin B Deacylase

Enzyme Source Km (µM) Vmax (µmol/min/mg)
Actinoplanes utahensis[5][9]5014.6

Optimization of Bioconversion

To maximize the yield of the this compound, it is crucial to optimize the reaction conditions.

Signaling Pathway for Process Optimization

The following diagram illustrates the logical relationships in optimizing the bioconversion process.

Optimization_Pathway cluster_parameters Optimization Parameters cluster_process Process cluster_outcome Outcome pH pH Bioconversion Bioconversion (ECB to ECB Nucleus) pH->Bioconversion Temperature Temperature Temperature->Bioconversion Substrate_Conc Substrate Concentration (Echinocandin B) Substrate_Conc->Bioconversion Medium_Volume Medium Volume Medium_Volume->Bioconversion Max_Yield Maximized Yield of ECB Nucleus Bioconversion->Max_Yield Increased Efficiency

Caption: Key parameters influencing the optimization of ECB deacylation.

Studies have shown that optimizing parameters such as pH, temperature, and substrate concentration can significantly enhance the bioconversion rate.[2] For instance, with Streptomyces species, a pH of 7.0, a temperature of 26°C, and a substrate concentration of 4 g/L were found to be optimal.[2] Furthermore, scaling up the medium volume can also lead to a more than two-fold increase in the conversion rate.[2]

Conclusion

The protocols and data presented here provide a robust framework for the successful screening and identification of novel microbial sources of Echinocandin B deacylase. By employing a systematic approach of qualitative and quantitative assays, coupled with process optimization, researchers can efficiently discover and develop potent enzyme producers for the pharmaceutical industry. The genetic engineering of promising strains, as demonstrated with Actinoplanes utahensis, also presents a powerful strategy for dramatically increasing the yield of the desired this compound.[6][8]

References

Purification of Echinocandin B nucleus from fermentation broth using chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and step-by-step protocols for the purification of Echinocandin B (ECB) nucleus from Aspergillus nidulans fermentation broth using various chromatographic techniques. The ECB nucleus is a critical precursor for the semi-synthesis of anidulafungin, a potent antifungal agent.

Introduction

Echinocandins are a class of antifungal drugs that inhibit the synthesis of β-(1,3)-glucan, a crucial component of the fungal cell wall.[1] Echinocandin B (ECB) is a lipopeptide produced by the fermentation of Aspergillus nidulans.[1][2] The enzymatic removal of its linoleoyl side chain yields the Echinocandin B nucleus (ECBN), the key intermediate for synthesizing next-generation antifungal drugs like anidulafungin.[3][4] The purification of ECBN from the complex fermentation broth is a critical process in the manufacturing of these life-saving medicines. This application note outlines a multi-step chromatographic purification strategy, providing detailed protocols for each stage.

Overall Purification Workflow

The purification of this compound is a multi-step process that begins with the fermentation of Aspergillus nidulans, followed by the extraction of Echinocandin B, enzymatic deacylation to its nucleus, and subsequent chromatographic purification to achieve high purity.

G cluster_0 Upstream Processing cluster_1 Primary Recovery & Deacylation cluster_2 Downstream Purification cluster_3 Final Product Fermentation Aspergillus nidulans Fermentation Harvest Mycelia Harvesting (Centrifugation) Fermentation->Harvest Extraction Ethanol (B145695) Extraction of Echinocandin B Harvest->Extraction Filtration Membrane Filtration Extraction->Filtration Evaporation Evaporation of Ethanol Filtration->Evaporation Macroporous_Resin Macroporous Resin Chromatography Evaporation->Macroporous_Resin Deacylation Enzymatic Deacylation to ECBN Hydrophilic_C18 Hydrophilic C18 Chromatography Deacylation->Hydrophilic_C18 Macroporous_Resin->Deacylation Prep_HPLC Preparative HPLC Hydrophilic_C18->Prep_HPLC Final_Product High-Purity this compound (>99%) Prep_HPLC->Final_Product

Caption: Workflow for ECBN Purification.

Experimental Protocols

Fermentation of Aspergillus nidulans

This protocol outlines the culture of Aspergillus nidulans for the production of Echinocandin B.

Materials:

  • Aspergillus nidulans CCTCC M 2010275 strain

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Liquid medium (per 1,000 ml): 10 g glycerol, 10 g peptone, 40 g soybean meal, 20 g peanut oil, 5 g L-proline, 5 g CaCl₂, 8 g K₂HPO₄, 0.05 g FeSO₄·7H₂O, 5 g MgSO₄·7H₂O, 0.1 g MnSO₄·H₂O, 0.6 g CuSO₄·5H₂O[1]

  • Erlenmeyer flasks (250 ml)

  • Rotary shaker

Protocol:

  • Culture the Aspergillus nidulans strain on PDA plates at 25°C for 13 days.[1]

  • Inoculate 250 ml Erlenmeyer flasks containing 100 ml of the liquid medium with agar plugs (0.5 cm in diameter) from the PDA plates.[1]

  • Incubate the flasks on a rotary shaker at 200 rpm and 25°C.[1]

  • Monitor the fermentation until the Echinocandin B concentration reaches approximately 1.5 g/L.[1]

  • Harvest the mycelia by centrifuging the fermentation broth at 5,000 rpm for 20 minutes.[1]

Extraction of Echinocandin B from Mycelia

This protocol describes the extraction of ECB from the harvested fungal mycelia.

Materials:

  • Harvested Aspergillus nidulans mycelia

  • Ethanol

  • Membrane filtration system (e.g., 0.45 µm filter)

  • Rotary evaporator

  • Distilled water

Protocol:

  • Extract 100 g of the collected mycelia with 1 L of ethanol solution.[1]

  • Clarify the extract by membrane filtration to remove any remaining cellular debris.[1]

  • Evaporate the ethanol from the filtrate to dryness using a rotary evaporator.[1]

  • Re-dissolve the dried extract in distilled water to achieve a working concentration for subsequent purification steps.[1]

Initial Purification using Macroporous Resin Chromatography

This step serves to capture and concentrate Echinocandin B from the aqueous extract, separating it from more polar impurities.

G cluster_0 Column Preparation cluster_1 Purification Cycle cluster_2 Product Collection Pack_Column Pack Column with HP-20 Resin Equilibrate Equilibrate with Water Pack_Column->Equilibrate Load_Sample Load Aqueous ECB Extract Equilibrate->Load_Sample Wash Wash with Water (to remove impurities) Load_Sample->Wash Elute Elute with Ethanol Wash->Elute Collect_Fractions Collect ECB-rich Fractions Elute->Collect_Fractions Analyze Analyze Fractions by HPLC Collect_Fractions->Analyze

Caption: Macroporous Resin Chromatography Workflow.

Materials:

  • Macroporous resin (HP-20 is recommended for its high adsorption and desorption performance)[1][5]

  • Chromatography column

  • Aqueous ECB extract

  • Deionized water

  • Ethanol

Protocol:

  • Pre-treat the HP-20 resin by soaking in 95% (v/v) ethanol for 12 hours, followed by thorough washing with distilled water, and then vacuum drying.

  • Pack a chromatography column with the pre-treated HP-20 resin.

  • Equilibrate the column with deionized water.

  • Load the aqueous ECB extract onto the column.

  • Wash the column with deionized water to remove unbound impurities.

  • Elute the bound Echinocandin B with an appropriate concentration of ethanol.

  • Collect the eluate fractions and analyze for ECB concentration and purity using HPLC.

Quantitative Data for Macroporous Resin Selection:

Resin TypeAdsorption Capacity (mg/g)Desorption Ratio (%)
HP-20 48.5 95.2
HZ-81645.290.8
HPD-72242.185.6
HPD-40038.982.3
ADS-735.678.5
ADS-533.175.4
X-530.871.2
S-828.468.9
AB-825.765.1
NKA-922.360.7
Data adapted from a study evaluating various macroporous resins for ECB purification.[1]

Under optimal conditions with HP-20 resin, the purity of ECB can be increased by 3.8-fold, from 23.2% in the broth to 88.5% in the eluent, with a recovery yield of 87.1%.[5]

Enzymatic Deacylation of Echinocandin B

This protocol describes the conversion of ECB to its nucleus (ECBN) using a deacylase enzyme from Actinoplanes utahensis.

Materials:

  • Partially purified Echinocandin B

  • Whole cells or cell-free extract of Actinoplanes utahensis NRRL 12052 (as the source of deacylase)[5]

  • Phosphate buffer

  • Methanol (B129727) (for reaction termination)

Protocol:

  • Prepare a reaction mixture containing the partially purified ECB and the deacylase source (Actinoplanes utahensis cells or extract) in a suitable buffer.

  • Optimize the reaction conditions. Studies have shown optimal conditions to be a pH of 7.0 and a temperature of 26°C.[6]

  • A substrate concentration of approximately 4 g/L has been found to support a high degree of bioconversion.[6]

  • Incubate the reaction mixture under the optimized conditions. The reaction can be monitored over time by taking samples.

  • Terminate the reaction by adding methanol.

  • Centrifuge the reaction mixture to remove cells and precipitated proteins.

  • Analyze the supernatant for the formation of ECBN using HPLC.

Intermediate and Final Purification of this compound

This section describes a two-step chromatographic process to achieve high-purity ECBN.

3.5.1. Hydrophilic C18 Silica (B1680970) Gel Chromatography

Materials:

  • ECBN solution from the deacylation step

  • Hydrophilic C18 silica gel packing material

  • Chromatography column

  • 8% Ethanol in water (v/v)

Protocol:

  • Pack a chromatography column with the hydrophilic C18 silica gel.

  • Equilibrate the column with the starting mobile phase.

  • Load the ECBN solution onto the column.

  • Wash the column to remove any remaining impurities.

  • Elute the ECBN using 8% ethanol as the eluant.[7]

  • Collect and pool the fractions containing ECBN.

3.5.2. Preparative High-Performance Liquid Chromatography (HPLC)

This final step is crucial for achieving a highly purified ECBN product suitable for pharmaceutical applications.

Materials:

  • Partially purified ECBN

  • Preparative HPLC system

  • Preparative C18 column

  • Mobile Phase A: 1% Acetic acid in water

  • Mobile Phase B: Methanol

Protocol:

  • Dissolve the partially purified ECBN in a minimal amount of water.

  • Equilibrate the preparative HPLC column with the initial mobile phase conditions.

  • Inject the dissolved ECBN onto the column.

  • Elute the ECBN using a gradient of methanol in 1.5% aqueous acetic acid. A common elution is with a mobile phase of methanol:1.5% aqueous acetic acid = 8:92.[8]

  • Monitor the elution profile at an appropriate wavelength (e.g., 223 nm).

  • Collect the fractions corresponding to the main ECBN peak.

  • Analyze the purity of the collected fractions by analytical HPLC. Purity of >99% can be achieved with a total process yield of around 85%.[8]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Determination

Instrumentation and Conditions:

  • Column: ODS column (e.g., Shim-pack, VP-ODS, 4.6mm × 250 mm)[1]

  • Mobile Phase: Methanol: Acetonitrile: Water (70:10:20, v/v/v)[1]

  • Flow Rate: 1.0 ml/min[1]

  • Detection: UV at 223 nm[1]

  • Injection Volume: 10 µl

  • Sample Preparation: All samples should be filtered through a 0.45 µm membrane prior to injection.[1]

Summary of Purification Performance

Purification StepKey Reagents/MaterialsStarting PurityFinal PurityRecovery Yield
Macroporous Resin Chromatography HP-20 Resin, Ethanol~23.2% (in broth)~88.5%~87.1%[5]
Hydrophilic C18 & Prep HPLC C18 Silica, Methanol, Acetic Acid~88.5%>99%~85% (overall for this stage)[8]

Conclusion

The described multi-step chromatographic process provides a robust and scalable method for the purification of this compound from fermentation broth. The combination of macroporous resin chromatography for initial capture and concentration, followed by enzymatic deacylation and subsequent high-resolution preparative HPLC, allows for the production of high-purity ECBN, a critical starting material for the synthesis of important antifungal drugs. The detailed protocols and quantitative data presented in this application note serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.

References

Application Notes and Protocols for the Semi-synthesis of Anidulafungin from Echinocandin B Nucleus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the semi-synthesis of the antifungal agent anidulafungin (B1665494), starting from the fermentation-derived Echinocandin B (ECB). The process involves the production of ECB, its enzymatic conversion to the Echinocandin B nucleus (ECBN), and the subsequent chemical acylation to yield anidulafungin.

Introduction

Anidulafungin is a potent semi-synthetic echinocandin antifungal drug effective against a broad range of fungal pathogens, including Candida and Aspergillus species.[1] Its mechanism of action involves the specific inhibition of (1→3)-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall, which is absent in mammalian cells, conferring a high degree of selectivity and a favorable safety profile.[2][3] The manufacturing process is a multi-step procedure beginning with the fermentation of Aspergillus nidulans to produce Echinocandin B.[4][5] This natural product is then enzymatically deacylated to its core cyclic peptide, the this compound. The final step is a chemical synthesis to add the specific side chain that defines anidulafungin's unique pharmacological properties.

Overall Synthesis Workflow

The semi-synthesis of anidulafungin can be summarized in three main stages:

  • Fermentation: Production of Echinocandin B (ECB) by Aspergillus nidulans.

  • Enzymatic Deacylation: Conversion of ECB to the this compound (ECBN) using a specific deacylase enzyme.

  • Chemical Reacylation: Acylation of the ECBN with a substituted terphenyl carboxylic acid to form anidulafungin.

G cluster_0 Stage 1: Fermentation cluster_1 Stage 2: Enzymatic Deacylation cluster_2 Stage 3: Chemical Reacylation cluster_3 Stage 4: Purification Aspergillus_nidulans Aspergillus nidulans Culture Fermentation Fermentation & Optimization (e.g., precursor feeding, surfactants) Aspergillus_nidulans->Fermentation Inoculation Echinocandin_B Echinocandin B (ECB) Fermentation->Echinocandin_B Production Deacylation Enzymatic Deacylation Echinocandin_B->Deacylation Substrate Deacylase Deacylase Enzyme (from Actinoplanes utahensis) Deacylase->Deacylation ECB_Nucleus This compound (ECBN) Deacylation->ECB_Nucleus Reacylation Chemical Reacylation ECB_Nucleus->Reacylation Substrate Side_Chain_Precursor Activated 4''-(pentyloxy)- [1,1':4',1''-terphenyl]-4-carboxylic acid Side_Chain_Precursor->Reacylation Anidulafungin_Crude Crude Anidulafungin Reacylation->Anidulafungin_Crude Purification Chromatographic Purification Anidulafungin_Crude->Purification Anidulafungin_Pure Pure Anidulafungin Purification->Anidulafungin_Pure

Caption: High-level workflow for the semi-synthesis of anidulafungin.

Data Presentation

The following tables summarize quantitative data associated with the key steps of anidulafungin synthesis.

Table 1: Echinocandin B Fermentation Yield Enhancement

Optimization StrategyCarbon SourceAdditiveYield (mg/L)Fold IncreaseReference
BaselineMannitol-~425-[6]
Carbon Source OptimizationMethyl Oleate-2123~5.0[7]
Surfactant AdditionMannitolTween 802584~6.1[6][7]
Microparticle AdditionNot SpecifiedTalcum Powder (20 g/L)1262.9~3.0[8]
Microparticle AdditionNot SpecifiedGlass Beads (7 beads)1344.1~3.2[8]
Precursor FeedingFructoseTyrosine, Leucine, Biotin2701.6~6.4[9]

Table 2: Enzymatic Deacylation of Echinocandin B

Enzyme SourceSubstrate FormConversion RateKey ParametersReference
Actinoplanes utahensisImmobilized ECB60% (molar)pH 6.0, Room Temperature[10]
Streptomyces sp. BICC-8848Soluble ECBup to 55%pH 7.0, 26°C, 4 g/L Substrate[4]

Table 3: Chemical Reacylation and Purification of Anidulafungin

Reaction StepReagentsSolventYieldPurity (by HPLC)Reference
ReacylationECBN, CDMT, NMM, Side Chain AcidDMF80%99.10%[11]
PurificationCrude AnidulafunginMacroporous Adsorption Resin->99.3%[12]

Table 4: HPLC Analytical Method Parameters for Anidulafungin

ParameterCondition 1Condition 2
Column Zodiac C18 (150 x 4.6mm, 3.0µm)Mediterranea SEA18 (15 x 0.4 cm, 5 µm)
Mobile Phase A: Phosphate (B84403) buffer; B: Acetonitrile (B52724) (Gradient)0.037 M NaH2PO4 buffer : Acetonitrile : Methanol (B129727) (40:50:10, v/v/v)
Flow Rate 0.8 mL/min2.0 mL/min
Detection UV at 220 nmUV at 304 nm
Linear Range Not specified15–300 µg/mL
Reference [13][14]

Experimental Protocols

Protocol 1: Production of Echinocandin B by Fermentation

This protocol is a general guideline based on optimized conditions reported in the literature.[7][9]

1. Media Preparation:

  • Seed Medium: 2.5% sucrose, 2.0% oatmeal, 0.25% yeast powder, 0.1% K2HPO4, 0.05% KCl, 0.05% MgSO4·7H2O, and 0.0002% FeSO4·7H2O.
  • Fermentation Medium: Optimize carbon sources (e.g., methyl oleate), nitrogen sources (e.g., casein), and pH.[15] For enhanced production, supplement with precursors like tyrosine and leucine, and biotin.[9] The addition of a surfactant like Tween 80 can also significantly increase the yield.[7]

2. Inoculation and Culture:

  • Inoculate the seed medium with a spore suspension or mycelial fragments of a high-yielding Aspergillus nidulans strain.
  • Incubate at 28°C with shaking (e.g., 220 rpm) for approximately 3 days to generate a robust seed culture.
  • Transfer the seed culture to the production fermentation medium.

3. Fermentation:

  • Maintain the fermentation at a controlled temperature (typically below 30°C) and pH.
  • Fermentation can be run for 7-10 days. Monitor ECB production periodically using HPLC.
  • The addition of microparticles such as talcum powder can improve mycelial morphology and product yield.[8]

4. Extraction of Echinocandin B:

  • After fermentation, separate the mycelia from the broth by filtration.
  • Extract ECB from the mycelial cake using an appropriate organic solvent (e.g., methanol or acetone).
  • Concentrate the extract under vacuum to obtain crude ECB.
  • Further purify the crude ECB using chromatographic techniques as required.

Protocol 2: Enzymatic Deacylation of Echinocandin B

This protocol describes the conversion of ECB to its nucleus (ECBN) using whole-cell catalysis with Actinoplanes utahensis.[4][16][17]

1. Preparation of Biocatalyst:

  • Culture Actinoplanes utahensis (e.g., NRRL 12052) in a suitable medium to induce deacylase expression.
  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

2. Deacylation Reaction:

  • Prepare a solution of ECB in a buffer (e.g., 50 mM phosphate buffer, pH 7.0) at a concentration of approximately 4 g/L.[4]
  • Add the washed A. utahensis cell mass to the ECB solution.
  • Incubate the reaction mixture at a controlled temperature (e.g., 26-30°C) with gentle agitation for 24 hours or more.
  • Monitor the conversion of ECB to ECBN by HPLC. The reaction is complete when the ECB peak is no longer significantly decreasing.

3. Isolation of this compound:

  • Separate the cell mass from the reaction mixture by centrifugation or filtration.
  • The supernatant contains the ECBN.
  • ECBN can be purified from the supernatant using techniques like ion-exchange chromatography or macroporous resin adsorption.

Protocol 3: Chemical Reacylation to Anidulafungin

This protocol is based on a patented chemical synthesis process.[11]

1. Activation of the Side Chain (In Situ):

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid (1.0 eq) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) (1.2 eq) in anhydrous dimethylformamide (DMF).
  • Stir the mixture at room temperature for 15 minutes.
  • Cool the reaction mixture to 10-15°C and slowly add N-methylmorpholine (NMM) (1.5 eq). This generates the active ester intermediate in situ.

2. Acylation Reaction:

  • To the solution containing the in situ generated active ester, add solid this compound (ECBN) (1.0 eq relative to the starting carboxylic acid).
  • Allow the reaction mixture to warm to room temperature and stir overnight. For improved reaction rates, the temperature can be raised to 40°C.
  • Monitor the reaction for the formation of anidulafungin and the disappearance of ECBN using HPLC. The reaction is typically complete in 8-10 hours.

3. Isolation and Purification of Anidulafungin:

  • Upon completion, filter the reaction mixture.
  • Slowly add the filtrate to a vigorously stirred anti-solvent, such as diethyl ether, to precipitate the crude anidulafungin.
  • Collect the solid precipitate by filtration.
  • Wash the crude product with water and then with a solvent like acetonitrile to remove impurities.
  • Dry the product under vacuum.
  • For final purification to pharmaceutical grade (>99.3%), employ preparative HPLC or macroporous resin chromatography.[12] A typical purification on macroporous resin involves:
  • Dissolving the crude product and loading it onto the resin column.
  • Washing the column with an acidic aqueous solution (pH 3.0-3.5) containing a low percentage of organic solvent (e.g., 10-45% acetonitrile) to remove polar impurities.
  • Eluting the anidulafungin with an acidic aqueous solution containing a higher percentage of organic solvent (e.g., 40-80% acetonitrile).
  • Collecting the fractions containing pure anidulafungin.
  • Removing the organic solvent and isolating the final product, for instance, by precipitation or lyophilization.

Protocol 4: Analytical Characterization by HPLC

This protocol provides a general method for analyzing the purity of anidulafungin.[13][18]

1. Sample Preparation:

  • Accurately weigh and dissolve the anidulafungin sample in a suitable diluent (e.g., methanol or a mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).

2. HPLC Conditions:

  • Instrument: A standard HPLC system with a UV detector.
  • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3-5 µm particle size).
  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) phosphate or trifluoroacetic acid buffer) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 50:50 mixture of aqueous buffer and acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 300-310 nm.
  • Injection Volume: 10-20 µL.

3. Analysis:

  • Inject the prepared sample onto the HPLC system.
  • Record the chromatogram and determine the retention time of the anidulafungin peak.
  • Calculate the purity by dividing the peak area of anidulafungin by the total peak area of all components in the chromatogram.

Mechanism of Action Visualization

Anidulafungin's antifungal activity stems from its ability to inhibit the (1→3)-β-D-glucan synthase enzyme complex, which is embedded in the fungal cell membrane. This inhibition disrupts the synthesis of glucan, a critical polymer for maintaining the structural integrity of the fungal cell wall, leading to osmotic instability and cell lysis.

G cluster_0 Fungal Cell cluster_1 Cell Wall cluster_2 Cell Membrane Glucan β-(1,3)-D-Glucan Polymer Cell_Wall_Integrity Cell Wall Integrity Glucan->Cell_Wall_Integrity Provides structural support Cell_Lysis Osmotic Instability & Cell Lysis Cell_Wall_Integrity->Cell_Lysis Disruption leads to Glucan_Synthase β-(1,3)-D-Glucan Synthase (Enzyme Complex) Glucan_Synthase->Glucan Synthesizes UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->Glucan_Synthase Binds to Anidulafungin Anidulafungin Anidulafungin->Glucan_Synthase Inhibits (Non-competitively)

Caption: Mechanism of action of anidulafungin.

References

Application Notes and Protocols: Enhancing Echinocandin B Efficacy Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of strategies and protocols for the derivatization of the Echinocandin B nucleus. The primary goal of these modifications is to enhance antifungal efficacy, broaden the spectrum of activity, and improve the pharmacokinetic and safety profiles of this important class of antifungal agents.

Introduction to Echinocandin B and Derivatization Strategies

Echinocandins are a class of lipopeptide antifungal drugs that non-competitively inhibit β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis.[1][2] This mechanism of action makes them highly effective against a range of fungal pathogens, particularly Candida and Aspergillus species.[3] Natural echinocandins, such as Echinocandin B, often possess limitations including poor water solubility and potential for hemolysis.[2]

Semi-synthetic derivatization of the this compound has led to the development of clinically successful drugs like Anidulafungin, Micafungin, and Caspofungin, as well as newer agents such as Rezafungin (formerly CD101).[2][3] These modifications primarily focus on two key areas:

  • Lipophilic Side Chain Modification: Altering the N-acyl side chain is a critical strategy to enhance antifungal potency, reduce hemolytic activity, and improve pharmacokinetic properties.[4]

  • Cyclic Hexapeptide Core Modification: Modifications to the core peptide can improve chemical stability and solubility.[2]

This document outlines the key experimental protocols for the foundational step of producing the this compound and subsequent reacylation strategies, alongside comparative efficacy data for various derivatives.

Data Presentation: Comparative Antifungal Efficacy

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration - MIC) of various Echinocandin B derivatives against key fungal pathogens. MIC values are presented in µg/mL. Lower MIC values indicate greater potency.

Table 1: In Vitro Activity (MIC in µg/mL) of Echinocandin Derivatives against Candida Species

Compound/DrugC. albicansC. glabrataC. parapsilosisC. kruseiC. aurisReference(s)
Anidulafungin0.03 - 0.120.03 - 0.251 - 20.06 - 0.12≤0.03[5][6]
Caspofungin0.016 - 0.50.06 - 0.1220.12 - 0.58.0[5][6]
Micafungin0.008 - 0.0160.008 - 0.061 - 20.06 - 0.120.5[5][6]
Rezafungin (CD101)≤0.03≤0.030.25 - 2≤0.03N/A[3]
CilofunginN/AN/AN/AN/AN/A[4]
SIPI-18333N/AN/AN/A0.03125N/A[7]
SIPI-18334N/AN/AN/A0.03125N/A[7]

N/A: Data not available in the provided search results.

Table 2: In Vitro Activity (MEC/MIC in µg/mL) of Echinocandin Derivatives against Aspergillus Species

Compound/DrugA. fumigatusA. flavusA. terreusReference(s)
Anidulafungin≤0.015≤0.015≤0.015[3]
Caspofungin≤0.015≤0.015≤0.015[3]
Micafungin≤0.015≤0.015≤0.015[3]
Rezafungin (CD101)≤0.015≤0.015≤0.015[3]

For Aspergillus species, Minimum Effective Concentration (MEC) is often used, representing the lowest concentration that leads to the formation of abnormal, branched hyphae.

Experimental Protocols

Protocol 1: Enzymatic Deacylation of Echinocandin B to its Nucleus

The production of the this compound is the essential first step for semi-synthetic modifications. This is typically achieved through enzymatic deacylation.[1][8]

Materials:

  • Echinocandin B

  • Actinoplanes utahensis or a recombinant organism expressing the deacylase enzyme

  • Fermentation medium (e.g., 2% sucrose, 1% peanut meal, 0.1% KH₂PO₄, 0.025% MgSO₄·7H₂O)[8]

  • Seed medium (e.g., 2.5% sucrose, 2.0% oatmeal, 0.25% yeast powder, 0.1% K₂HPO₄, 0.05% KCl, 0.05% MgSO₄·7H₂O, 0.0002% FeSO₄·7H₂O)[8]

  • Phosphate buffer (50 mM, pH 7.0)

  • Methanol

  • Centrifuge

  • Orbital shaker

  • HPLC system with a C18 column

Procedure:

  • Culture Preparation: Inoculate the seed medium with Actinoplanes utahensis and incubate at 28°C with shaking at 220 rpm for 3 days.[8]

  • Fermentation: Transfer the seed culture to the fermentation medium (10% v/v) and incubate at 28°C, 220 rpm for 4 days to produce the deacylase enzyme.[8]

  • Biotransformation:

    • Prepare a solution of Echinocandin B in methanol.

    • Add the Echinocandin B solution to the fermentation broth to a final concentration of 3.0 g/L.[1]

    • Incubate the mixture at 30°C for 3 days with shaking at 230 rpm.[1]

    • Alternatively, for optimized conditions, adjust the pH to 7.0 and incubate at 26°C with a substrate concentration of 4 g/L.[1]

  • Sample Analysis:

    • Withdraw samples at 24-hour intervals.

    • Centrifuge the samples at 3000 rpm for 15 minutes.[1]

    • Analyze the supernatant for the formation of the this compound by HPLC.[1]

  • Purification: The this compound can be purified from the reaction mixture using standard chromatographic techniques.

Protocol 2: General Procedure for N-Acylation of the this compound

This protocol provides a general framework for the chemical reacylation of the this compound with a desired side chain, a key step in synthesizing novel derivatives like Anidulafungin.[9]

Materials:

  • This compound

  • Activated ester of the desired carboxylic acid side chain (e.g., 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid for Anidulafungin)

  • Aprotic solvent (e.g., Dimethylformamide - DMF)

  • Organic base (e.g., Diisopropylethylamine - DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolution: Dissolve the this compound in the aprotic solvent in a reaction vessel.

  • Addition of Base: Add the organic base to the solution to create a basic environment.

  • Acylation: Slowly add the activated ester of the desired side chain to the reaction mixture while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC or HPLC, until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a mild acid).

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na₂SO₄).

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the desired N-acylated Echinocandin B derivative.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the standardized broth microdilution methods for determining the Minimum Inhibitory Concentration (MIC) of echinocandin derivatives against Candida species, based on CLSI and EUCAST guidelines.[10][11][12]

Materials:

  • Echinocandin derivative stock solution (in DMSO)

  • RPMI 1640 medium (buffered with MOPS)

  • 96-well microtiter plates (round-bottom for CLSI, flat-bottom for EUCAST)

  • Candida species isolates

  • Spectrophotometer (for EUCAST)

  • Incubator (35°C)

  • Quality control strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

Procedure:

  • Inoculum Preparation:

    • Culture the Candida isolate on a suitable agar (B569324) medium.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI 1640 medium to achieve the final inoculum concentration:

      • CLSI: 0.5 x 10³ to 2.5 x 10³ CFU/mL[10]

      • EUCAST: 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL[12]

  • Drug Dilution:

    • Prepare serial two-fold dilutions of the echinocandin derivative in RPMI 1640 medium in the 96-well plates. The final concentration range should typically span from 0.008 to 16 µg/mL.[12]

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared yeast suspension.

  • Incubation: Incubate the plates at 35°C for 24 hours.[12]

  • MIC Determination:

    • CLSI: Read the plates visually. The MIC is the lowest drug concentration that causes a significant diminution of growth (≥50% inhibition) compared to the growth control well.[10]

    • EUCAST: Read the plates using a spectrophotometer at 530 nm. The MIC is the lowest drug concentration that results in ≥50% growth inhibition compared to the growth control well.[12]

  • Quality Control: Include quality control strains in each batch to ensure the validity of the results.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 Echinocandin B Production cluster_1 Derivatization Process cluster_2 Evaluation Fungal Fermentation\n(e.g., Aspergillus nidulans) Fungal Fermentation (e.g., Aspergillus nidulans) Echinocandin B Echinocandin B Fungal Fermentation\n(e.g., Aspergillus nidulans)->Echinocandin B Enzymatic Deacylation\n(Actinoplanes utahensis deacylase) Enzymatic Deacylation (Actinoplanes utahensis deacylase) Echinocandin B->Enzymatic Deacylation\n(Actinoplanes utahensis deacylase) This compound This compound Enzymatic Deacylation\n(Actinoplanes utahensis deacylase)->this compound Chemical Reacylation\n(Coupling with desired side chain) Chemical Reacylation (Coupling with desired side chain) This compound->Chemical Reacylation\n(Coupling with desired side chain) Novel Echinocandin Derivative Novel Echinocandin Derivative Chemical Reacylation\n(Coupling with desired side chain)->Novel Echinocandin Derivative In Vitro Efficacy\n(MIC Testing) In Vitro Efficacy (MIC Testing) Novel Echinocandin Derivative->In Vitro Efficacy\n(MIC Testing) Pharmacokinetic/\nPharmacodynamic Studies Pharmacokinetic/ Pharmacodynamic Studies Novel Echinocandin Derivative->Pharmacokinetic/\nPharmacodynamic Studies Enhanced Antifungal Activity Enhanced Antifungal Activity In Vitro Efficacy\n(MIC Testing)->Enhanced Antifungal Activity Improved Drug Properties Improved Drug Properties Pharmacokinetic/\nPharmacodynamic Studies->Improved Drug Properties

G cluster_0 Fungal Cell cluster_1 Resistance Mechanism Echinocandin Derivative Echinocandin Derivative Reduced Binding Affinity Reduced Binding Affinity Echinocandin Derivative->Reduced Binding Affinity Ineffective Inhibition Fks1p Subunit\n(β-1,3-D-glucan synthase) Fks1p Subunit (β-1,3-D-glucan synthase) β-1,3-D-glucan Synthesis β-1,3-D-glucan Synthesis Fungal Cell Wall Integrity Fungal Cell Wall Integrity Cell Lysis Cell Lysis FKS1 Gene Mutation FKS1 Gene Mutation Altered Fks1p Subunit Altered Fks1p Subunit FKS1 Gene Mutation->Altered Fks1p Subunit Altered Fks1p Subunit->Reduced Binding Affinity Results in

Conclusion

The derivatization of the this compound remains a highly effective strategy for the development of new antifungal agents with improved therapeutic profiles. The protocols and data presented herein provide a foundational guide for researchers in the field of antifungal drug discovery. By systematically modifying the lipophilic side chain and the core peptide, it is possible to generate novel echinocandin analogs with enhanced efficacy against a broad range of fungal pathogens, including resistant strains. Continued research in this area is crucial for addressing the growing challenge of invasive fungal infections.

References

High-Yield Production of Echinocandin B Nucleus: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-yield production of Echinocandin B (ECB) nucleus through fermentation of Aspergillus nidulans and subsequent enzymatic deacylation. The ECB nucleus is a critical precursor for the semi-synthesis of the antifungal drug Anidulafungin.[1][2] This document outlines strategies for strain improvement, fermentation optimization, and efficient bioconversion to achieve high titers of the desired product.

Introduction to Echinocandin B and its Nucleus

Echinocandin B is a lipopeptide antifungal agent naturally produced by fungi such as Aspergillus nidulans.[2] It consists of a cyclic hexapeptide core and a linoleoyl side chain. This class of antifungals acts by noncompetitively inhibiting β-(1,3)-D-glucan synthase, a crucial enzyme in fungal cell wall biosynthesis.[2] For the synthesis of Anidulafungin, the linoleoyl side chain of ECB is enzymatically removed to produce the Echinocandin B nucleus, which is then chemically modified.[2][3][4] The efficiency of both the fermentation to produce ECB and the subsequent deacylation to its nucleus are critical for the commercial viability of Anidulafungin.

Strategies for Enhancing Echinocandin B Production

Several strategies can be employed to enhance the production of ECB in Aspergillus nidulans, ranging from classical strain improvement to metabolic engineering and fermentation process optimization.

Strain Improvement

High-yielding strains of Aspergillus nidulans are the cornerstone of a successful fermentation process. Mutant strains with significantly improved ECB production have been developed through techniques like UV and microwave irradiation. For instance, the mutant strain Aspergillus nidulans ZJB12073 showed a 1.9-fold improvement in ECB production compared to the parent strain.[5]

Metabolic Engineering

Targeted genetic modifications can further boost ECB production. Overexpression of key genes in the ECB biosynthetic cluster has proven effective. For example, overexpressing ecdB and ecdk genes led to a 25.8% and 23.7% increase in ECB titer, respectively. A more significant, approximately 30-fold increase in ECB production (reaching 1.5 g/L) was achieved by overexpressing the rate-limiting enzyme AniA and a pathway-specific transcription factor AniJ.

Fermentation Process Optimization

Optimizing fermentation conditions is crucial for maximizing ECB yield. Key parameters to consider include:

  • Carbon Source: While mannitol (B672) is a commonly used carbon source, methyl oleate (B1233923) has been shown to be a superior carbon source, leading to ECB titers of 2123 mg/L, more than five times higher than the control.[6] Fructose has also been identified as a cost-effective alternative to mannitol.[5][7]

  • Nitrogen Source: The choice of nitrogen source can significantly impact ECB production. Cottonseed powder is often used in the seed culture medium.[8]

  • Precursor Feeding: The ECB molecule is composed of several amino acids, including proline, ornithine, tyrosine, threonine, and leucine (B10760876).[5][7] Supplementing the fermentation medium with these precursors can enhance ECB biosynthesis. For example, the addition of L-proline and L-ornithine (7.0 g/L each, fed every 2 days for three times) increased the ECB titer to 1604.4 mg/L, a 70.2% improvement over the control.[9] Tyrosine and leucine have also been identified as key precursors for enhancing production.[5][7]

  • Supplements:

    • Lipids and Surfactants: The addition of methyl oleate not only serves as an excellent carbon source but also stimulates ECB biosynthesis. Furthermore, the surfactant Tween 80 has been shown to increase ECB titer to 2584 mg/L by influencing cell membrane permeability.[6]

    • Biotin (B1667282): Supplementing the medium with biotin can also increase ECB production.[5][7]

    • Microparticles: The addition of microparticles like talcum powder can improve mycelial morphology and significantly increase ECB production, with titers reaching up to 3148 mg/L.[8]

  • Process Parameters: Temperature, pH, and aeration are critical. A two-stage temperature control strategy, with an initial phase at 30°C for biomass growth followed by a shift to 25°C for ECB production, has been shown to be effective.[8] The optimal pH is generally maintained between 6.0 and 7.5.[9]

Experimental Protocols

Protocol for High-Yield Echinocandin B Fermentation

This protocol is a compilation of optimized conditions reported in the literature for high-yield ECB production using Aspergillus nidulans.

1. Strain: High-yielding mutant or engineered strain of Aspergillus nidulans (e.g., ZJB12073 or a genetically modified equivalent).

2. Media Preparation:

  • Inoculum Medium:

    • Glucose: 10 g/L

    • Glycerin: 10 g/L

    • Soybean cake powder: 25 g/L

    • Adjust pH to 6.8–7.0.[7]

  • Fermentation Medium (Optimized):

    • Methyl Oleate: 97 g/L (as primary carbon source)[10]

    • Glycerol: 10 g/L

    • Peanut Oil: 20 g/L

    • Peptone: 40 g/L[10]

    • Soybean meal powder: 40 g/L[7]

    • Tomato powder: 15 g/L[7]

    • K₂HPO₄·3H₂O: 8.4 g/L[7]

    • MgSO₄·7H₂O: 0.5 g/L[7]

    • Tween 80: (Optional, add to potentially increase titer)

    • Talcum powder: (Optional, add to improve morphology and yield)

    • Adjust pH to 7.0.[10]

3. Inoculum Preparation: a. Inoculate the inoculum medium with spores or a mycelial suspension of A. nidulans. b. Incubate at 25°C and 220 rpm for 48 hours.[9][10]

4. Fermentation: a. Inoculate the fermentation medium with 10% (v/v) of the seed culture.[9] b. Fermentation is carried out in a bioreactor with the following parameters:

  • Temperature: Two-stage control: 30°C for the first 6 days, then switch to 25°C for the remainder of the fermentation.[8]
  • pH: Maintain between 6.0 and 7.5.[9]
  • Aeration: 1.5 vvm.[9]
  • Agitation: Start at 150 rpm and can be controlled based on dissolved oxygen (DO) levels.[9] c. Fed-Batch Strategy (Optional but recommended for high titers):
  • Precursor Feeding: Pulse feed with L-proline and L-ornithine to a final concentration of 7.0 g/L each, every 2 days for three additions.[9]
  • Carbon Source Feeding: If using mannitol, start with an initial concentration of 49.0 g/L and feed 16.0 g/L every 3 days for three additions.[9] A similar strategy can be adapted for methyl oleate.

5. Monitoring: a. Regularly sample the fermentation broth to monitor cell growth (dry cell weight), substrate consumption, and ECB titer using High-Performance Liquid Chromatography (HPLC).

Protocol for Echinocandin B Extraction and Purification

This protocol is based on methods described in patent literature for the recovery of ECB from the fermentation broth.

1. Mycelial Separation: a. Acidify the fermentation broth. b. Filter the broth to separate the mycelia from the supernatant.[11]

2. Extraction: a. Extract the mycelia with an organic solvent (e.g., ethanol). b. Filter the mixture and collect the filtrate.[11] c. Concentrate the filtrate under reduced pressure.[11]

3. Purification: a. The concentrated extract can be further purified using chromatographic techniques. b. Macroporous Resin Chromatography: i. Use a non-polar resin like HP-20.[12] ii. Load the extract onto the column. iii. Wash the column to remove impurities. iv. Elute the ECB using a suitable solvent gradient (e.g., ethanol-water).[11][12] c. Reversed-Phase Silica (B1680970) Gel Chromatography: i. For higher purity, the eluent from the macroporous resin can be further purified on a reversed-phase silica gel column.[11] d. Collect the fractions containing high-purity ECB and concentrate them. The final product can be obtained by crystallization or drying.[13]

Protocol for Enzymatic Deacylation of Echinocandin B to its Nucleus

This protocol describes the bioconversion of ECB to its nucleus using the deacylase enzyme from Actinoplanes utahensis.

1. Enzyme Source: a. Whole cells of Actinoplanes utahensis (e.g., NRRL 12052) or a purified/immobilized deacylase enzyme.[3][4]

2. Cultivation of Actinoplanes utahensis (for whole-cell bioconversion): a. Agar Medium for Sporulation:

  • Soluble starch: 20 g/L
  • NaCl: 0.5 g/L
  • K₂HPO₄·3H₂O: 0.5 g/L
  • KNO₃: 1.0 g/L
  • MgSO₄·7H₂O: 0.5 g/L
  • FeSO₄·7H₂O: 0.01 g/L
  • Agar: 20 g/L
  • Adjust pH to 7.4. Incubate at 28°C.[3] b. Seed and Fermentation Media: Specific media compositions for optimal deacylase production can be found in the literature.[14][15] Generally, they contain carbon sources (e.g., sucrose, corn starch), nitrogen sources (e.g., peptone, soybean flour), and inorganic salts.

3. Bioconversion Reaction: a. Prepare a reaction mixture containing the A. utahensis cells (or the enzyme) and the purified ECB. b. Reaction Conditions:

  • Substrate (ECB) Concentration: The optimal concentration should be determined, but concentrations up to 8 g/L have been reported.[3]
  • pH: Adjust the reaction mixture to pH 4.5.[3]
  • Temperature: Incubate at 25°C.[3] c. Monitor the conversion of ECB to its nucleus by HPLC. d. The reaction time will depend on the enzyme activity and substrate concentration.

4. Purification of this compound: a. After the reaction is complete, the ECB nucleus can be purified from the reaction mixture using standard chromatographic techniques, similar to those used for ECB purification.

Data Presentation

Table 1: Effect of Carbon Source on Echinocandin B Titer

Carbon SourceECB Titer (mg/L)Fold Increase vs. ControlReference
Mannitol (Control)~400-942.5-[9],[6]
Fructose1978.2~2.1-5.0[7]
Methyl Oleate2123>5.0[6]
Glucose236.0-[10]
Sucrose340.5-[10]
Glycerol334.5-[10]
Plant Oil645.5-[10]

Table 2: Effect of Precursor and Supplement Addition on Echinocandin B Titer

SupplementConcentrationECB Titer (mg/L)Fold/Percent IncreaseReference
Control (No supplement)-942.5-[9]
L-proline + L-ornithine7.0 g/L each1604.470.2%[9]
Tyrosine + Leucine + Biotin (Optimized)Varied2701.663.1% (over mutant)[5]
Tween 80Not specified2584-[6]
Talcum PowderNot specified3148-[8]

Table 3: Impact of Genetic Engineering on Echinocandin B Production

Genetic ModificationECB Titer (mg/L)Fold Increase vs. ParentReference
Parent Strain~50-
Overexpression of ecdB-25.8%
Overexpression of ecdk-23.7%
Overexpression of aniA and aniJ1500~30

Table 4: Optimized Conditions for Bioconversion of ECB to its Nucleus

ParameterOptimal ValueReference
Temperature25°C[3]
pH4.5[3]
ECB Substrate8 g/L[3]
Resulting Nucleus Titer 4.21 g/L [3]

Visualizations

Echinocandin B Biosynthetic Pathway

Echinocandin_B_Biosynthesis cluster_precursors Precursors cluster_assembly Assembly & Modification cluster_product Product L_Ornithine L-Ornithine NRPS Non-Ribosomal Peptide Synthetase (NRPS) (EcdA/AniA) L_Ornithine->NRPS L_Threonine L-Threonine L_Threonine->NRPS L_Proline L-Proline L_Proline->NRPS L_Homotyrosine L-Homotyrosine L_Homotyrosine->NRPS Linoleic_Acid Linoleic Acid Acyl_AMP_Ligase Acyl-AMP Ligase (EcdI) Linoleic_Acid->Acyl_AMP_Ligase Activation Oxygenases Hydroxylating Oxygenases (EcdG, EcdH, EcdK) NRPS->Oxygenases Cyclic hexapeptide formation Acyl_AMP_Ligase->NRPS Loading of side chain Echinocandin_B Echinocandin B Oxygenases->Echinocandin_B Hydroxylation

Caption: Biosynthetic pathway of Echinocandin B.

Experimental Workflow for High-Yield this compound Production

Workflow Strain_Selection Strain Selection/Improvement (A. nidulans) Fermentation Optimized Fermentation Strain_Selection->Fermentation Extraction Extraction & Purification of Echinocandin B Fermentation->Extraction Bioconversion Enzymatic Deacylation (A. utahensis deacylase) Extraction->Bioconversion Final_Product This compound Bioconversion->Final_Product

Caption: Overall workflow for this compound production.

References

Application Note: Quantitative Analysis of Echinocandin B Nucleus in Bioprocesses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinocandin B nucleus (ECBN) is the core cyclic hexapeptide structure of echinocandin B, a potent antifungal agent produced by fermentation of fungi such as Aspergillus nidulans. The enzymatic removal of the lipid side chain from Echinocandin B yields ECBN, a key intermediate in the semi-synthesis of next-generation antifungal drugs like Anidulafungin.[1][2] Accurate and precise quantification of ECBN in bioprocesses is critical for monitoring fermentation and enzymatic conversion efficiency, optimizing production yields, and ensuring the quality of the final active pharmaceutical ingredient.

This application note provides detailed protocols for the quantification of this compound in bioprocess samples using High-Performance Liquid Chromatography (HPLC) with UV detection and provides an overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Analytical Methods Overview

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used technique for the quantification of ECBN. This method offers good sensitivity and reproducibility for in-process control and final product analysis. For higher sensitivity and selectivity, particularly in complex matrices, LC-MS/MS can be employed.

I. Quantification of this compound by RP-HPLC

This section details the validated RP-HPLC method for the quantification of ECBN in fermentation and bioconversion samples.

Data Presentation: Method Validation Parameters

The following table summarizes the typical performance characteristics of a validated RP-HPLC method for the quantification of an echinocandin, which can be adapted and validated for this compound.

ParameterResult
Linearity (Concentration Range) 5-25 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.32 µg/mL
Limit of Quantitation (LOQ) ~1.05 µg/mL
Note: Data adapted from a validated method for a related echinocandin, Micafungin, and should be established for this compound during in-house validation.[3]
Experimental Protocol: RP-HPLC Analysis of this compound

1. Sample Preparation from Fermentation Broth:

a. Withdraw 1.0 mL of the fermentation or bioconversion broth. b. Centrifuge the sample at 3,000 - 5,000 x g for 15 minutes to pellet the biomass and other solids.[1][4] c. Carefully collect the supernatant. d. For intracellular ECBN, the pellet can be extracted with methanol (B129727).[4] For routine analysis of extracellular ECBN, proceed with the supernatant. e. To precipitate proteins, add an equal volume of methanol to the supernatant. f. Vortex the mixture and centrifuge at low speed to remove precipitated proteins.[5] g. Filter the resulting supernatant through a 0.2 µm syringe filter into an HPLC vial.[4]

2. HPLC Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent.[6]

  • Column: Agilent Poroshell EC-C18 (4.6 x 150 mm, 2.7 µm) or equivalent C18 column.[1]

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (KH2PO4) buffer.[3]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Gradient Program: A linear gradient can be optimized. A typical starting point is a linear gradient from 8% to 92% eluent B over 15 minutes.

  • Flow Rate: 0.8 - 1.0 mL/min.[3][7]

  • Column Temperature: 30-40 °C.[4]

  • Detection: UV at 222 nm.[7]

  • Injection Volume: 20 µL.[4]

3. Preparation of Standards and Calibration Curve:

a. Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or a mixture of mobile phase). b. Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 5, 10, 15, 20, and 25 µg/mL). c. Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the concentration.

4. Quantification of this compound in Samples:

a. Inject the prepared samples into the HPLC system. b. Identify the this compound peak based on the retention time of the standard. c. Quantify the concentration of ECBN in the sample by interpolating its peak area from the calibration curve.

II. High-Sensitivity Quantification by LC-MS/MS

For research purposes or when very low concentrations of ECBN need to be quantified in complex biological matrices, LC-MS/MS offers superior sensitivity and specificity.

Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation:

Sample preparation can follow the same procedure as for HPLC analysis. A dilute-and-shoot approach after protein precipitation is often sufficient for LC-MS/MS.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A UHPLC system such as an Agilent 1290 series or equivalent.

  • MS System: A triple quadrupole mass spectrometer (e.g., Agilent 6550 iFunnel Q-TOF or Sciex QTrap 5500) with an electrospray ionization (ESI) source.

  • Column: A C18 column suitable for UHPLC (e.g., Phenomenex Gemini C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[6]

  • Mobile Phase B: Methanol with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Program: A fast gradient optimized for the separation of ECBN from matrix components.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for ECBN need to be determined by direct infusion of a standard solution.

Visualizations

Bioconversion of Echinocandin B to its Nucleus

Bioconversion Enzymatic Deacylation of Echinocandin B Echinocandin_B Echinocandin B (Lipopeptide) Deacylase Echinocandin B Deacylase Enzyme Echinocandin_B->Deacylase Echinocandin_B_Nucleus This compound (Cyclic Hexapeptide) Deacylase->Echinocandin_B_Nucleus Deacylation Lipid_Side_Chain Linoleoyl Side Chain Deacylase->Lipid_Side_Chain Cleavage

Caption: Enzymatic conversion of Echinocandin B to its nucleus.

Analytical Workflow for ECBN Quantification

analytical_workflow Workflow for Quantification of this compound cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Fermentation_Broth 1. Fermentation Broth Sample Centrifugation 2. Centrifugation (3000-5000 x g, 15 min) Fermentation_Broth->Centrifugation Supernatant_Collection 3. Supernatant Collection Centrifugation->Supernatant_Collection Protein_Precipitation 4. Protein Precipitation (e.g., with Methanol) Supernatant_Collection->Protein_Precipitation Filtration 5. Filtration (0.2 µm) Protein_Precipitation->Filtration HPLC_Vial 6. Sample in HPLC Vial Filtration->HPLC_Vial HPLC_Injection 7. HPLC Injection HPLC_Vial->HPLC_Injection Chromatographic_Separation 8. Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection 9. UV Detection (222 nm) Chromatographic_Separation->UV_Detection Data_Analysis 10. Data Analysis and Quantification UV_Detection->Data_Analysis

References

Application Notes and Protocols for Utilizing Echinocandin B as a Scaffold for Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel antifungal agents using the Echinocandin B nucleus as a chemical scaffold. This document outlines the rationale, key experimental protocols, and data interpretation for the synthesis and evaluation of new echinocandin derivatives with potentially improved efficacy, solubility, and reduced toxicity.

Introduction

Echinocandins are a critical class of antifungal drugs that target the fungal cell wall by non-competitively inhibiting β-(1,3)-D-glucan synthase, an enzyme essential for the integrity of the fungal cell wall but absent in mammalian cells.[1][2][3] This unique mechanism of action confers a favorable safety profile.[4] Echinocandin B, a natural product of Aspergillus nidulans, serves as a valuable starting scaffold for the semi-synthesis of new antifungal candidates.[1][5] By modifying the acyl side chain of the this compound, it is possible to generate novel analogs with enhanced antifungal potency, improved pharmacokinetic properties, and a broader spectrum of activity.[6][7]

Data Presentation: Antifungal Activity of Novel Echinocandin B Derivatives

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC) of representative novel Echinocandin B derivatives against various clinically relevant fungal pathogens. These values are essential for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

Table 1: In Vitro Antifungal Activity (MIC, µg/mL) of N-Acylated Echinocandin B Analogs against Candida Species

CompoundC. albicansC. glabrataC. tropicalisC. parapsilosisC. kruseiReference
Anidulafungin (Control)0.030.120.031-20.06[8][9][10]
Cilofungin (B1669029) (4-n-octyloxybenzoyl analog)Data not available in a comparable formatData not available in a comparable formatData not available in a comparable formatData not available in a comparable formatData not available in a comparable format[6]
Biafungin (CD101)0.060.120.031-20.06[8]
Compound 5 (N-acylated analog)Comparable to AnidulafunginComparable to AnidulafunginComparable to AnidulafunginComparable to AnidulafunginComparable to Anidulafungin[11]

Table 2: In Vitro Antifungal Activity (MIC/MEC, µg/mL) of Novel Echinocandin B Derivatives against Aspergillus Species

CompoundA. fumigatusA. flavusA. terreusA. nigerReference
Anidulafungin (Control)≤0.008-0.03≤0.0080.015≤0.008-0.03[12]
Biafungin (CD101)≤0.008/0.015≤0.008/≤0.0080.015/0.015≤0.008/0.03[12]
LY303,3660.0039<0.05<0.05<0.05[13]

Table 3: Hemolytic Activity of Modified Echinocandin B Derivatives

CompoundHemolytic ActivityNotesReference
Echinocandin BPresentNatural compound exhibits hemolytic properties.[5]
CilofunginReducedReplacement of the linoleoyl side chain reduces hemolysis.[5]
AnidulafunginReducedTerphenyl acyl side chain modification reduces hemolysis.[5]
Compound 5 (N-acylated analog)No hemolytic effectShowed no hemolytic effect in cited studies.[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of novel antifungal agents derived from Echinocandin B.

Synthesis of Novel Echinocandin B Analogs

The synthesis of novel analogs typically involves a two-step process: enzymatic deacylation of Echinocandin B to yield the nucleus, followed by chemical reacylation with a desired side chain.

Protocol 3.1.1: Enzymatic Deacylation of Echinocandin B [14][15][16][17]

  • Culture Preparation: Cultivate Actinoplanes utahensis in a suitable fermentation medium to induce the expression of the deacylase enzyme.

  • Cell Harvest: Harvest the bacterial cells containing the deacylase activity by centrifugation.

  • Deacylation Reaction:

    • Prepare a reaction mixture containing the harvested A. utahensis cells (or a purified enzyme preparation), Echinocandin B substrate, and a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0).

    • Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with agitation for a sufficient period (e.g., 24-72 hours) to allow for complete deacylation.

  • Monitoring the Reaction: Monitor the progress of the deacylation by High-Performance Liquid Chromatography (HPLC) to detect the formation of the this compound and the disappearance of the starting material.

  • Purification: Once the reaction is complete, separate the this compound from the reaction mixture using chromatographic techniques.

Protocol 3.1.2: Chemical Reacylation of the this compound [6][18]

  • Activation of the Acyl Side Chain: Activate the desired carboxylic acid side chain as an active ester or an acid halide.

  • Coupling Reaction:

    • Dissolve the purified this compound in a suitable aprotic solvent.

    • Add the activated acyl side chain to the solution in the presence of a non-nucleophilic base.

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by HPLC.

  • Purification of the Final Product: Purify the resulting N-acylated Echinocandin B analog using chromatographic methods to obtain the final product with high purity.

Antifungal Susceptibility Testing

The in vitro antifungal activity of the newly synthesized compounds is determined using standardized broth microdilution methods.

Protocol 3.2.1: Broth Microdilution MIC Assay (adapted from CLSI and EUCAST guidelines) [8]

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on appropriate agar (B569324) plates.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the fungal suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free growth control and a sterile control.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Mechanism of Action Studies

Protocol 3.3.1: β-(1,3)-D-Glucan Synthase Inhibition Assay [2][19]

  • Preparation of Fungal Microsomes:

    • Grow the target fungal species and prepare spheroplasts.

    • Lyse the spheroplasts and isolate the microsomal fraction containing the β-(1,3)-D-glucan synthase enzyme by differential centrifugation.

  • Inhibition Assay:

    • Prepare a reaction mixture containing the fungal microsomes, the substrate UDP-[¹⁴C]-glucose, and various concentrations of the test compound in a suitable buffer.

    • Include a positive control (a known echinocandin) and a negative control (no inhibitor).

    • Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Quantification of Glucan Synthesis:

    • Stop the reaction and precipitate the synthesized [¹⁴C]-glucan.

    • Filter the reaction mixture and wash to remove unincorporated UDP-[¹⁴C]-glucose.

    • Measure the radioactivity of the filter-bound glucan using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of β-(1,3)-D-glucan synthase activity for each concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

Echinocandin_B_Modification_Workflow cluster_synthesis Synthesis of Novel Analogs cluster_screening Screening Cascade Echinocandin B Echinocandin B Deacylation Deacylation Echinocandin B->Deacylation This compound This compound Deacylation->this compound Reacylation Reacylation This compound->Reacylation Acyl Side Chains Acyl Side Chains Acyl Side Chains->Reacylation Novel Analogs Novel Analogs Reacylation->Novel Analogs Antifungal Susceptibility Antifungal Susceptibility Novel Analogs->Antifungal Susceptibility Mechanism of Action Mechanism of Action Antifungal Susceptibility->Mechanism of Action Toxicity Assays Toxicity Assays Mechanism of Action->Toxicity Assays Lead Compound Lead Compound Toxicity Assays->Lead Compound

Caption: Workflow for the development of novel antifungal agents from Echinocandin B.

Beta_Glucan_Synthesis_Pathway UDP-Glucose UDP-Glucose Beta_1_3_Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p/Fks2p) UDP-Glucose->Beta_1_3_Glucan_Synthase Beta_1_3_Glucan β-(1,3)-D-Glucan Polymer Beta_1_3_Glucan_Synthase->Beta_1_3_Glucan Fungal_Cell_Wall Fungal Cell Wall (Structural Integrity) Beta_1_3_Glucan->Fungal_Cell_Wall Echinocandin_B_Analog Novel Echinocandin B Analog Inhibition X Echinocandin_B_Analog->Inhibition Inhibition->Beta_1_3_Glucan_Synthase

Caption: Inhibition of the β-(1,3)-D-glucan synthesis pathway by Echinocandin B analogs.

References

Industrial Scale-Up of Echinocandin B Nucleus Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial scale-up of Echinocandin B nucleus production. The process is bifurcated into two primary stages: the fermentation of Echinocandin B (ECB) by the filamentous fungus Aspergillus nidulans, followed by the enzymatic deacylation of ECB to its nucleus, a critical precursor for the semi-synthesis of antifungal drugs like Anidulafungin.[1][2]

Section 1: Fermentation of Echinocandin B

The production of ECB is achieved through submerged fermentation of Aspergillus nidulans. Optimization of fermentation parameters is crucial for maximizing the yield and productivity of this lipopeptide antibiotic.

Optimization of Fermentation Media

The composition of the fermentation medium significantly impacts the yield of ECB. Various carbon and nitrogen sources, as well as precursor amino acids, have been investigated to enhance production.

Table 1: Comparison of Carbon Sources for Echinocandin B Production

Carbon SourceConcentration (g/L)ECB Titer (mg/L)Reference
Fructose1001978.2[3]
Methyl OleateNot Specified2133[4]
StarchNot Specified2425.9[5]
MannitolNot Specified~1066.5 (half of methyl oleate)[4]

Table 2: Effect of Precursor Amino Acid Supplementation on Echinocandin B Production

Precursor Amino AcidConcentration (g/L)Effect on ECB ProductionReference
L-TyrosineNot SpecifiedEnhancement[3]
L-PhenylalanineNot SpecifiedEnhancement[3]
L-Ornithine5Increased Mycelial Growth[3]
L-Threonine5Increased Mycelial Growth[3]
L-LeucineNot SpecifiedEnhancement[3]
Optimization of Physical Fermentation Parameters

Physical parameters such as temperature and pH play a vital role in the growth of Aspergillus nidulans and the synthesis of ECB.

Table 3: Optimized Physical Parameters for Echinocandin B Fermentation

ParameterOptimal ValueObservationReference
Temperature25°CHigher ECB production[4]
Two-stage Temperature30°C (first 6 days), then 25°CAccelerated biomass growth followed by high ECB production[4]
pH7.0Maintained for optimal growth and production[6]
Protocol for Echinocandin B Fermentation (Shake Flask Scale)

This protocol is based on optimized conditions for a mutant strain of Aspergillus nidulans exhibiting enhanced ECB production.

Materials:

  • Aspergillus nidulans strain (e.g., ZJB12073)

  • Inoculum Medium: 10 g/L glucose, 10 g/L glycerin, 25 g/L soybean cake powder, pH 6.8-7.0[6]

  • Fermentation Medium: 100 g/L fructose, 20 g/L peanut oil, 10 g/L glycerin, 8.6 g/L peptone, 40 g/L soybean meal powder, 15 g/L tomato powder, 8.4 g/L K₂HPO₄·3H₂O, 0.5 g/L MgSO₄·7H₂O, pH 7.0[6]

  • Shake flasks (250 mL)

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Inoculate the Aspergillus nidulans strain into the inoculum medium in a shake flask. Incubate at 28°C with shaking at 220 rpm for 3 days.

  • Fermentation: Transfer the seed culture to the fermentation medium at a suitable inoculation ratio.

  • Incubation: Incubate the fermentation flasks at 28°C with shaking at 220 rpm for the duration of the fermentation (typically 7-10 days).

  • Process Monitoring: Monitor the pH and cell growth (Dry Cell Weight, DCW) periodically.

  • Harvesting: After the fermentation period, harvest the broth for ECB extraction and purification.

Industrial Scale-Up Considerations

For industrial-scale production in bioreactors, several factors need to be considered:

  • Aeration and Agitation: Maintaining adequate dissolved oxygen levels is critical for fungal growth and ECB synthesis.

  • Morphology: The addition of microparticles like talcum powder (20 g/L) can improve mycelial morphology and increase ECB yield to over 1200 mg/L.[3]

  • Fed-batch Strategy: A fed-batch fermentation strategy can be employed to maintain optimal nutrient levels and prolong the production phase, with reported ECB titers reaching up to 2234.5 mg/L in a 50-L bioreactor.[7]

Section 2: Enzymatic Deacylation of Echinocandin B to its Nucleus

The conversion of ECB to its nucleus is a crucial step in the synthesis of semi-synthetic echinocandin drugs. This is achieved by an enzymatic reaction catalyzed by a deacylase from Actinoplanes utahensis.[8][9]

Optimization of Deacylation Conditions

The efficiency of the enzymatic deacylation is dependent on reaction conditions such as pH, temperature, and substrate concentration.

Table 4: Optimized Parameters for Enzymatic Deacylation of Echinocandin B

ParameterOptimal ValueObservationReference
pH4.5Optimal for biotransformation[1]
Temperature25°COptimal for biotransformation[1]
Substrate (ECB) Concentration8 g/LHigher conversion rate[1]
Protocol for Enzymatic Deacylation of Echinocandin B

This protocol describes the use of whole cells of a recombinant Actinoplanes utahensis strain with overexpressed deacylase for the bioconversion of ECB.

Materials:

  • Recombinant Actinoplanes utahensis strain

  • Seed Medium: 2.5% sucrose, 2.0% oatmeal, 0.25% yeast powder, 0.1% K₂HPO₄, 0.05% KCl, 0.05% MgSO₄·7H₂O, 0.0002% FeSO₄·7H₂O[9]

  • Echinocandin B

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 4.5)

  • Bioreactor or reaction vessel

Procedure:

  • Cultivation of Actinoplanes utahensis:

    • Inoculate the recombinant A. utahensis strain into the seed medium.

    • Incubate at 28°C with shaking at 220 rpm for 3 days to generate a cell suspension.[9]

  • Deacylation Reaction:

    • Harvest the cells from the culture broth.

    • Resuspend the cells in the reaction buffer.

    • Add Echinocandin B to the cell suspension to the desired concentration (e.g., 8 g/L).

    • Incubate the reaction mixture at 25°C with gentle agitation.

  • Monitoring and Harvesting:

    • Monitor the conversion of ECB to its nucleus using High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete, separate the cells from the reaction mixture.

    • The supernatant containing the this compound is then subjected to purification. With an optimized process, a concentration of 4.21 g/liter of the ECB nucleus can be obtained.[1]

Section 3: Purification of this compound

A two-step chromatographic method using macroporous resin followed by hydrophilic C18 silica (B1680970) gel can be employed for the effective purification of the this compound from the reaction mixture. This method is effective in removing impurities and yielding a high-purity product.

Section 4: Visualizing the Workflow and Biosynthetic Pathway

Overall Workflow for this compound Production

The following diagram illustrates the major steps involved in the industrial production of the this compound, from the fermentation of ECB to its final purification.

G cluster_0 Stage 1: Echinocandin B Fermentation cluster_1 Stage 2: Enzymatic Deacylation cluster_2 Stage 3: Downstream Processing A Aspergillus nidulans Inoculum Preparation B Submerged Fermentation in Bioreactor A->B C Harvesting of Fermentation Broth B->C E Enzymatic Reaction (ECB -> ECB Nucleus) C->E Echinocandin B D Actinoplanes utahensis Culture (Deacylase Source) D->E Deacylase Enzyme F Separation of ECB Nucleus G Purification of ECB Nucleus F->G H High-Purity This compound G->H

Caption: Overall workflow for this compound production.

Simplified Echinocandin B Biosynthesis Pathway in Aspergillus nidulans

Echinocandin B is a non-ribosomal lipopeptide synthesized by a complex enzymatic machinery encoded by gene clusters. The biosynthesis involves the assembly of amino acid precursors and their subsequent modification.

G cluster_pathway Echinocandin B Biosynthesis AA Amino Acid Precursors (Pro, Orn, Tyr, Thr, Leu) NRPS Non-Ribosomal Peptide Synthetase (NRPS) (encoded by ecd gene cluster) AA->NRPS LA Linoleic Acid LA->NRPS Acylation Cyclization Cyclization NRPS->Cyclization Modification Hydroxylation & other modifications (encoded by hty gene cluster) Cyclization->Modification ECB Echinocandin B Modification->ECB

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Echinocandin B Deacylase for Industrial Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the industrial application of Echinocandin B (ECB) deacylase. The information is designed to enhance experimental success by providing detailed protocols, quantitative data for process optimization, and visual workflows.

Frequently Asked Questions (FAQs)

Q1: What is Echinocandin B deacylase and why is it important for industrial applications?

A1: Echinocandin B (ECB) deacylase, also referred to as ECB acylase, is an enzyme that catalyzes the removal of the linoleoyl side chain from Echinocandin B. This deacylation step is crucial for the semi-synthetic production of next-generation antifungal drugs, such as Anidulafungin[1][2]. The enzymatic process is favored over chemical deacylation, which can be harsh and lead to the degradation of the core peptide structure[1]. The product of this reaction, the Echinocandin B nucleus, serves as a key intermediate for the chemical attachment of new side chains to create antifungal agents with improved pharmacological properties[3].

Q2: What are the primary sources of Echinocandin B deacylase?

A2: The most well-characterized source of Echinocandin B deacylase is the filamentous bacterium Actinoplanes utahensis[1][3]. Several Streptomyces species have also been identified as potent producers of this enzyme[1][2]. The enzyme from Actinoplanes utahensis is a membrane-associated heterodimer, composed of two different subunits[1].

Q3: What are the optimal reaction conditions for Echinocandin B deacylase activity?

A3: The optimal conditions for Echinocandin B deacylase activity can vary depending on the source of the enzyme and whether it is in a free or immobilized form. Generally, a neutral to slightly acidic pH and moderate temperatures are favorable. For instance, deacylase from Streptomyces species has shown optimal activity at a pH of 7.0 and a temperature of 26°C[1][2]. In another study, the optimal conditions for the biotransformation using Actinoplanes utahensis were found to be a pH of 4.5 and a temperature of 25°C[4]. It is recommended to perform optimization studies for your specific enzyme preparation and process.

Q4: How can the stability of Echinocandin B deacylase be enhanced for industrial use?

A4: Enhancing the stability of Echinocandin B deacylase is critical for its cost-effective industrial application. The primary strategies include:

  • Immobilization: Entrapping the enzyme or the whole microbial cells in a supportive matrix, such as calcium alginate, can significantly improve its operational stability and allow for reuse over multiple cycles.

  • Protein Engineering: Techniques like site-directed mutagenesis can be employed to introduce specific mutations in the enzyme's amino acid sequence to improve its thermal stability, catalytic efficiency, and tolerance to process conditions[5].

Troubleshooting Guides

Issue 1: Low or No Enzyme Expression in Heterologous Hosts

Q: I am attempting to express recombinant Echinocandin B deacylase in E. coli (or another host) and I am seeing very low or no expression. What are the possible causes and solutions?

A: Low or no expression of heterologous proteins is a common issue. Here are several potential causes and troubleshooting steps:

  • Codon Usage: The gene sequence for Echinocandin B deacylase from its native host may contain codons that are rare in your expression host, leading to translational stalling.

    • Solution: Synthesize a codon-optimized version of the gene for your specific expression host (e.g., E. coli).

  • Toxicity of the Protein: The expressed deacylase may be toxic to the host cells, leading to poor growth and low protein yield.

    • Solution: Use a tightly regulated promoter system to minimize basal expression before induction. Lowering the induction temperature and using a lower concentration of the inducer can also help. For highly toxic proteins, a cell-free expression system might be a viable alternative[6].

  • mRNA Secondary Structure: Strong secondary structures in the mRNA transcript, particularly around the ribosomal binding site, can hinder translation initiation.

    • Solution: Re-design the 5' end of the gene to minimize mRNA secondary structure without altering the protein sequence.

  • Inclusion Body Formation: Overexpression of the protein can lead to the formation of insoluble aggregates known as inclusion bodies.

    • Solution: Optimize expression conditions by lowering the temperature, reducing the inducer concentration, or co-expressing molecular chaperones to assist in proper protein folding.

Issue 2: Low Deacylation Yield

Q: My enzyme is active, but the final yield of the this compound is consistently low. What factors could be contributing to this?

A: Low product yield in an enzymatic reaction can be due to several factors related to the substrate, product, or reaction conditions.

  • Substrate Concentration: High concentrations of Echinocandin B can be inhibitory or toxic to the enzyme or the microbial cells producing it.

    • Solution: Determine the optimal substrate concentration through a series of experiments. For example, a study with Streptomyces species found the optimal substrate concentration to be around 4 g/L, with higher concentrations leading to a decrease in conversion rate[1].

  • Substrate Solubility: Echinocandin B has limited aqueous solubility, which can limit its availability to the enzyme.

    • Solution: The use of co-solvents can improve substrate solubility. For instance, ethanol (B145695) has been used as an economical and effective cosolvent in the deacylation reaction[4].

  • Product Inhibition: The accumulation of the this compound or the fatty acid side chain might inhibit the enzyme's activity.

    • Solution: Consider implementing in-situ product removal techniques to keep product concentrations low in the reaction medium.

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme.

    • Solution: Systematically optimize each reaction parameter (pH, temperature, buffer type, and ionic strength) to find the conditions that give the highest conversion rate.

Issue 3: Rapid Loss of Enzyme Activity in Immobilized Systems

Q: I have immobilized my Echinocandin B deacylase, but it loses activity after only a few cycles of reuse. How can I improve its operational stability?

A: While immobilization generally enhances enzyme stability, a rapid loss of activity can still occur. Here are some potential reasons and solutions:

  • Enzyme Leaching: The enzyme may be leaking from the immobilization matrix.

    • Solution: Ensure the immobilization protocol is optimized. For calcium alginate beads, the concentration of both the sodium alginate and the calcium chloride, as well as the curing time, can affect the pore size and integrity of the beads, thereby influencing enzyme retention.

  • Mechanical Instability of the Support: The immobilization matrix itself may be breaking down under the operational conditions (e.g., stirring).

    • Solution: Test different immobilization supports to find one with better mechanical strength. Hardening the calcium alginate beads in a calcium chloride solution for an adequate time is crucial for their mechanical stability[7][8].

  • Denaturation by Process Conditions: Even when immobilized, the enzyme can be denatured by harsh pH, temperature, or the presence of organic solvents over time.

    • Solution: Re-evaluate the operational conditions to ensure they are within the stable range for the immobilized enzyme. It may be necessary to use milder conditions than with the free enzyme, even if it results in a slightly lower initial reaction rate.

Data Presentation

Table 1: Optimal Reaction Conditions for Echinocandin B Deacylase

ParameterStreptomyces sp. (BICC-8848)Actinoplanes utahensis (Recombinant)
Optimal pH 7.0[1][2]4.5[4]
Optimal Temperature 26°C[1][2]25°C[4]
Optimal Substrate Conc. 4 g/L[1]8 g/L[4]

Table 2: Stability of Immobilized Actinoplanes utahensis Cells

ParameterObservation
Reusability >90% bioconversion maintained for up to 4 cycles
Storage Stability (4°C) >90% bioconversion ability retained for up to 5 days

Experimental Protocols

Protocol 1: Immobilization of Microbial Cells in Calcium Alginate Beads

This protocol provides a general method for immobilizing microbial cells (e.g., Actinoplanes utahensis or Streptomyces sp.) expressing Echinocandin B deacylase.

Materials:

  • Microbial cell culture

  • Sodium alginate solution (2-4% w/v in distilled water, autoclaved)

  • Calcium chloride (CaCl₂) solution (0.1-0.2 M, autoclaved)

  • Sterile syringe with a needle

  • Stir plate and stir bar

  • Sterile beaker or flask

Procedure:

  • Cell Harvest: Grow the microbial cells to the desired density and harvest them by centrifugation.

  • Cell Suspension: Wash the cell pellet with a sterile buffer and resuspend it in a small volume of the same buffer to create a thick cell paste.

  • Mixing with Alginate: In a sterile beaker, mix the cell paste thoroughly with the sterile sodium alginate solution. The final cell concentration will depend on the specific application and should be optimized.

  • Bead Formation: Using a sterile syringe, extrude the cell-alginate mixture dropwise into the sterile calcium chloride solution while gently stirring[9]. The height from which the drops fall can influence the shape and size of the beads.

  • Hardening: Allow the beads to harden in the calcium chloride solution for at least 20-30 minutes with gentle agitation[8].

  • Washing: Decant the calcium chloride solution and wash the beads with a sterile buffer to remove excess calcium ions and any un-entrapped cells.

  • Storage: The immobilized cell beads can be stored in a buffer at 4°C until use.

Protocol 2: Site-Directed Mutagenesis for Enzyme Engineering

This protocol outlines a general procedure for introducing specific mutations into the gene encoding Echinocandin B deacylase using a PCR-based method.

Materials:

  • Plasmid DNA containing the Echinocandin B deacylase gene

  • Two complementary mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • PCR buffer

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • LB agar (B569324) plates with the appropriate antibiotic

Procedure:

  • Primer Design: Design two complementary primers, typically 25-45 nucleotides in length, containing the desired mutation at the center. The primers should have a melting temperature (Tm) of at least 78°C.

  • PCR Amplification: Set up a PCR reaction containing the plasmid template, the mutagenic primers, high-fidelity DNA polymerase, dNTPs, and PCR buffer. The PCR will amplify the entire plasmid, incorporating the primers with the mutation.

  • Template Digestion: After the PCR, digest the reaction mixture with DpnI. This enzyme specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact[10][11].

  • Transformation: Transform the DpnI-treated plasmid into high-efficiency competent E. coli cells[11].

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

  • Verification: Select several colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

Mandatory Visualizations

experimental_workflow cluster_cloning Gene Cloning & Mutagenesis cluster_expression Protein Expression & Purification cluster_immobilization Immobilization & Application gene ECB Deacylase Gene plasmid Expression Plasmid gene->plasmid Ligation mutagenesis Site-Directed Mutagenesis plasmid->mutagenesis Template recombinant_plasmid Recombinant Plasmid mutagenesis->recombinant_plasmid Mutated Plasmid transformation Transformation recombinant_plasmid->transformation expression Host Cell Expression transformation->expression purification Purification expression->purification purified_enzyme Purified Deacylase purification->purified_enzyme immobilization Immobilization purified_enzyme->immobilization bioreactor Bioreactor immobilization->bioreactor product ECB Nucleus bioreactor->product Deacylation troubleshooting_workflow start Low Deacylation Yield check_activity Is enzyme activity low? start->check_activity check_expression Check Enzyme Expression/Purification check_activity->check_expression Yes check_conditions Are reaction conditions optimal? check_activity->check_conditions No check_expression->check_conditions optimize_conditions Optimize pH, Temp, Buffer check_conditions->optimize_conditions No check_substrate Substrate Issues? check_conditions->check_substrate Yes optimize_conditions->check_substrate optimize_substrate Optimize Substrate Conc. / Add Co-solvent check_substrate->optimize_substrate Yes check_stability Is enzyme unstable? check_substrate->check_stability No optimize_substrate->check_stability stabilize_enzyme Immobilize / Protein Engineer check_stability->stabilize_enzyme Yes end High Yield Achieved check_stability->end No stabilize_enzyme->end

References

Troubleshooting common issues in the semi-synthesis of Echinocandin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the semi-synthesis of echinocandin derivatives. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the semi-synthesis of new echinocandin derivatives?

A1: The most common semi-synthetic route involves two key steps:

  • Enzymatic Deacylation: The natural echinocandin (e.g., Echinocandin B, Pneumocandin B₀) is treated with a specific acylase enzyme to selectively remove the native lipid side chain, yielding the echinocandin nucleus.[1][2][3][4]

  • Chemical Reacylation: The free amino group of the echinocandin nucleus is then acylated with a new, synthetically designed side chain, often introduced as an activated ester or acid halide, to produce the desired derivative.[3][5]

Q2: Why is enzymatic deacylation preferred over chemical methods?

A2: The echinocandin cyclic peptide core is unstable under the harsh acidic or basic conditions typically required for chemical amide bond cleavage.[1][6] Enzymatic deacylation offers a mild and highly specific alternative, preserving the integrity of the sensitive cyclic peptide nucleus.[1][6]

Q3: What are the most common starting materials for semi-synthesis?

A3: Echinocandin B, produced by fermentation of Aspergillus nidulans or Aspergillus rugulosus, is a common precursor for derivatives like anidulafungin (B1665494).[1][5] Pneumocandin B₀, from Glarea lozoyensis, is the starting material for caspofungin.

Q4: How does the chemical nature of the new acyl side chain impact the final derivative?

A4: The structure, lipophilicity, and geometry of the acyl side chain are critical determinants of the antifungal potency, spectrum of activity, and toxicological profile (e.g., hemolytic activity) of the resulting echinocandin derivative.[4] For instance, the introduction of an alkoxytriphenyl side chain in anidulafungin reduces hemolytic properties.[5]

Troubleshooting Guides

Deacylation Step

Q: My enzymatic deacylation of Echinocandin B is showing low conversion rates. What are the potential causes and how can I improve the yield?

A: Low conversion in enzymatic deacylation can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

  • Suboptimal Reaction Conditions: The activity of the deacylase enzyme is highly dependent on pH, temperature, and substrate concentration.

    • Solution: Optimize these parameters for the specific enzyme you are using. For instance, for the acylase from Streptomyces sp., optimal conditions have been reported to be pH 7.0 and a temperature of 26°C.[1] For the deacylase from Actinoplanes utahensis, the optimal temperature and pH for biotransformation are 25°C and 4.5, respectively.[7]

  • Substrate Inhibition: High concentrations of the echinocandin starting material can inhibit or be toxic to the enzyme-producing microorganisms.

    • Solution: Experiment with different substrate concentrations. For Streptomyces sp., a concentration of around 4 g/L of Echinocandin B was found to be optimal, with higher concentrations leading to decreased conversion rates.[1]

  • Enzyme Inactivation: The enzyme may be unstable under the reaction conditions over time.

    • Solution: Monitor the reaction progress at regular intervals using HPLC. Consider a fed-batch approach for substrate addition to maintain a non-inhibitory concentration.

  • Poor Enzyme Activity: The batch of the enzyme or the microbial culture may have low activity.

    • Solution: Ensure proper storage and handling of the enzyme. If using a whole-cell biotransformation, verify the viability and deacylase production of the microbial culture.

Reacylation Step

Q: I am observing a low yield in the N-acylation of the echinocandin nucleus. What could be the issue?

A: Low yields in the reacylation step can often be traced to the following:

  • Instability of the Echinocandin Nucleus: The echinocandin nucleus is susceptible to degradation, particularly through hydrolysis of the hemiaminal or aminal linkage, leading to an inactive open-ring peptide.[8][9] This degradation is accelerated by non-optimal pH and temperature.

    • Solution: Perform the reaction under mild conditions and minimize the reaction time. Ensure the pH of the reaction mixture is controlled. The nucleus should be used as soon as possible after preparation and stored under appropriate conditions (cool and dry).

  • Inefficient Acylating Agent: The chosen activated ester or acid halide may not be reactive enough, or it may be prone to hydrolysis under the reaction conditions.

    • Solution: Use a more reactive acylating agent or explore different coupling reagents. Ensure all reagents and solvents are anhydrous, as water can consume the acylating agent.

  • Side Reactions: The free hydroxyl groups on the echinocandin nucleus can potentially react with the acylating agent, leading to undesired byproducts.

    • Solution: While generally not required due to the higher nucleophilicity of the target amino group, in cases of persistent side reactions, a protecting group strategy for the most reactive hydroxyl groups could be considered, although this adds complexity to the synthesis.

Purification Step

Q: I am facing challenges with the HPLC purification of my echinocandin derivative, such as broad peaks and poor separation of impurities. What can I do?

A: HPLC purification of these large, complex molecules can be challenging. Consider the following:

  • Suboptimal Chromatographic Conditions: The choice of column, mobile phase, and gradient can significantly impact the separation.

    • Solution:

      • Column: Use a high-quality reversed-phase column (e.g., C18) with a suitable particle size for preparative chromatography.

      • Mobile Phase: A common mobile phase for echinocandin analysis is a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) phosphate).[10] Optimize the pH of the buffer, as it can affect the ionization state and retention of the molecule.

      • Gradient: A shallow gradient elution is often necessary to achieve good resolution of closely related impurities.

  • Column Overloading: Injecting too much sample can lead to peak broadening and poor resolution.

    • Solution: Perform a loading study to determine the maximum sample amount that can be loaded onto your preparative column without compromising the separation.[11]

  • Sample Solubility: Poor solubility of the sample in the mobile phase can cause peak distortion.

    • Solution: Ensure the sample is fully dissolved in a suitable solvent before injection. The injection solvent should be compatible with the mobile phase.

Data Presentation

Table 1: Optimized Conditions for Enzymatic Deacylation of Echinocandin B

ParameterStreptomyces sp. BICC-8848[1]Actinoplanes utahensis NRRL 12052[7]
pH 7.04.5
Temperature 26°C25°C
Substrate Conc. 4 g/LUp to 8 g/L
Bioconversion Rate Up to 55%Yields up to 4.21 g/L of nucleus

Table 2: Example HPLC Conditions for Anidulafungin Analysis

ParameterMethod for Human Plasma and Saline[10]
Column Reversed-phase
Mobile Phase 55% 0.005M ammonium phosphate (B84403) buffer and 45% methanol
Flow Rate 1 mL/min
Detection UV at 310 nm
Internal Standard Micafungin
Run Time 13 min

Experimental Protocols

Protocol 1: Enzymatic Deacylation of Echinocandin B using Streptomyces sp.

This protocol is a generalized procedure based on published data and should be optimized for specific laboratory conditions.[1]

  • Culture Preparation: Inoculate the selected Streptomyces sp. strain into a suitable seed medium and incubate at 28°C for 3 days with shaking.

  • Production Medium Inoculation: Transfer the seed culture to a production medium.

  • Substrate Addition: After a suitable growth period (e.g., 72 hours), add Echinocandin B (dissolved in a suitable buffer like 50 mM phosphate buffer, pH 7.0) to a final concentration of 4 g/L.

  • Biotransformation: Incubate the culture at 26°C with shaking (e.g., 230 rpm).

  • Reaction Monitoring: Withdraw samples at regular intervals (e.g., every 24 hours). Centrifuge the samples to separate the biomass. Analyze the supernatant by HPLC to monitor the conversion of Echinocandin B to its nucleus.

  • Harvesting: Once the maximum conversion is achieved, harvest the broth and separate the supernatant containing the echinocandin nucleus.

Protocol 2: Chemical Reacylation of Echinocandin B Nucleus to Synthesize Anidulafungin

This is a simplified representation of the chemical synthesis and requires expert knowledge in organic synthesis.[5][12]

  • Preparation of the Activated Ester: Prepare the activated ester of the 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid side chain.

  • Reaction Setup: Dissolve the this compound hydrochloride salt in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Acylation: Add the activated ester to the solution of the nucleus. The reaction is typically carried out at ambient temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC until the starting nucleus is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is subjected to a suitable work-up procedure, which may involve precipitation and filtration. The crude product is then purified, typically by preparative reversed-phase HPLC, to yield the final anidulafungin product.

Visualizations

experimental_workflow start Start: Natural Echinocandin deacylation Enzymatic Deacylation (e.g., Actinoplanes utahensis) start->deacylation nucleus Echinocandin Nucleus deacylation->nucleus reacylation Chemical Reacylation (Activated Ester) nucleus->reacylation crude_product Crude Derivative reacylation->crude_product purification HPLC Purification crude_product->purification final_product Final Echinocandin Derivative purification->final_product

Caption: Semi-synthesis workflow for echinocandin derivatives.

troubleshooting_tree issue Low Yield or Purity Issue deacylation Deacylation Step? issue->deacylation Yes reacylation Reacylation Step? issue->reacylation No deacylation_q1 Incomplete Reaction? deacylation->deacylation_q1 reacylation_q1 Nucleus Degradation? reacylation->reacylation_q1 purification Purification Step? purification_q1 Poor Peak Shape? purification->purification_q1 deacylation_a1 Optimize pH, Temp, Substrate Conc. deacylation_q1->deacylation_a1 Yes reacylation_a1 Use mild conditions, check pH reacylation_q1->reacylation_a1 Yes reacylation_q2 Side Reactions? reacylation_q1->reacylation_q2 No reacylation_a2 Check acylating agent, use anhydrous solvents reacylation_q2->reacylation_a2 Yes purification_a1 Optimize HPLC method, check for overloading purification_q1->purification_a1 Yes

Caption: Troubleshooting decision tree for semi-synthesis.

References

Technical Support Center: Enhancing Water Solubility of Echinocandin B Nucleus Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Echinocandin B (ECB) nucleus derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor water solubility in these potent antifungal compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many Echinocandin B nucleus derivatives exhibit poor water solubility?

A1: The core structure of Echinocandin B is a cyclic hexapeptide with a lipophilic fatty acid side chain. This inherent lipophilicity is crucial for its antifungal activity, as it allows the molecule to anchor in the fungal cell membrane. However, this same characteristic is responsible for its low aqueous solubility, posing challenges for intravenous formulation and drug delivery.

Q2: What are the primary strategies to improve the water solubility of ECB nucleus derivatives?

A2: The main approaches focus on chemical modification of the ECB nucleus or the formulation of the final compound. Key strategies include:

  • Pro-drug Synthesis: Attaching a polar promoiety to the molecule, which is cleaved in vivo to release the active drug.[1][2]

  • Chemical Modification: Making permanent structural changes to the core peptide to increase its hydrophilicity.[3][4]

  • Formulation with Excipients: Utilizing solubility-enhancing agents like cyclodextrins or creating lipid-based formulations.

Q3: What is a pro-drug approach and how is it applied to ECB derivatives?

A3: A pro-drug is an inactive or less active precursor of a drug that is converted into the active form in the body. For ECB derivatives, this typically involves adding a highly polar group to the molecule to enhance water solubility. Common pro-drug strategies include the synthesis of phosphonate (B1237965) and phosphate (B84403) esters on the phenolic hydroxy group of the homotyrosine residue.[1] These ionizable groups significantly improve aqueous solubility.

Q4: Can modifying the side chain of the ECB nucleus improve solubility?

A4: Yes, modifying the N-acyl side chain can improve solubility. One approach is to introduce amino acids or fatty acids with polar functionalities. This N-acylation can lead to derivatives with both potent antifungal activity and enhanced water solubility.[3]

Q5: What is the mechanism behind the high solubility of newer echinocandins like Rezafungin (formerly CD101)?

A5: Rezafungin's enhanced solubility and stability are due to a key structural modification. The hemiaminal group in the parent compound, anidulafungin, is replaced with a choline (B1196258) aminal ether in rezafungin.[5][6] This change not only improves water solubility but also confers greater chemical stability, leading to a longer half-life.[5][7][8]

Q6: How significant is the effect of O-sulphonation on solubility?

A6: O-sulphonation of the 3-dihydroxyhomotyrosine residue has been shown to dramatically increase water solubility. For example, the creation of an unnatural O-sulphonated pneumocandin B0 resulted in a remarkable 4000-fold increase in water solubility compared to the parent compound.[4][9] The removal of this sulphonation can decrease solubility from over 50 mg/mL to less than 1 mg/mL.[4]

Troubleshooting Guides

Problem 1: Low Yield During Pro-drug Synthesis
Possible Cause Troubleshooting Steps
Incomplete reaction - Ensure all reagents are fresh and anhydrous, as moisture can quench the reaction. - Optimize reaction time and temperature. Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Consider using a different activating agent or base to drive the reaction to completion.
Degradation of starting material or product - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use milder reaction conditions if the compound is found to be sensitive to heat or pH.
Difficult purification - Employ alternative purification techniques. If silica (B1680970) gel chromatography is problematic, consider reversed-phase chromatography or preparative HPLC. - For ionizable pro-drugs, ion-exchange chromatography may be an effective purification method.
Problem 2: Precipitation of the Derivative in Aqueous Buffer During In Vitro Assays
Possible Cause Troubleshooting Steps
Exceeding the solubility limit - Determine the kinetic solubility of your compound in the specific assay buffer to identify the maximum concentration before precipitation occurs.[10] - Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer with vigorous vortexing.[10][11]
Insufficient co-solvent - Maintain a low percentage of an organic co-solvent (e.g., 1-5% DMSO) in the final assay medium to help maintain solubility.[10]
Temperature effects - Ensure the aqueous medium is at the experimental temperature before adding the stock solution to avoid precipitation due to temperature shock.[10]

Quantitative Data Summary

The following tables summarize the reported improvements in water solubility for various Echinocandin B derivatives.

Table 1: Solubility Enhancement through Chemical Modification

Modification Strategy Parent Compound Modified Derivative Fold Increase in Solubility Reference
O-SulphonationPneumocandin B0O-sulphonated pneumocandin B0~4000[4][9]
Choline Aminal EtherAnidulafunginRezafungin (CD101)Enhanced[5][8]
N-Acylation with Amino AcidsThis compoundN-acylated analog (compound 5)"Much higher solubility"[3]

Table 2: Stability of Rezafungin (CD101) vs. Anidulafungin in Plasma and PBS

Compound Matrix Incubation Conditions % Remaining after 44 hours Reference
Rezafungin (CD101)Rat Plasma37°C91%[5][8]
AnidulafunginRat Plasma37°C7%[5][8]
Rezafungin (CD101)Dog Plasma37°C79%[5][8]
AnidulafunginDog Plasma37°C15%[5][8]
Rezafungin (CD101)Monkey Plasma37°C94%[5][8]
AnidulafunginMonkey Plasma37°C14%[5][8]
Rezafungin (CD101)Human Plasma37°C93%[5][8]
AnidulafunginHuman Plasma37°C7%[5][8]
Rezafungin (CD101)PBS37°C96%[5][8]
AnidulafunginPBS37°C42%[5][8]

Experimental Protocols

Protocol 1: General Procedure for Synthesis of Phosphate Ester Pro-drugs

This protocol provides a general guideline for the synthesis of phosphate ester pro-drugs of Echinocandin B derivatives.

  • Dissolution: Dissolve the Echinocandin B derivative in an appropriate anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere.

  • Phosphorylation: Cool the solution to 0°C and add a phosphorylating agent (e.g., dibenzyl phosphoryl chloride) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in a suitable solvent and perform deprotection of the phosphate protecting groups (e.g., by catalytic hydrogenation if benzyl (B1604629) groups are used).

  • Purification: Purify the final pro-drug using an appropriate chromatographic technique, such as reversed-phase HPLC.

Protocol 2: General Procedure for N-Acylation of this compound

This protocol outlines a general method for the N-acylation of the deacylated this compound.

  • Deacylation: The linoleoyl side chain of Echinocandin B is first removed enzymatically using a deacylase to yield the this compound.[12][13]

  • Activation of Acyl Chain: Activate the desired fatty acid or amino acid by converting it to an active ester (e.g., N-hydroxysuccinimide ester) or an acid chloride.

  • Coupling Reaction: Dissolve the this compound and the activated acyl chain in a suitable solvent (e.g., dimethylformamide). Add a coupling agent (e.g., dicyclohexylcarbodiimide) and a base (e.g., triethylamine).

  • Reaction Monitoring and Workup: Stir the reaction at room temperature and monitor its progress. Upon completion, filter the reaction mixture and purify the crude product.

  • Purification: Purify the N-acylated derivative by chromatography, such as silica gel or reversed-phase chromatography.[14][15]

Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the aqueous solubility of a compound.[16]

  • Sample Preparation: Add an excess amount of the powdered Echinocandin B derivative to a known volume of purified water or a relevant buffer in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to stand to let undissolved particles settle. Centrifuge or filter the sample to separate the saturated solution from the excess solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC with UV detection or LC-MS.

  • Standard Curve: Prepare a standard calibration curve for the compound to accurately quantify the concentration in the saturated solution.

Visualizations

experimental_workflow cluster_prodrug Pro-drug Synthesis Workflow start_prodrug Echinocandin B Derivative dissolution Dissolve in Anhydrous Solvent start_prodrug->dissolution phosphorylation Add Phosphorylating Agent & Base dissolution->phosphorylation monitoring_prodrug Monitor Reaction (TLC/HPLC) phosphorylation->monitoring_prodrug workup_prodrug Quench & Extract monitoring_prodrug->workup_prodrug deprotection Remove Protecting Groups workup_prodrug->deprotection purification_prodrug Purify Pro-drug (HPLC) deprotection->purification_prodrug end_prodrug Water-Soluble Pro-drug purification_prodrug->end_prodrug

Pro-drug Synthesis Workflow

chemical_modification_workflow cluster_chemod Chemical Modification Workflow start_chemod This compound coupling Couple Nucleus and Side Chain start_chemod->coupling deacylation Enzymatic Deacylation of ECB deacylation->start_chemod activation Activate New Side Chain activation->coupling monitoring_chemod Monitor Reaction coupling->monitoring_chemod purification_chemod Purify Derivative (Chromatography) monitoring_chemod->purification_chemod end_chemod Soluble Derivative purification_chemod->end_chemod

Chemical Modification Workflow

troubleshooting_logic cluster_troubleshooting Troubleshooting Precipitation in Assays start_trouble Precipitation Observed check_solubility Determine Kinetic Solubility start_trouble->check_solubility exceeded Concentration Too High check_solubility->exceeded Yes ok Concentration Below Limit check_solubility->ok No reduce_conc Lower Final Concentration exceeded->reduce_conc check_cosolvent Check Co-solvent % ok->check_cosolvent end_trouble Issue Resolved reduce_conc->end_trouble low_cosolvent Co-solvent Too Low check_cosolvent->low_cosolvent Yes ok_cosolvent Co-solvent Sufficient check_cosolvent->ok_cosolvent No increase_cosolvent Increase Co-solvent (e.g., DMSO) low_cosolvent->increase_cosolvent check_temp Check for Temperature Shock ok_cosolvent->check_temp increase_cosolvent->end_trouble temp_shock Cold Shock Possible check_temp->temp_shock Yes no_temp_shock No Temperature Shock check_temp->no_temp_shock No prewarm_media Pre-warm Aqueous Media temp_shock->prewarm_media no_temp_shock->end_trouble prewarm_media->end_trouble

Troubleshooting Precipitation Logic

References

Technical Support Center: Optimizing Echinocandin B Nucleus Production via Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fed-batch fermentation of Echinocandin B (ECB) and its subsequent conversion to the ECB nucleus.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues that may arise during your fed-batch fermentation experiments for Echinocandin B production.

Problem IDIssuePossible CausesRecommended Solutions
ECB-T-01 Low Echinocandin B Titer - Suboptimal Nutrient Levels: Depletion of key nutrients such as carbon or nitrogen sources. - Inhibitory Byproduct Accumulation: High concentrations of inhibitory metabolites. - Incorrect Feeding Strategy: Inappropriate timing, rate, or composition of the nutrient feed. - Suboptimal pH or Temperature: Deviation from the optimal ranges for ECB production.- Optimize Feed Composition: Ensure the feed medium is enriched with essential nutrients. Consider adding precursors like L-threonine, which may enhance ECB production. - Implement a Controlled Feeding Strategy: Utilize a feeding strategy that maintains nutrient levels within the optimal range and avoids accumulation. A three-stage mannitol (B672) pulse-feeding strategy has been shown to be effective.[1] - Monitor and Control pH and Temperature: Maintain pH around 7.0 and implement a two-stage temperature control strategy (e.g., 30°C for initial growth followed by a shift to 25°C for production).[1][2][3]
ECB-T-02 Poor Mycelial Growth - Inadequate Inoculum: Low viability or insufficient quantity of the initial inoculum. - Suboptimal Seed Medium: The composition of the seed medium may not be suitable for robust initial growth. - Contamination: Presence of competing microorganisms.- Optimize Inoculum Development: Ensure a healthy and dense inoculum by optimizing the seed culture conditions. - Refine Seed Medium Composition: Use a well-defined seed medium, for example, containing cottonseed meal, glucose, and glycerol (B35011).[1] - Maintain Strict Aseptic Technique: Implement rigorous sterile procedures to prevent contamination.
ECB-T-03 High Viscosity of Fermentation Broth - Excessive Mycelial Density: Uncontrolled biomass production leading to a thick, viscous broth. - Suboptimal Mycelial Morphology: Formation of large, entangled mycelial clumps.- Control Biomass Growth: Implement a fed-batch strategy that balances biomass growth and ECB production. - Induce Pellet Formation: The addition of talcum powder has been shown to influence mycelial morphology and can lead to higher ECB yields.[3]
ECB-T-04 Low Conversion Rate of ECB to ECB Nucleus - Suboptimal Acylase Activity: The enzyme responsible for the conversion may not be functioning optimally. - Incorrect Substrate Concentration: The concentration of Echinocandin B fed for the bioconversion may be too high or too low. - Inappropriate Reaction Conditions: pH and temperature may not be optimal for the deacylation reaction.- Optimize Bioconversion Parameters: Ensure the pH is maintained at 7.0 and the temperature at 26°C for the acylase reaction.[2] - Control Substrate Feeding: A substrate concentration of around 4 g/L has been found to support a higher degree of bioconversion.[2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of Echinocandin B fed-batch fermentation.

1. What is the most effective carbon source for Echinocandin B production?

While various carbon sources can be used, methyl oleate (B1233923) has been identified as an optimal carbon source, significantly increasing the ECB titer.[4][5] In some cases, mannitol has also been used effectively in fed-batch strategies.[1]

2. How can I improve the secretion of Echinocandin B from the mycelia?

The addition of surfactants like Tween-80 to the fermentation medium can enhance cell membrane permeability, which may lead to increased secretion of ECB into the broth.[3]

3. What is the impact of a two-stage temperature control strategy on ECB production?

A two-stage temperature control strategy has been shown to significantly improve ECB productivity.[1] This typically involves an initial phase at a higher temperature (e.g., 30°C) to promote rapid biomass accumulation, followed by a shift to a lower temperature (e.g., 25°C) to enhance ECB biosynthesis.[1][3]

4. Can precursor amino acids enhance Echinocandin B production?

Yes, the addition of certain amino acids can boost ECB yields. For instance, the addition of serine has been reported to increase the ECB yield by approximately 20%.[3]

5. What are the key parameters to optimize for the bioconversion of Echinocandin B to its nucleus?

For the enzymatic deacylation of ECB to its nucleus, the critical parameters to optimize are pH, temperature, and substrate concentration. Optimal conditions have been reported to be a pH of 7.0, a temperature of 26°C, and an ECB substrate concentration of about 4 g/L.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the optimization of Echinocandin B production.

Table 1: Effect of Temperature on Echinocandin B Production

Temperature (°C)Maximum ECB Production (g/L)Fermentation Time (days)Reference
230.9212[1]
251.4312[1]
Two-stage (30°C for 6 days, then 25°C)1.72Shorter than constant 25°C[1]

Table 2: Comparison of Fed-Batch Feeding Strategies for Mannitol

Feeding StrategyInitial Mannitol (g/L)Total Mannitol Added (g)ECB Productivity (mg/L/day)Reference
Batch Fermentation48.50~143.3[1]
One-time feeding (Day 3)48.510Not specified[1]
One-time feeding (Day 6)48.510Not specified[1]
One-time feeding (Day 9)48.510Not specified[1]
Three-stage pulse-feeding (Days 3, 6, 9)48.53.3 (x3)170.8[1]

Table 3: Impact of Medium Optimization and Additives on Echinocandin B Titer

Optimization StrategyECB Titer (mg/L)Fold IncreaseReference
Unoptimized MediumNot specified-[4]
Response Surface Methodology (RSM) Optimized Medium2425.91.3[4]
Addition of Methyl Oleate and Tween 802123>5[4]
Addition of Tween-802584Not specified[3]
Addition of Talcum Powder3148Not specified[3]

Experimental Protocols

1. Protocol for Two-Stage Temperature Control Fed-Batch Fermentation

This protocol is based on the strategy described by Zou et al. (2019).[1][3]

  • Inoculum Preparation:

    • Prepare a seed medium containing (g/L): cottonseed meal 25, glucose 10, and glycerol 10. Adjust pH to 6.8-7.0.

    • Inoculate with a loop of Aspergillus nidulans mycelium.

    • Incubate at 28°C for 3 days in an orbital shaker at 230 rpm.[2]

  • Fermentation:

    • Prepare the fermentation medium. A variety of media can be used; refer to literature for specific compositions.

    • Inoculate the fermenter with the seed culture.

    • Stage 1 (Biomass Growth): Maintain the temperature at 30°C for the first 6 days.

    • Stage 2 (ECB Production): After 6 days, shift the temperature to 25°C for the remainder of the fermentation.

  • Fed-Batch Strategy:

    • Implement a three-stage mannitol pulse-feeding strategy.

    • Add a specific amount of mannitol on days 3, 6, and 9 of the fermentation.

  • Monitoring:

    • Regularly sample the broth to measure cell growth and ECB concentration using HPLC.

2. Protocol for Enzymatic Bioconversion of ECB to ECB Nucleus

This protocol is adapted from the methods described by Kumar and colleagues.[2]

  • Enzyme Production:

    • Cultivate an acylase-producing microorganism (e.g., Streptomyces species) in a suitable production medium.

    • Incubate under optimal conditions for acylase production (e.g., 30°C for 72 hours).

  • Biotransformation Reaction:

    • To the production broth containing the acylase, add Echinocandin B to a final concentration of approximately 4 g/L.

    • Adjust the pH of the reaction mixture to 7.0.

    • Incubate the reaction at 26°C in an orbital shaker at 230 rpm.

  • Analysis:

    • Withdraw samples at regular intervals (e.g., every 24 hours).

    • Analyze the samples by HPLC to determine the concentration of ECB and ECB nucleus, thereby monitoring the conversion rate.

Visualizations

EchinocandinB_Biosynthesis Precursors Amino Acid Precursors (e.g., L-threonine, L-proline) NRPS Non-Ribosomal Peptide Synthetase (NRPS) Precursors->NRPS Fatty_Acid Fatty Acid Precursor (Linoleic Acid) Fatty_Acid->NRPS Hexapeptide_Core Cyclic Hexapeptide Core NRPS->Hexapeptide_Core Assembly & Cyclization Echinocandin_B Echinocandin B Hexapeptide_Core->Echinocandin_B Acylation Acylase Echinocandin B Acylase Echinocandin_B->Acylase Deacylation ECB_Nucleus Echinocandin B Nucleus Acylase->ECB_Nucleus

Caption: Echinocandin B Biosynthesis and Conversion Pathway.

FedBatch_Workflow Start Start Inoculum Inoculum Development (Seed Culture) Start->Inoculum Fermentation Batch Fermentation (Initial Growth Phase) Inoculum->Fermentation Feeding Fed-Batch Strategy (Nutrient Feeding) Fermentation->Feeding Monitoring Process Monitoring (pH, Temp, DO, Metabolites) Feeding->Monitoring Harvest Harvest Feeding->Harvest Monitoring->Feeding Feedback Control Analysis Downstream Processing & Analysis (HPLC) Harvest->Analysis End End Analysis->End

Caption: Fed-Batch Fermentation Experimental Workflow.

Troubleshooting_Logic Start Low ECB Titer Check_Growth Is Mycelial Growth Normal? Start->Check_Growth Troubleshoot_Growth Troubleshoot Inoculum & Seed Medium Check_Growth->Troubleshoot_Growth No Check_Params Are pH & Temperature Optimal? Check_Growth->Check_Params Yes Troubleshoot_Growth->Check_Growth Adjust_Params Adjust pH & Temperature (Implement 2-stage temp control) Check_Params->Adjust_Params No Check_Feeding Is Feeding Strategy Optimal? Check_Params->Check_Feeding Yes Adjust_Params->Check_Params Adjust_Feeding Optimize Feed Rate, Timing & Composition Check_Feeding->Adjust_Feeding No Check_Byproducts Analyze for Inhibitory Byproducts Check_Feeding->Check_Byproducts Yes Adjust_Feeding->Check_Feeding Modify_Medium Modify Medium or Feeding to Reduce Byproducts Check_Byproducts->Modify_Medium High Levels Success ECB Titer Improved Check_Byproducts->Success Low Levels Modify_Medium->Check_Byproducts

Caption: Troubleshooting Logic for Low Echinocandin B Titer.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Spectrum of Echinocandin B Nucleus and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal activity of the natural product Echinocandin B and its semi-synthetic derivatives. The development of these derivatives has been a critical step in creating safer and more effective treatments for invasive fungal infections. This document summarizes quantitative in vitro susceptibility data, details the experimental methodologies used for these assessments, and illustrates the underlying mechanism of action.

Introduction: From a Hemolytic Precursor to Potent Antifungals

Echinocandins represent a major class of antifungal agents that target the fungal cell wall, a structure absent in mammalian cells, affording a high degree of selective toxicity. Their mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and fungal cell death.[1]

The parent compound, Echinocandin B, is a natural product of fungal fermentation.[2] However, its clinical utility is hampered by a high degree of hemolytic activity.[2][3] This led to the development of semi-synthetic derivatives with improved safety profiles and enhanced antifungal potency. A key finding in the development of these derivatives was that the cyclic peptide core, or "nucleus," of Echinocandin B is biologically inactive when its native linoleic acid side chain is removed.[4] The antifungal activity is restored and can be modulated by the chemical reacylation of this nucleus with different lipophilic side chains.[4] This guide will focus on a comparison of the in vitro antifungal spectrum of key echinocandin derivatives that have resulted from this medicinal chemistry effort.

Comparative Antifungal Spectrum

The in vitro activity of echinocandins is typically determined by measuring the Minimum Inhibitory Concentration (MIC) for yeasts and the Minimum Effective Concentration (MEC) for molds. The following tables summarize the comparative antifungal spectra of Echinocandin B derivatives against common fungal pathogens.

Table 1: In Vitro Activity of Echinocandin Derivatives against Candida Species (MIC in µg/mL)

Fungal SpeciesCilofungin (B1669029) (MIC90)Caspofungin (MIC90)Micafungin (MIC90)Anidulafungin (MIC90)Rezafungin (MIC90)
Candida albicans≤0.31[5]0.12 - 1[6]0.015[3]2[7]0.06[8]
Candida glabrata3.2[9]0.25[7]≤0.015[10]0.12[7]0.12[8]
Candida tropicalis≤0.31[5]0.25[7]0.015[3]0.06[7]0.06[8]
Candida parapsilosisResistant1[7]1[7]2[7]2[8]
Candida kruseiInactive0.25[7]0.06[10]0.12[7]0.06[8]
Candida guilliermondiiInactive2[7]1[7]4[7]1[10]

Table 2: In Vitro Activity of Echinocandin Derivatives against Aspergillus Species (MEC in µg/mL)

Fungal SpeciesCaspofungin (MEC90)Micafungin (MEC90)Anidulafungin (MEC90)Rezafungin (MEC90)
Aspergillus fumigatus0.06[4]0.015[4]0.015[4]0.125[11]
Aspergillus flavus0.06[4]0.015[4]0.015[4]0.125[11]
Aspergillus niger0.06[4]0.015[4]0.015[4]0.125[11]
Aspergillus terreus0.5[4]0.03[4]0.06[4]0.125[11]

Structure-Activity Relationship

The antifungal potency and spectrum of echinocandins are critically dependent on the nature of the N-linked acyl lipid side chain. The cyclic hexapeptide nucleus of Echinocandin B is itself biologically inactive.[4] The development of semi-synthetic derivatives has focused on modifying this side chain to enhance antifungal activity, improve solubility, and reduce the hemolytic effects associated with the natural product.

Key structural modifications and their impact include:

  • Lipophilicity and Geometry: Studies have shown that a certain degree of lipophilicity in the side chain is essential for antifungal activity. Furthermore, a linearly rigid geometry of the side chain appears to be most effective in enhancing potency.[4]

  • Reduced Hemolysis: The semi-synthetic analog cilofungin, with a 4-octyloxybenzoate side chain, was an early attempt to reduce the hemolytic activity of Echinocandin B while retaining antifungal properties.[3]

  • Improved Pharmacokinetics and Stability: Newer derivatives, such as rezafungin, have been engineered with modifications that increase their stability and prolong their half-life, allowing for less frequent dosing.[12]

Experimental Protocols

The in vitro antifungal susceptibility data presented in this guide are primarily based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Yeasts (CLSI M27 / EUCAST E.Def 7.3.2)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in a standardized RPMI 1640 broth medium.

  • Drug Dilution: The antifungal agents are serially diluted in 96-well microtiter plates containing the RPMI 1640 broth.

  • Inoculation: The standardized yeast inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.

Broth Microdilution Method for Filamentous Fungi (CLSI M38 / EUCAST E.Def 9.3.2)

This method is employed to determine the Minimum Effective Concentration (MEC) of echinocandins against molds like Aspergillus.

  • Inoculum Preparation: A suspension of fungal conidia is prepared and the concentration is adjusted using a spectrophotometer or hemocytometer.

  • Drug Dilution: Similar to the yeast protocol, the echinocandins are serially diluted in 96-well microtiter plates with RPMI 1640 broth.

  • Inoculation: The conidial suspension is added to the wells.

  • Incubation: The plates are incubated at 35°C for 48 to 72 hours.

  • MEC Determination: The MEC is defined as the lowest drug concentration at which small, rounded, compact hyphal forms are observed, in contrast to the long, filamentous hyphae seen in the drug-free control well.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthesis

The following diagram illustrates the fungal cell wall synthesis pathway and the point of inhibition by echinocandins.

G cluster_cytoplasm Fungal Cytoplasm cluster_membrane Fungal Cell Membrane cluster_cellwall Fungal Cell Wall UDP-Glucose UDP-Glucose GS β-(1,3)-D-Glucan Synthase (Fks1p/Fks2p and Rho1p subunits) UDP-Glucose->GS Substrate Glucan β-(1,3)-D-Glucan Polymer GS->Glucan Synthesis CellWall Cell Wall Integrity Glucan->CellWall Structural Component Echinocandin Echinocandin (e.g., Anidulafungin) Echinocandin->GS Non-competitive Inhibition

Mechanism of Action of Echinocandins

Conclusion

The semi-synthetic derivatives of Echinocandin B represent a significant advancement in antifungal therapy. Through targeted chemical modifications of the acyl side chain, researchers have successfully developed a class of drugs with a potent and broad spectrum of activity against key fungal pathogens like Candida and Aspergillus species, while mitigating the hemolytic toxicity of the parent natural product. The continued exploration of the structure-activity relationships within the echinocandin class holds promise for the development of next-generation antifungals with even further improved properties.

References

In Vitro Activity of Echinocandin B Nucleus and its Semisynthetic Derivatives Against Candida and Aspergillus Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro activity of the Echinocandin B nucleus and its clinically significant semisynthetic derivatives—anidulafungin (B1665494), caspofungin, and micafungin (B1204384)—against pathogenic Candida and Aspergillus species. While Echinocandin B is a naturally occurring lipopeptide, its deacylated nucleus serves as a crucial, yet reportedly bioinactive, precursor in the synthesis of modern echinocandin antifungals. This document summarizes key susceptibility data, details standardized experimental protocols, and illustrates the underlying mechanism of action and testing workflows.

Executive Summary

Echinocandins represent a cornerstone in the treatment of invasive fungal infections, primarily due to their potent activity against a broad range of Candida and Aspergillus species. Their unique mechanism of action, the inhibition of β-(1,3)-D-glucan synthase, targets a component essential to the fungal cell wall that is absent in mammalian cells, conferring a high degree of selectivity and a favorable safety profile.

Direct in vitro antifungal activity data for the this compound is notably scarce in peer-reviewed literature, with available information suggesting it is a bioinactive intermediate. The lipophilic side chain of the parent Echinocandin B molecule is critical for its antifungal properties. Consequently, this guide focuses on a detailed comparison of the three leading semisynthetic echinocandin derivatives:

  • Anidulafungin

  • Caspofungin

  • Micafungin

These agents demonstrate fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[1] The data presented herein is based on standardized testing methodologies from the Clinical and Laboratory Standards Institute (CLSI) to ensure comparability.

Mechanism of Action of Echinocandins

Echinocandins non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex, which is integral to the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. This disruption leads to osmotic instability and cell lysis in yeasts, and to growth inhibition and morphological abnormalities in molds.

G cluster_fungal_cell Fungal Cell Cell_Membrane Cell Membrane Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1 subunit) Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Cell_Lysis Cell Lysis (Candida) Growth Inhibition (Aspergillus) Glucan_Synthase->Cell_Lysis Disruption leads to UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Cell Wall Integrity Glucan_Polymer->Cell_Wall Echinocandins Echinocandins (Anidulafungin, Caspofungin, Micafungin) Echinocandins->Glucan_Synthase Non-competitive Inhibition

Mechanism of Action of Echinocandins.

Comparative In Vitro Susceptibility Data

The following tables summarize the in vitro activity of anidulafungin, caspofungin, and micafungin against key Candida and Aspergillus species. Minimum Inhibitory Concentration (MIC) values are reported for Candida species, representing the lowest drug concentration that prevents visible growth. For Aspergillus species, the Minimum Effective Concentration (MEC) is the more appropriate measure for echinocandins, defined as the lowest drug concentration that leads to the growth of abnormal, compact hyphae.

Table 1: In Vitro Activity of Echinocandins Against Candida Species (MIC in µg/mL)

SpeciesAntifungal AgentMIC RangeMIC₅₀MIC₉₀
C. albicans Anidulafungin≤0.015 - 20.03 - 0.060.06 - 2
Caspofungin≤0.015 - 0.50.03 - 0.060.06 - 0.25
Micafungin≤0.008 - 10.0150.03 - 1
C. glabrata Anidulafungin≤0.015 - 0.250.030.06
Caspofungin≤0.015 - 0.50.03 - 0.060.06 - 0.12
Micafungin≤0.008 - 0.06≤0.015≤0.015 - 0.03
C. tropicalis Anidulafungin≤0.015 - 0.50.030.06
Caspofungin≤0.015 - 0.250.03 - 0.060.06 - 0.12
Micafungin≤0.008 - 0.120.0150.03
C. parapsilosis Anidulafungin0.25 - 81 - 22 - 8
Caspofungin0.12 - 40.5 - 11 - 2
Micafungin0.12 - 40.5 - 11 - 4
C. krusei Anidulafungin0.03 - 0.50.060.12
Caspofungin0.03 - 0.50.120.25
Micafungin0.015 - 0.250.030.06

Data compiled from multiple sources.[1][2][3][4][5] Ranges may vary based on geographic location and specific isolate collections.

Table 2: In Vitro Activity of Echinocandins Against Aspergillus Species (MEC in µg/mL)

SpeciesAntifungal AgentMEC RangeMEC₅₀MEC₉₀
A. fumigatus Anidulafungin≤0.008 - 0.1250.007 - 0.0080.015
Caspofungin≤0.008 - 40.015 - 0.030.03 - 0.06
Micafungin≤0.008 - 0.1250.007 - 0.0080.015
A. flavus Anidulafungin≤0.008 - 0.0150.0080.015
Caspofungin0.015 - 0.060.030.06
Micafungin≤0.008 - 0.030.0080.015
A. niger Anidulafungin≤0.008 - 0.0150.0080.008
Caspofungin0.015 - 0.030.0150.03
Micafungin≤0.008 - 0.0150.0080.008
A. terreus Anidulafungin≤0.008 - 0.1250.0080.06
Caspofungin0.015 - 40.030.5
Micafungin≤0.008 - 0.1250.0080.03

Data compiled from multiple sources.[6][7] MEC values for echinocandins are generally very low but can be method-dependent.

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily based on the reference procedures established by the Clinical and Laboratory Standards Institute (CLSI).

CLSI M27: Broth Dilution Antifungal Susceptibility Testing of Yeasts

This standardized method is used for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast species like Candida.

  • Inoculum Preparation: Yeast colonies are selected from a 24-hour-old culture on Sabouraud Dextrose Agar. The colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Dilution: The echinocandin agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plates are then incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is read visually as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity compared to the growth control well.

CLSI M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi

This method is adapted for molds like Aspergillus and is used to determine the Minimum Effective Concentration (MEC).

  • Inoculum Preparation: Conidia are harvested from a 7-day-old culture on Potato Dextrose Agar and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The suspension is adjusted spectrophotometrically and then diluted in RPMI 1640 medium to achieve a final inoculum of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Antifungal Dilution: Similar to the M27 protocol, the drugs are serially diluted in 96-well microtiter plates.

  • Inoculation and Incubation: The wells are inoculated with the conidial suspension and incubated at 35°C for 48 to 72 hours.

  • MEC Determination: The MEC is determined by microscopic examination. It is defined as the lowest drug concentration at which abnormal, short, and branched hyphal clusters are observed, in contrast to the long, unbranched hyphae in the drug-free control well.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Fungal Culture (Agar Plate) Inoculum Prepare Inoculum (0.5 McFarland for Yeast) Culture->Inoculum Inoculate Inoculate Plates with Fungal Suspension Inoculum->Inoculate Dilutions Prepare Antifungal Serial Dilutions (96-well plate) Dilutions->Inoculate Incubate Incubate at 35°C (24-72 hours) Inoculate->Incubate Read Read Endpoints Incubate->Read MIC MIC (Candida) Prominent growth inhibition (Visual) Read->MIC MEC MEC (Aspergillus) Abnormal hyphal growth (Microscopic) Read->MEC

Workflow for Antifungal Susceptibility Testing.

Conclusion

The semisynthetic derivatives of Echinocandin B—anidulafungin, caspofungin, and micafungin—are potent antifungal agents with excellent in vitro activity against a wide array of clinically relevant Candida and Aspergillus species. While their activity profiles are largely similar, subtle differences exist, particularly against less common species like C. parapsilosis. The this compound itself is not considered to have significant antifungal activity, highlighting the critical role of the lipophilic side chain in the mechanism of action of this drug class. The standardized methodologies outlined by CLSI are essential for generating reliable and comparable susceptibility data to guide both clinical practice and future drug development efforts.

References

A Comparative Analysis of Echinocandin Precursors: Echinocandin B, Pneumocandin B0, and FR901379

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three pivotal natural echinocandin compounds: the Echinocandin B nucleus, pneumocandin B0, and FR901379. These molecules are the direct precursors to the clinically significant antifungal drugs anidulafungin, caspofungin, and micafungin (B1204384), respectively. This analysis focuses on their production, biosynthesis, and inherent structural and functional differences, supported by available experimental data.

Core Structural and Production Comparison

Echinocandins are a class of lipopeptide antifungal agents that share a common cyclic hexapeptide core but differ in their N-linked acyl side chains and substitutions on the peptide backbone. These structural variations influence their biological activity, solubility, and toxicity.[1][2] The production of these precursors relies on fermentation of specific fungal strains, with yields being a critical factor for the economic viability of their semi-synthetic derivatives.[2]

Table 1: Comparison of Physicochemical and Fermentation Parameters

ParameterThis compoundPneumocandin B0FR901379
Producing Organism Aspergillus nidulans, Aspergillus pachycristatus[2][3]Glarea lozoyensis[2][4]Coleophoma empetri[2]
Molecular Formula C34H51N7O15[5]C50H80N8O17[4]C54H79N7O20S
Molecular Weight ( g/mol ) 797.8[5]1065.2[4]1186.3
Key Structural Feature Cyclic hexapeptide coreCyclic hexapeptide with a 10,12-dimethylmyristoyl side chain[4]Sulfated cyclic hexapeptide with a palmitoyl (B13399708) side chain[6]
Maximum Reported Fermentation Titer (mg/L) ~3150[2]~2530[2]~4000[2]
Semi-synthetic Drug Derivative Anidulafungin[2]Caspofungin[2]Micafungin[2]

Mechanism of Action: A Shared Target

All echinocandins, including their precursor forms, exert their antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[3][7] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall that is absent in mammalian cells.[7][8] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately fungal cell death.[7]

G cluster_0 Fungal Cell Echinocandins Echinocandins Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1 subunit) Echinocandins->Glucan_Synthase Non-competitive Inhibition Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Glucan_Polymer->Cell_Wall Incorporation Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Mechanism of Action of Echinocandins.

Comparative Overview of Biosynthetic Pathways

The biosynthesis of echinocandins is a complex process orchestrated by large non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene clusters. While sharing a conserved core pathway for the assembly of the hexapeptide backbone, the biosynthetic pathways of Echinocandin B, Pneumocandin B0, and FR901379 exhibit key differences in the incorporation of specific amino acids and the tailoring of the acyl side chain.

The biosynthetic gene clusters for these compounds vary in size and composition. The cluster for pneumocandin B0 contains 16 key genes, while that for echinocandin B has 13, and the FR901379 cluster comprises 17 essential genes.[2] A notable distinction in the FR901379 pathway is that the genes responsible for sulfonation are located outside the main gene cluster.[2]

G cluster_pathways Comparative Biosynthetic Pathways cluster_ecb Echinocandin B cluster_pnb Pneumocandin B0 cluster_fr FR901379 ECB_NRPS EcdA (NRPS) (6 modules) ECB_Core Cyclic Hexapeptide Core ECB_NRPS->ECB_Core Assembly & Cyclization ECB_PKS Linoleoyl-CoA ECB_PKS->ECB_NRPS Acylation ECB_Product Echinocandin B ECB_Core->ECB_Product Hydroxylations PNB_NRPS GLNRPS4 (NRPS) (6 modules) PNB_Core Cyclic Hexapeptide Core PNB_NRPS->PNB_Core Assembly & Cyclization PNB_PKS GLPKS4 (PKS) (Dimethylmyristate synthesis) PNB_PKS->PNB_NRPS Acylation PNB_Product Pneumocandin B0 PNB_Core->PNB_Product Hydroxylations FR_NRPS McfA (NRPS) (6 modules) FR_Core Cyclic Hexapeptide Core FR_NRPS->FR_Core Assembly & Cyclization FR_PKS Palmitoyl-CoA FR_PKS->FR_NRPS Acylation FR_Sulfation Sulfation (Separate gene cluster) FR_Core->FR_Sulfation Post-modification FR_Product FR901379 FR_Sulfation->FR_Product Hydroxylations G Start Start Prepare_Inoculum Prepare Fungal Inoculum (Standardized concentration) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Test Compound Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C (24-48 hours) Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with significant growth inhibition) Incubate->Read_MIC End End Read_MIC->End

References

A Head-to-Head Comparison of Deacylase Enzymes for Enhanced Echinocandin B Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enzymatic deacylation of Echinocandin B (ECB) is a critical step in the semi-synthesis of potent antifungal drugs like Anidulafungin. This process relies on deacylase enzymes to cleave the linoleoyl side chain from ECB, yielding the core cyclic hexapeptide nucleus (ECBN). The efficiency of this bioconversion is paramount for industrial-scale production. This guide provides an objective comparison of different deacylase enzymes, supported by experimental data, to aid in the selection of the most suitable biocatalyst.

The most extensively studied deacylase for this purpose originates from Actinoplanes utahensis. However, research has also identified promising alternatives from various Streptomyces species, some of which exhibit significant conversion efficiencies. This comparison focuses on enzymes from these two microbial sources, presenting key performance indicators and detailed experimental protocols.

Performance Comparison of Deacylase Enzymes

The following table summarizes the quantitative data on the performance of deacylase enzymes from different microbial sources in the conversion of Echinocandin B to its nucleus.

Enzyme SourceEnzyme TypeKey Performance MetricsOptimal ConditionsReference
Actinoplanes utahensis NRRL 12052Membrane-associated heterodimer (63-kDa and 18-20-kDa subunits)Wild-type strain produced 0.36 g/L of ECBN. A genetically engineered strain with additional gene copies yielded 4.21 g/L.[1][2] The purified enzyme has a Km of 50 µM and a Vmax of 14.6 µmol/min/mg protein.[3]pH: 6.0, Temperature: 60°C (for purified enzyme)[3][1][2][3][4][5][6][7]
Streptomyces sp. BICC-8848AcylaseAchieved up to a 55% conversion rate of ECB to ECBN. Showed 25-30% higher acylase activity compared to the control organism (Actinoplanes utahensis).[4]pH: 7.0, Temperature: 26°C, Substrate Concentration: 4 g/L.[4][8][4][8][9]
Streptomyces sp. BICC-8547AcylaseExhibited acylase activity equivalent to the control organism (Actinoplanes utahensis).[4][9]Not specified.[4][9]
Streptomyces lividans TK24 (Recombinant)Heterologously expressed deacylase from A. utahensisSuccessful expression and bioconversion demonstrated.[2][6]Not specified for optimal conversion.[2][6]
Streptomyces albus (Recombinant)Heterologously expressed deacylase from A. utahensisSuccessful expression and bioconversion demonstrated.[2][6]Not specified for optimal conversion.[2][6]
Streptomyces sp. SY1965Echinocandin E Acylase (ECEA)Efficiently cleaves the acyl side chain of Echinocandin E (a derivative of ECB).[10][11]Not specified for ECB.[10][11][12]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols derived from the cited literature for key experiments in Echinocandin B deacylation.

Protocol 1: Screening and Bioconversion using Streptomyces species[4]
  • Inoculum Preparation: Transfer a loopful of sporulated Streptomyces culture to a seed medium (e.g., 4% glucose, 1% soya peptone, 1% yeast extract, 1% KH₂PO₄, 0.5% K₂HPO₄, 0.1% KCl, 0.01% Calcium carbonate, pH 7.0) and incubate at 30°C for 3 days on an orbital shaker at 230 rpm.

  • Production Medium: Inoculate the production medium (same composition as seed medium) with 3 mL of the seed culture.

  • Substrate Addition: Add filter-sterilized Echinocandin B (dissolved in methanol) to the production medium to a final concentration of 3.0 g/L.

  • Incubation and Bioconversion: Incubate the culture at 30°C for 3 days on an orbital shaker at 230 rpm.

  • Sampling and Analysis: Withdraw samples every 24 hours. Centrifuge the samples at 3000 rpm for 15 minutes. Analyze the supernatant for the formation of Echinocandin B nucleus using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Bioconversion using Immobilized Actinoplanes utahensis Cells[13]
  • Cell Culture: Grow Actinoplanes utahensis NRRL 12052 in a suitable medium.

  • Immobilization: Mix actively growing cells with 4% sodium alginate and drop the mixture into a 0.1 M CaCl₂ solution to form beads.

  • Biotransformation: Place the immobilized cell beads in a sterile conical flask containing Echinocandin B substrate (e.g., 3-5 g/L) in a suitable buffer (e.g., 0.001 M MOPS buffer, pH 6.8).

  • Incubation: Incubate at 24°C on an orbital shaker for 48 hours.

  • Analysis: Withdraw samples at 24-hour intervals, centrifuge, and analyze the supernatant for ECBN formation by HPLC.

Protocol 3: Overexpression of Deacylase Gene in A. utahensis and Streptomyces[2][6]
  • Gene Cloning: Clone the ECB deacylase gene from Actinoplanes utahensis NRRL 12052.

  • Vector Construction: Insert the deacylase gene into an appropriate expression vector, such as pSET152, under the control of a suitable promoter (e.g., its native promoter or the strong constitutive PermE* promoter).

  • Transformation: Introduce the expression plasmid into the host strains (A. utahensis, S. lividans TK24, or S. albus) via a method like ΦC31-directed site-specific recombination.

  • Culture and Bioconversion: Grow the wild-type and recombinant strains on an appropriate agar (B569324) medium for sporulation. For bioconversion, follow a similar procedure as described in Protocol 1, cultivating the strains in a production medium containing ECB.

  • Analysis: Extract ECB and ECBN from the bioconversion mixture and quantify using HPLC. The retention times for ECBN and ECB are typically around 6.75 min and 22.80 min, respectively, under the described analytical conditions.[2]

Visualizing the Experimental Workflow

To further clarify the process, the following diagrams illustrate the key experimental workflows.

G cluster_screening Microbial Screening & Culture cluster_bioconversion Biotransformation cluster_analysis Analysis start Start inoculum Inoculum Preparation (Seed Culture) start->inoculum production Production Culture inoculum->production ecb_addition Echinocandin B Addition production->ecb_addition incubation Incubation & Bioconversion ecb_addition->incubation sampling Sampling incubation->sampling centrifugation Centrifugation sampling->centrifugation hplc HPLC Analysis centrifugation->hplc result ECBN Quantification hplc->result

Caption: General workflow for Echinocandin B bioconversion.

G cluster_gene Gene Cloning & Vector Construction cluster_host Host Transformation cluster_production Overexpression & Production clone Clone Deacylase Gene (from A. utahensis) vector Construct Expression Vector (e.g., pSET152) clone->vector transform Transform Host Strain (A. utahensis, S. lividans, etc.) vector->transform recombinant Generate Recombinant Strain transform->recombinant culture Culture Recombinant Strain recombinant->culture bioconversion Perform Bioconversion culture->bioconversion end Enhanced ECBN Production bioconversion->end

Caption: Workflow for creating engineered overproducing strains.

References

Preclinical Powerhouses: A Comparative Guide to Novel Antifungals Derived from the Echinocandin B Nucleus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of novel antifungals stemming from the Echinocandin B nucleus. This document synthesizes available experimental data to evaluate their efficacy, safety, and pharmacological profiles against established alternatives.

The rise of invasive fungal infections, coupled with increasing antifungal resistance, has spurred the development of new therapeutic agents. Building upon the success of the echinocandin class of antifungals, which inhibit the essential fungal cell wall component β-(1,3)-D-glucan, novel derivatives of the this compound are demonstrating promising preclinical activity.[1][2] This guide focuses on two leading candidates: Rezafungin (CD101) and Ibrexafungerp (B609083) , offering a detailed comparison of their preclinical data with existing echinocandins.

Mechanism of Action: Targeting the Fungal Cell Wall

Both rezafungin and ibrexafungerp share the fundamental mechanism of action of the echinocandin class: the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex.[3][4] This enzyme is critical for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[1][2] Disruption of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[5]

cluster_0 Fungal Cell Echinocandin_Derivative Novel Echinocandin (e.g., Rezafungin, Ibrexafungerp) Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1/Fks2 subunits) Echinocandin_Derivative->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Glucan_Synthesis->Cell_Lysis Disruption leads to Cell_Wall->Cell_Lysis Loss of integrity leads to

Mechanism of action of novel echinocandin derivatives.

In Vitro Activity: A Head-to-Head Comparison

The in vitro potency of novel echinocandins is a key indicator of their potential clinical utility. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are presented below for rezafungin and ibrexafungerp against a range of common and emerging fungal pathogens. For comparison, data for anidulafungin, a widely used echinocandin, is also included.

Table 1: Comparative In Vitro Activity (MIC µg/mL) of Rezafungin and Anidulafungin against Candida Species

OrganismRezafungin (MIC Range)Rezafungin (MIC50)Rezafungin (MIC90)Anidulafungin (MIC Range)Anidulafungin (MIC50)Anidulafungin (MIC90)
Candida albicans0.008 - 0.250.03 - 0.0950.06 - 0.250.015 - 0.50.03 - 0.0680.06 - 0.12
Candida glabrata0.015 - 10.06 - 0.1250.12 - 0.250.03 - 10.060.12
Candida parapsilosis0.06 - >40.5 - 1.6571 - 20.25 - 412
Candida tropicalis0.015 - 0.50.03 - 0.1630.06 - 0.250.03 - 0.50.030.06
Candida krusei0.015 - 0.50.03 - 0.2400.06 - 0.250.03 - 0.50.060.12
Candida auris0.015 - 20.03 - 0.250.06 - 0.50.03 - 10.060.12

Data compiled from multiple preclinical studies.[4][6][7][8]

Table 2: Comparative In Vitro Activity (MIC/MEC µg/mL) of Ibrexafungerp and Echinocandins against Candida and Aspergillus Species

OrganismIbrexafungerp (MIC/MEC Range)Ibrexafungerp (MIC50/MEC50)Ibrexafungerp (MIC90/MEC90)Anidulafungin (MIC/MEC Range)Caspofungin (MIC/MEC Range)Micafungin (MIC/MEC Range)
Candida albicans0.03 - 20.12 - 0.250.25 - 0.50.015 - 0.50.015 - 0.50.008 - 0.25
Candida glabrata0.12 - 160.5 - 11 - 20.03 - 10.03 - 16≤0.008 - 4
Candida auris0.06 - 20.5 - 11 - 20.03 - 10.06 - >80.03 - 8
Aspergillus fumigatus0.015 - 10.03 - 0.060.06 - 0.1250.008 - 0.120.015 - 0.50.004 - 0.06
Aspergillus flavus0.015 - 10.060.1250.008 - 0.120.03 - 0.50.008 - 0.12
Aspergillus terreus0.015 - 10.060.1250.008 - 0.120.03 - 0.50.008 - 0.12

MIC values are reported for Candida species, while Minimum Effective Concentration (MEC) values are for Aspergillus species. Data compiled from multiple preclinical studies.[3][9][10][11][12][13]

In Vivo Efficacy: Murine Models of Disseminated Candidiasis

Preclinical animal models are essential for evaluating the therapeutic potential of antifungal candidates. The following table summarizes the in vivo efficacy of rezafungin and ibrexafungerp in murine models of disseminated candidiasis, a life-threatening infection.

Table 3: Comparative In Vivo Efficacy in Murine Models of Disseminated Candidiasis

CompoundFungal SpeciesMouse ModelDosing RegimenEfficacy EndpointResults
Rezafungin Candida aurisNeutropenic20 mg/kg on days 1, 3, and 6Survival, Fungal Burden (Kidney, Heart)Significantly improved survival compared to control. Produced 3–5 log CFU/g decrease in kidney and 2–4 log CFU/g decrease in heart fungal burden.[2][14][15][16]
Anidulafungin Candida aurisNeutropenic5 mg/kg once daily for 6 daysSurvival, Fungal Burden (Kidney, Heart)Improved survival compared to control.[2][14][15][16]
Ibrexafungerp Candida glabrata (wild-type & echinocandin-resistant)Neutropenic30 mg/kg orally for 7 daysFungal Burden (Kidney)Significantly reduced kidney fungal burden compared to placebo for both wild-type and resistant strains.[9]
Caspofungin Candida glabrataNeutropenic1 mg/kg for 7 daysFungal Burden (Kidney)Reduced kidney fungal burden.[9]

Preclinical Safety and Toxicology

A favorable safety profile is paramount for the successful development of any new therapeutic agent. Preclinical toxicology studies for both rezafungin and ibrexafungerp have been conducted to assess their safety profiles.

Rezafungin: Nonclinical studies in nonhuman primates identified a neurotoxicity safety signal (tremors and/or axonal degeneration) with subchronic dosing.[17][18] However, in clinical trials, the safety profile of rezafungin was found to be similar to other FDA-approved echinocandins.[8][18]

Ibrexafungerp: Preclinical safety evaluations of ibrexafungerp have demonstrated a favorable profile, supporting the potential for long-term dosing.[1] Studies in rats and dogs showed the compound was well-tolerated with repeat-dose oral administration.[1] Importantly, ibrexafungerp was not found to be genotoxic and showed no evidence of developmental or reproductive toxicity in rats or rabbits at exposures significantly higher than the targeted efficacious exposure.[1][19]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of these novel antifungals.

In Vitro Susceptibility Testing: Broth Microdilution

The in vitro activity of the novel antifungals is determined using standardized broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) M27/M38 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 guidelines.[20][21][22][23]

  • Principle: Fungal isolates are exposed to serial twofold dilutions of the antifungal agent in microtiter plates.

  • Procedure:

    • Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium.

    • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a specific cell density (e.g., 0.5 McFarland standard).

    • Inoculation: The wells of the microtiter plate containing the drug dilutions are inoculated with the fungal suspension.

    • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination:

    • MIC (for yeasts): The lowest drug concentration that causes a ≥50% reduction in visible growth compared to the growth control.[21][23]

    • MEC (for molds): The lowest drug concentration at which short, aberrant, branched hyphae are observed.[22]

In Vivo Efficacy Study: Murine Model of Disseminated Candidiasis

This model is a standard for evaluating the in vivo efficacy of antifungal agents against systemic Candida infections.[24][25][26]

  • Principle: Mice are rendered neutropenic (immunosuppressed) and then systemically infected with a Candida species to mimic disseminated candidiasis in immunocompromised patients.

  • Procedure:

    • Immunosuppression: Mice (e.g., BALB/c) are treated with cyclophosphamide (B585) to induce neutropenia.[2][14][15][16]

    • Infection: A standardized inoculum of a Candida strain is injected intravenously via the lateral tail vein.[25]

    • Treatment: Antifungal therapy is initiated at a defined time point post-infection. The drug is administered via a clinically relevant route (e.g., intravenous for rezafungin, oral gavage for ibrexafungerp).[2][14][15][16]

  • Endpoints:

    • Survival: A cohort of animals is monitored for a defined period (e.g., 21 days), and survival rates are recorded.[2][14][15][16]

    • Fungal Burden: At the end of the treatment period, animals are euthanized, and target organs (typically kidneys and heart) are harvested, homogenized, and plated on selective agar (B569324) to enumerate colony-forming units (CFUs).[2][14][15][16]

Preclinical Development Workflow

The journey of a novel echinocandin derivative from the laboratory to potential clinical use involves a rigorous preclinical evaluation process.

Start This compound Lead_Opt Lead Optimization (Chemical Modification) Start->Lead_Opt In_Vitro_Screening In Vitro Screening (MIC/MEC Determination) Lead_Opt->In_Vitro_Screening In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Murine Candidiasis) In_Vitro_Screening->In_Vivo_Efficacy ADME_Tox ADME/Tox Profiling (Pharmacokinetics, Safety) In_Vivo_Efficacy->ADME_Tox IND Investigational New Drug (IND) Application ADME_Tox->IND

Preclinical development workflow for novel echinocandins.

Conclusion

Novel antifungals derived from the this compound, such as rezafungin and ibrexafungerp, represent a significant advancement in the fight against invasive fungal infections. Their potent in vitro activity against a broad range of pathogens, including resistant strains, and promising in vivo efficacy and safety profiles underscore their potential as valuable additions to the antifungal armamentarium. The comparative data presented in this guide provides a foundation for further research and development in this critical therapeutic area.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Echinocandin B Nucleus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized compounds like Echinocandin B nucleus are paramount for ensuring laboratory safety and environmental protection. This compound is the core cyclic peptide structure of Echinocandin B, a potent antifungal agent.[1] Adherence to established disposal protocols is crucial to mitigate risks associated with chemical waste. This guide provides immediate, step-by-step logistical and safety information for the proper disposal of this compound.

I. Guiding Principle: Pre-Disposal Planning

The fundamental rule for managing laboratory waste is that no experimental work should commence without a clear and established plan for the disposal of all resulting waste materials, both hazardous and non-hazardous.[2] Laboratory personnel are responsible for understanding the properties of the chemicals they handle, evaluating potential hazards, and formulating a comprehensive waste management strategy before beginning any procedure.[2]

II. Waste Characterization and Hazard Identification
  • Primary Hazard: In the absence of complete ecological information, the compound should be treated as environmentally hazardous.[2]

  • Regulatory Status: It is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[2] However, all chemical waste should be handled with care to prevent unintentional release into the environment.[2]

  • GHS Classifications (for parent Echinocandin B):

    • Harmful if swallowed (H302)[3]

    • Causes serious eye irritation (H319)[3]

Always consult the specific Safety Data Sheet for the exact product in use and refer to your institution's Environmental Health and Safety (EHS) office for local guidelines.[4]

III. Step-by-Step Disposal Protocol

All waste contaminated with this compound must be treated as hazardous chemical waste.[5] Segregation of waste at the point of generation is a critical step to ensure safe handling and disposal.[5]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Description: Contaminated personal protective equipment (PPE) such as gloves and lab coats, pipette tips, vials, and absorbent paper.[4][5]

    • Container: A dedicated, rigid, puncture-proof container clearly labeled "Hazardous Waste" with the full chemical name.[4][5] The container must be kept closed when not in use.[5]

  • Liquid Waste:

    • Description: Unused or surplus solutions of this compound in aqueous or organic solvents (e.g., DMSO, ethanol).[5]

    • Container: A sealed, compatible, and clearly labeled hazardous waste container (e.g., 4L HDPE carboy for aqueous waste, solvent-resistant bottle for organic waste).[5] Use secondary containment to prevent spills.[5]

    • Crucial Do Not's:

      • NEVER pour this compound waste down the drain.[2]

      • NEVER mix aqueous waste with organic solvent waste.[6]

      • NEVER mix incompatible waste streams.[6]

  • Sharps:

    • Description: Needles, scalpels, and contaminated glass.[4]

    • Container: A puncture-proof, clearly labeled sharps container designated for hazardous chemical waste.[4]

  • Contaminated Packaging:

    • The original product container, even if seemingly empty, should be disposed of as unused product.[2] A container that held a hazardous waste is considered "empty" only after all waste has been removed by standard practices, leaving no more than 2.5 cm of residue.[2]

2. Labeling:

  • All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard pictograms.

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[4]

  • The recommended professional disposal method is to offer surplus and non-recyclable products to a licensed disposal company.[2]

  • The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

Experimental Protocol: Potential for Chemical Degradation

Echinocandins can undergo chemical degradation in aqueous solutions at physiological pH and temperature.[4][7] The primary degradation pathway involves hydrolysis of the cyclic peptide structure, leading to a ring-opening event that forms an inactive linear peptide.[4][6] This information may be used as a basis for developing an in-lab chemical inactivation protocol, which must be approved by your institution's EHS department before implementation.

Objective: To hydrolyze the cyclic this compound into a less biologically active linear peptide before collection as hazardous waste.

Materials:

  • Aqueous waste containing this compound.

  • Appropriate buffer to maintain a physiological pH (e.g., phosphate-buffered saline, pH ~7.4).

  • Sealed reaction vessel.

  • Personal Protective Equipment (PPE): lab coat, safety goggles, appropriate gloves.

Procedure:

  • Preparation: Perform the procedure in a certified chemical fume hood.

  • Dilution: Dilute the aqueous waste containing this compound with a suitable buffer to ensure the pH is maintained near physiological levels.

  • Incubation: Store the solution at room temperature or 37°C for a defined period (e.g., 24-48 hours) in a sealed container to allow for spontaneous hydrolysis and degradation.

  • Collection: Following the incubation period, collect the treated solution as hazardous aqueous chemical waste.

  • Disposal: Arrange for pickup and final disposal through your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of waste contaminated with this compound.

G cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Collection & Labeling cluster_2 Step 3: Storage & Final Disposal Waste Waste Generated (this compound) Solid Solid Waste (PPE, Vials, Tips) Waste->Solid Contaminated Items Liquid Liquid Waste (Aqueous / Organic Solutions) Waste->Liquid Unused Solutions Sharps Sharps Waste (Needles, Contaminated Glass) Waste->Sharps Contaminated Sharps Solid_Container Collect in Lined, Puncture-Proof Container Labeled 'Hazardous' Solid->Solid_Container Liquid_Container Collect in Sealed, Compatible Container Labeled 'Hazardous' Liquid->Liquid_Container Sharps_Container Collect in Sharps Container Labeled 'Hazardous' Sharps->Sharps_Container EHS Contact Institutional EHS for Waste Pickup Solid_Container->EHS Liquid_Container->EHS Sharps_Container->EHS Disposal Disposal by Licensed Professional (Incineration) EHS->Disposal

Disposal Workflow for this compound Waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.